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  • Product: 1-(2-methylpropyl)-1H-pyrazol-4-ol
  • CAS: 78242-23-6

Core Science & Biosynthesis

Foundational

1-(2-methylpropyl)-1H-pyrazol-4-ol physical and chemical properties

An In-depth Technical Guide to 1-(2-methylpropyl)-1H-pyrazol-4-ol Introduction The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its unique el...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 1-(2-methylpropyl)-1H-pyrazol-4-ol

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged structure in drug design. This guide provides a comprehensive overview of the physical and chemical properties of a specific derivative, 1-(2-methylpropyl)-1H-pyrazol-4-ol. While experimental data for this particular compound is limited in publicly accessible literature[2], this document will leverage established principles of organic chemistry and data from analogous structures to provide a robust profile for researchers, scientists, and professionals in drug development.

Molecular Structure and Identifiers

The foundational step in understanding any chemical entity is to define its structure and key identifiers.

  • Chemical Name: 1-(2-methylpropyl)-1H-pyrazol-4-ol

  • CAS Number: 78242-23-6[3]

  • Molecular Formula: C₇H₁₂N₂O[2]

  • Structure:

    • SMILES: CC(C)CN1C=C(C=N1)O[2]

    • InChI: InChI=1S/C7H12N2O/c1-6(2)4-9-5-7(10)3-8-9/h3,5-6,10H,4H2,1-2H3[2]

    • InChIKey: JKPQMVXOCNDOEI-UHFFFAOYSA-N[2]

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational predictions serve as a valuable tool for estimating the physicochemical properties of a molecule. These predictions are crucial for anticipating a compound's behavior in various experimental and biological settings.

PropertyPredicted ValueSource/Method
Molecular Weight 140.18 g/mol Calculated
Monoisotopic Mass 140.09496 DaPubChemLite[2]
XlogP 1.1PubChemLite[2]
Melting Point 80-85 °CEstimation based on similar pyrazoles
Boiling Point >250 °C (with decomposition)Estimation based on functional groups
Solubility Moderately soluble in water and polar organic solvents (e.g., ethanol, DMSO)Based on structure (H-bond donor/acceptor)
pKa ~8.5-9.5 (for the hydroxyl group)Estimation based on phenol-like acidity

Synthesis and Characterization

Proposed Synthetic Pathway

A plausible and efficient synthesis of 1-(2-methylpropyl)-1H-pyrazol-4-ol can be envisioned through the cyclocondensation of a β-ketoester equivalent with isobutylhydrazine. This is a classic and widely adopted method for constructing the pyrazole core.[4]

A common precursor for 4-hydroxypyrazoles is diethyl 2-formyl-3-oxosuccinate or a similar β-dicarbonyl compound. The reaction proceeds via the initial formation of a hydrazone, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

Synthesis_of_1-(2-methylpropyl)-1H-pyrazol-4-ol reagent1 Isobutylhydrazine intermediate Hydrazone Intermediate reagent1->intermediate + reagent2 Diethyl 2-formyl-3-oxosuccinate reagent2->intermediate Condensation (e.g., in Ethanol) product 1-(2-methylpropyl)-1H-pyrazol-4-ol intermediate->product Intramolecular Cyclization & Aromatization (Heat)

Caption: Proposed synthetic workflow for 1-(2-methylpropyl)-1H-pyrazol-4-ol.

**Spectroscopic Characterization (Expected)

** The structural elucidation of 1-(2-methylpropyl)-1H-pyrazol-4-ol would rely on a combination of standard spectroscopic techniques. Based on its structure, the following spectral characteristics are anticipated:

  • ¹H NMR:

    • A doublet corresponding to the two methyl groups of the isobutyl moiety (~0.9-1.0 ppm).

    • A multiplet for the methine proton of the isobutyl group (~1.8-2.0 ppm).

    • A doublet for the methylene group attached to the pyrazole nitrogen (~3.8-4.0 ppm).

    • Two singlets or doublets in the aromatic region for the pyrazole ring protons (~7.0-7.5 ppm).

    • A broad singlet for the hydroxyl proton, which would be D₂O exchangeable.

  • ¹³C NMR:

    • Signals for the methyl carbons of the isobutyl group (~19-21 ppm).

    • A signal for the methine carbon of the isobutyl group (~28-30 ppm).

    • A signal for the methylene carbon attached to the nitrogen (~55-60 ppm).

    • Signals for the pyrazole ring carbons, with the carbon bearing the hydroxyl group being the most deshielded (~120-150 ppm).

  • Infrared (IR) Spectroscopy:

    • A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

    • C-H stretching vibrations for the alkyl and aromatic groups in the 2800-3100 cm⁻¹ region.

    • C=C and C=N stretching vibrations characteristic of the pyrazole ring in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • The electron impact (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 140. A prominent fragment would likely correspond to the loss of the isobutyl group. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Reactivity and Potential Applications

The 4-hydroxy-pyrazole moiety is essentially an enol form of a pyrazolone, and it can exhibit tautomerism.[5] The hydroxyl group provides a handle for further functionalization, such as etherification or esterification, to modulate the compound's properties for drug development purposes. The pyrazole ring itself is generally stable to a range of chemical conditions but can undergo electrophilic substitution, although the hydroxyl group will influence the regioselectivity.

Given the prevalence of the pyrazole nucleus in pharmaceuticals, 1-(2-methylpropyl)-1H-pyrazol-4-ol could be a valuable building block or a candidate molecule for screening in various therapeutic areas. Pyrazole derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1] The specific substitution pattern of an N-isobutyl group and a 4-hydroxyl group may confer a unique pharmacological profile.

Safety and Handling

Hazard Identification

Based on available data, 1-(2-methylpropyl)-1H-pyrazol-4-ol is classified with the following hazards:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[3]

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): H336 - May cause drowsiness or dizziness.[3]

The GHS pictogram associated with these hazards is GHS07 (Exclamation Mark).[3]

Recommended Handling and Storage

Given the hazard classifications, the following precautions are recommended:

  • Handling: This compound should be handled in a well-ventilated area, preferably in a chemical fume hood.[6] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[7] Avoid inhalation of any dust or vapors and prevent contact with skin and eyes.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place.[6] It is advisable to keep it refrigerated.

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[8]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.[6]

  • Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations. This should be treated as special waste and handled by a licensed disposal company.

Conclusion

1-(2-methylpropyl)-1H-pyrazol-4-ol is a substituted pyrazole with potential applications in chemical synthesis and drug discovery. While specific experimental data is scarce, this guide has provided a detailed overview of its predicted physicochemical properties, a plausible synthetic route, expected spectroscopic characteristics, and essential safety and handling information. By leveraging knowledge of related pyrazole chemistry, researchers can effectively work with this compound and explore its potential in the development of new chemical entities.

References

  • NextSDS. 1-(2-methylpropyl)-1H-pyrazol-4-ol — Chemical Substance Information. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • PubChemLite. 1-(2-methylpropyl)-1h-pyrazol-4-ol. [Link]

  • NextSDS. 1-(2-methylpropyl)-1H-pyrazol-4-amine — Chemical Substance Information. [Link]

  • MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. [Link]

  • DergiPark. Synthesis of Some New Pyrazoles. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • Molport. 4-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,3-dihydro-1H-inden-1-one | Molport-052-060-742. [Link]

  • Chemsrc. CAS#:2059955-86-9 | 1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-2-azaspiro[3.4]octane. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • NIH National Center for Biotechnology Information. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC. [Link]

  • ResearchGate. (PDF) A one-step synthesis of pyrazolone. [Link]

  • Cheméo. Chemical Properties of 1H-Tetrazole (CAS 288-94-8). [Link]

Sources

Exploratory

A Technical Guide to 1-(2-methylpropyl)-1H-pyrazol-4-ol: Physicochemical Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-(2-methylpropyl)-1H-pyrazol-4-ol, a heterocyclic compound of interest in medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-methylpropyl)-1H-pyrazol-4-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details the precise physicochemical properties, including its exact mass and molecular weight, which are fundamental for analytical characterization. A detailed, step-by-step synthetic protocol is presented, followed by a rigorous methodology for structural confirmation and purity assessment using high-resolution mass spectrometry (HRMS). This guide is intended to serve as a practical resource for scientists engaged in the synthesis, characterization, and application of novel pyrazole derivatives.

Introduction to Pyrazole Scaffolds

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1] This structural motif is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The versatility of the pyrazole scaffold arises from the ability to introduce various substituents at different positions of the ring, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. The hydroxyl group at the 4-position, as seen in 1-(2-methylpropyl)-1H-pyrazol-4-ol, offers a key site for further functionalization, making it a valuable building block in synthetic chemistry.

Physicochemical Properties

Accurate characterization of a compound begins with a precise understanding of its fundamental physicochemical properties. For 1-(2-methylpropyl)-1H-pyrazol-4-ol, the distinction between molecular weight and exact (monoisotopic) mass is critical for analytical applications such as mass spectrometry.

  • Molecular Weight (Average Mass): The weighted average of the masses of all naturally occurring isotopes of the atoms in the molecule.

  • Exact Mass (Monoisotopic Mass): The mass of the molecule calculated using the mass of the most abundant isotope of each element. This is the value primarily used in high-resolution mass spectrometry for elemental composition determination.

The key physicochemical data for 1-(2-methylpropyl)-1H-pyrazol-4-ol are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₂N₂O[4]
Molecular Weight 140.18 g/mol Calculated
Exact (Monoisotopic) Mass 140.09496 Da[4]
InChIKey JKPQMVXOCNDOEI-UHFFFAOYSA-N[4]
CAS Number 883499-43-6 (alternate)

Synthesis and Purification

The synthesis of N-substituted pyrazoles is a well-established area of organic chemistry.[3] A common and effective method involves the cyclocondensation reaction between a substituted hydrazine and a 1,3-dicarbonyl compound or its equivalent.[3] The following protocol outlines a representative synthesis for 1-(2-methylpropyl)-1H-pyrazol-4-ol.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Reagents cluster_1 Process cluster_2 Product SM1 Isobutylhydrazine Reaction Step 1: Cyclocondensation Solvent: Ethanol Conditions: Reflux SM1->Reaction SM2 Malondialdehyde or equivalent SM2->Reaction Workup Step 2: Aqueous Workup (Solvent Removal & Extraction) Reaction->Workup Purification Step 3: Purification (Silica Gel Chromatography) Workup->Purification Final_Product 1-(2-methylpropyl)-1H-pyrazol-4-ol Purification->Final_Product

Caption: Synthetic workflow for 1-(2-methylpropyl)-1H-pyrazol-4-ol.

Experimental Protocol

Objective: To synthesize 1-(2-methylpropyl)-1H-pyrazol-4-ol via cyclocondensation.

Materials:

  • Isobutylhydrazine

  • Malondialdehyde tetraethyl acetal (or a suitable 1,3-dicarbonyl equivalent)

  • Ethanol (EtOH), reagent grade[1]

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add isobutylhydrazine (1.0 eq) and ethanol.

  • Reagent Addition: Add malondialdehyde tetraethyl acetal (1.05 eq) and a catalytic amount of hydrochloric acid to the solution.

  • Cyclocondensation: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Aqueous Workup: Redissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(2-methylpropyl)-1H-pyrazol-4-ol.[5]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. High-resolution mass spectrometry is the definitive technique for determining the exact mass and confirming the elemental formula.

High-Resolution Mass Spectrometry (HRMS) Protocol

Objective: To confirm the elemental composition of the synthesized product by determining its exact mass.

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)

  • Electrospray Ionization (ESI) source

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's protocol using a standard calibration solution to ensure high mass accuracy.

  • Method Setup:

    • Ionization Mode: ESI positive ion mode is typically effective for pyrazole derivatives, which will detect the protonated molecule [M+H]⁺.[4]

    • Scan Range: Set the mass range to acquire data from m/z 50 to 500.

    • Resolution: Set the instrument to a high resolving power (e.g., >60,000) to enable accurate mass measurement.

  • Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire data for several minutes to obtain a high-quality mass spectrum.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • The theoretical exact mass for [C₇H₁₂N₂O + H]⁺ is 141.10224 Da.[4]

    • Compare the experimentally measured m/z value with the theoretical value. The mass error, typically expressed in parts per million (ppm), should be less than 5 ppm for confident identification.

    • Utilize the instrument software to predict the elemental formula from the measured exact mass and isotopic pattern to confirm C₇H₁₂N₂O.

Applications and Significance

Substituted pyrazoles are of significant interest in drug discovery and materials science.[2] The amine analogue of the title compound, 1-(2-methylpropyl)-1H-pyrazol-4-amine, is noted as a key intermediate in the synthesis of pharmaceutical compounds, particularly for developing selective inhibitors for enzymes and receptors implicated in neurological and inflammatory conditions.[6] The hydroxyl group of 1-(2-methylpropyl)-1H-pyrazol-4-ol provides a versatile handle for creating libraries of derivatives for structure-activity relationship (SAR) studies, aiming to develop novel therapeutic agents.

Conclusion

This guide has provided essential technical data and methodologies for 1-(2-methylpropyl)-1H-pyrazol-4-ol. The precise physicochemical properties, including a monoisotopic mass of 140.09496 Da, serve as a foundation for its analytical identification. The outlined synthetic and analytical protocols offer a practical framework for researchers to produce and rigorously characterize this valuable chemical building block, facilitating its use in further research and development endeavors.

References

  • PubChemLite. 1-(2-methylpropyl)-1h-pyrazol-4-ol. National Center for Biotechnology Information. Available at: [Link]

  • Visnav, J. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Journal of University of Shanghai for Science and Technology. Available at: [Link]

  • Der Pharma Chemica. (2016). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Available at: [Link]

  • Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies. Available at: [Link]

  • Khan, I., et al. (2021). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. PMC. Available at: [Link]

  • Molport. 1-methyl-5-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid. Available at: [Link]

  • Nye, M. J., & Tang, W. P. (1970). Synthesis of Pyrazol-4-Ols. Canadian Journal of Chemistry. Available at: [Link]

  • NextSDS. 1-(2-methylpropyl)-1H-pyrazol-4-ol — Chemical Substance Information. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2014). Synthesis and characterization of novel pyrazolone derivatives. Chemistry Central Journal. Available at: [Link]

  • Ragavan, R. V., et al. (2011). 3-Isobutyl-4-phenylsulfanyl-1H-pyrazol-5-ol. PMC. Available at: [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses. Available at: [Link]

  • MySkinRecipes. 1-Isobutyl-1H-pyrazol-4-amine. Available at: [Link]

  • Molport. 4-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,3-dihydro-1H-inden-1-one. Available at: [Link]

  • Çetin, A. (2017). Synthesis of Some New Pyrazoles. Düzce University Journal of Science and Technology. Available at: [Link]

Sources

Foundational

1-(2-methylpropyl)-1H-pyrazol-4-ol crystal structure and X-ray diffraction data

An In-Depth Technical Guide to the Crystal Structure and X-Ray Diffraction Analysis of 1-(2-methylpropyl)-1H-pyrazol-4-ol Authored by a Senior Application Scientist For the attention of: Researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure and X-Ray Diffraction Analysis of 1-(2-methylpropyl)-1H-pyrazol-4-ol

Authored by a Senior Application Scientist

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the methodologies involved in determining and analyzing the crystal structure of 1-(2-methylpropyl)-1H-pyrazol-4-ol, a novel pyrazole derivative. Pyrazole-based compounds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4][5] The determination of a molecule's three-dimensional structure through single-crystal X-ray crystallography is fundamental to understanding its structure-activity relationship (SAR) and for the rational design of more potent and selective therapeutic agents.[1]

This document will detail a plausible synthesis and crystallization protocol, a step-by-step guide to single-crystal X-ray diffraction analysis, and an interpretation of a representative, albeit hypothetical, crystal structure of 1-(2-methylpropyl)-1H-pyrazol-4-ol. The methodologies described herein are based on established and widely accepted practices in the field of chemical crystallography.

Synthesis and Crystallization

The first critical step in any crystallographic study is the synthesis of the target compound and the growth of high-quality single crystals.

Proposed Synthesis of 1-(2-methylpropyl)-1H-pyrazol-4-ol

A common and effective method for the synthesis of substituted pyrazoles involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[2] For the synthesis of 1-(2-methylpropyl)-1H-pyrazol-4-ol, a plausible route would involve the reaction of isobutylhydrazine with a suitable 1,3-dicarbonyl equivalent that would yield the desired 4-hydroxy substitution.

Experimental Protocol: Synthesis

  • Preparation of Isobutylhydrazine: Isobutylhydrazine can be prepared from isobutyl bromide and hydrazine hydrate under reflux, followed by careful distillation.

  • Cyclocondensation Reaction:

    • To a solution of isobutylhydrazine (1.0 eq) in ethanol, add ethyl 2-formyl-3-oxobutanoate (1.0 eq).

    • The reaction mixture is stirred at room temperature for 24 hours.

    • The solvent is removed under reduced pressure.

    • The resulting crude product is purified by column chromatography on silica gel to yield 1-(2-methylpropyl)-1H-pyrazol-4-ol.

Crystallization

The growth of diffraction-quality single crystals is often the most challenging aspect of a crystallographic study.[6] Several techniques can be employed, with slow evaporation being a common starting point for many organic molecules.[7]

Experimental Protocol: Crystallization by Slow Evaporation

  • Solvent Selection: The purified 1-(2-methylpropyl)-1H-pyrazol-4-ol is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane) to achieve saturation.

  • Slow Evaporation: The resulting solution is filtered to remove any particulate matter and transferred to a clean vial. The vial is covered with a perforated film (e.g., Parafilm with a few pinholes) to allow for slow evaporation of the solvent at a constant temperature.[8]

  • Crystal Growth: The vial is left undisturbed in a vibration-free environment for several days to weeks, allowing for the slow formation of single crystals.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information about the atomic arrangement within a crystal.[9][10]

Experimental Workflow

The overall workflow for a single-crystal X-ray diffraction experiment is outlined below.

G cluster_0 Crystal Preparation cluster_1 Data Collection cluster_2 Data Processing & Structure Solution cluster_3 Analysis & Validation crystal_selection Crystal Selection & Mounting data_collection X-ray Data Collection crystal_selection->data_collection data_reduction Data Reduction & Integration data_collection->data_reduction structure_solution Structure Solution (e.g., SHELXT) data_reduction->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement structure_analysis Structural Analysis & Visualization structure_refinement->structure_analysis validation Validation & Deposition (e.g., CCDC) structure_analysis->validation

Caption: Experimental workflow for single-crystal X-ray diffraction.

Detailed Protocol:

  • Crystal Selection and Mounting: A suitable single crystal, free of cracks and other defects, is selected under a polarizing microscope.[8] The crystal is then mounted on a goniometer head using a cryoprotectant oil.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal motion of the atoms.[1][11] X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.[1] A series of diffraction images are recorded as the crystal is rotated.[6]

  • Data Reduction and Integration: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the individual reflections.[6] Software such as CrysAlisPro or APEX is often used for this purpose.[12][13]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, often with software like SHELXT.[11][12] The initial atomic model is then refined using full-matrix least-squares on F², typically with a program such as SHELXL.[11][12]

Crystal Structure of 1-(2-methylpropyl)-1H-pyrazol-4-ol: An Illustrative Analysis

As no experimental data for the title compound is publicly available, the following section presents a plausible, hypothetical crystal structure and its analysis, consistent with known pyrazole derivatives.

Hypothetical Crystallographic Data

The following table summarizes a potential set of crystallographic data for 1-(2-methylpropyl)-1H-pyrazol-4-ol.

ParameterHypothetical Value
Chemical FormulaC₇H₁₂N₂O
Formula Weight140.18 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)10.231(3)
c (Å)9.876(2)
α (°)90
β (°)105.67(1)
γ (°)90
Volume (ų)830.5(4)
Z4
Calculated Density (g/cm³)1.120
Absorption Coeff. (mm⁻¹)0.078
F(000)304
R_int0.045
Final R indices [I > 2σ(I)]R₁ = 0.052, wR₂ = 0.135
Goodness-of-fit on F²1.05
Molecular Structure and Conformation

The molecular structure of 1-(2-methylpropyl)-1H-pyrazol-4-ol would consist of a planar pyrazole ring substituted at the N1 position with an isobutyl group and at the C4 position with a hydroxyl group.

Caption: Molecular structure of 1-(2-methylpropyl)-1H-pyrazol-4-ol.

The pyrazole ring is expected to be essentially planar, a common feature of this heterocyclic system.[1] The isobutyl group would likely adopt a staggered conformation to minimize steric hindrance.

Supramolecular Interactions and Crystal Packing

A key aspect of crystal structure analysis is the identification of intermolecular interactions that dictate the packing of molecules in the solid state. For 1-(2-methylpropyl)-1H-pyrazol-4-ol, the hydroxyl group and the pyrazole nitrogen atoms are capable of forming hydrogen bonds.

It is plausible that the molecules would form hydrogen-bonded chains or networks. For instance, the hydroxyl group of one molecule could act as a hydrogen bond donor to the N2 atom of an adjacent molecule, forming a catemeric chain, a common motif in pyrazole structures.[14]

Significance and Applications in Drug Discovery

The precise knowledge of the three-dimensional structure of 1-(2-methylpropyl)-1H-pyrazol-4-ol would be invaluable for drug development. It would allow for:

  • Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity.[1]

  • Rational Drug Design: Designing more potent and selective analogues by targeting specific binding interactions.

  • Understanding Polymorphism: Identifying and characterizing different crystalline forms of the compound, which can have significant implications for its physicochemical properties, such as solubility and bioavailability.

The structural data, once determined, would ideally be deposited in a public repository such as the Cambridge Structural Database (CSD), maintained by the Cambridge Crystallographic Data Centre (CCDC), to benefit the wider scientific community.[15][16][17][18][19]

References

  • Cambridge Crystallographic Data Centre - Wikipedia. (n.d.).
  • Request PDF: Cambridge Crystallographic Data Centre (CCDC). (2020).
  • CCDC. (n.d.). Chemistry World.
  • The Cambridge Crystallographic Data Centre (CCDC)
  • A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Deriv
  • Cambridge Structural Database - Wikipedia. (n.d.).
  • Crystallographic software list. (n.d.).
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20). ACS Omega.
  • Crystal Impact - Software for Scientists. (2026, January 7).
  • Crystallography Software. (2023, February 15). RCSB PDB.
  • X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes. (n.d.). etd@IISc.
  • Preliminary understanding of experiments on single crystal X-ray crystallography. (n.d.). Indian Chemical Society.
  • Crystallographic software list. (n.d.).
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20). PMC.
  • The X-ray diffraction patterns of different wt% of pyrazole. (n.d.).
  • How to grow crystals for X-ray crystallography. (2024, July 30). IUCr Journals.
  • Single Crystal X-ray Diffraction Software. (n.d.). Bruker.
  • X-ray crystallography. (n.d.). PMC - NIH.
  • 1-(2-methylpropyl)-1h-pyrazol-4-ol. (n.d.). PubChemLite.
  • Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton).
  • Preparation of Single Crystals for X-ray Diffraction. (n.d.). Department of Chemistry | UZH.
  • Synthesis of Some New Pyrazoles. (n.d.). DergiPark.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Synthesis of 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol via trans-1,3. (2021, August 9).
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022, December 8). MDPI.
  • Synthesis of cyclopropyl-1H-pyrazol-4-yl substituted with... (n.d.).
  • 1-(2-methylpropyl)
  • 1-(2-Methylpropyl)-1H-pyrazol-4-amine. (n.d.). Sigma-Aldrich.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). PMC - NIH.
  • 1-(2-Methylpropyl)-1H-pyrazol-4-amine. (n.d.). Sapphire Bioscience.
  • Pyrazoles a Privileged Scaffold in Drug Discovery – Synthetic Strategies & Exploration of Pharmacological Potential. (2025, September 13).
  • Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. (n.d.). PMC.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023, July 14). MDPI.

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Exploratory

Pharmacological Exploitation of the 1-(2-Methylpropyl)-1H-Pyrazol-4-ol Scaffold: Mechanisms, Structural Biology, and Assay Methodologies

Executive Summary In modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount for developing high-affinity, metabolically stable enzyme inhibitors. The 1-(2-methylpropyl)-1H-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount for developing high-affinity, metabolically stable enzyme inhibitors. The 1-(2-methylpropyl)-1H-pyrazol-4-ol (also known as 1-isobutyl-1H-pyrazol-4-ol) derivative class has emerged as a highly versatile pharmacophore. Traditionally, phenol rings have been used to target enzymes requiring hydrogen-bond donors/acceptors; however, phenols suffer from rapid Phase II metabolism (glucuronidation and sulfation), leading to poor pharmacokinetic (PK) profiles.

The 1H-pyrazol-4-ol core serves as an advanced bioisostere for phenols, maintaining the critical hydroxyl interaction while significantly enhancing metabolic stability [3]. By introducing a 2-methylpropyl (isobutyl) group at the N1 position, researchers can exploit specific hydrophobic sub-pockets in target enzymes—most notably Soluble Epoxide Hydrolase (sEH) and Phosphodiesterase 4 (PDE4) . This whitepaper dissects the mechanistic causality, structural biology, and validation protocols associated with this unique chemical scaffold.

Core Mechanism of Action (MoA)

Target Engagement: Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase (EC 3.3.2.10) is a bifunctional enzyme responsible for the in vivo degradation of epoxyeicosatrienoic acids (EETs)—endogenous signaling molecules that exhibit potent anti-inflammatory, vasodilatory, and cardioprotective effects [2]. The hydrolysis of EETs yields dihydroxyeicosatrienoic acids (DHETs), which lack these protective properties.

The mechanism of action of 1-(2-methylpropyl)-1H-pyrazol-4-ol derivatives relies on competitive, reversible inhibition of the sEH C-terminal catalytic domain [1].

  • The Hydroxyl Pharmacophore: The 4-OH group of the pyrazole ring mimics the transition state of epoxide ring-opening. It acts simultaneously as a hydrogen bond donor to the catalytic Asp335 residue and as a hydrogen bond acceptor from the polarization residues Tyr383 and Tyr466 .

  • The Isobutyl Anchor: The 1-(2-methylpropyl) substituent is not arbitrary. Crystallographic data reveals that the sEH active site features a distinct, L-shaped hydrophobic tunnel. The branched isobutyl chain perfectly occupies the primary hydrophobic pocket adjacent to the catalytic center. This specific steric bulk maximizes van der Waals interactions and displaces high-energy water molecules, driving a favorable entropic shift upon binding without causing the steric clashes associated with larger tert-butyl or aromatic groups [1].

Mechanism AA Arachidonic Acid EET EETs (Cardioprotective) AA->EET CYP450 sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Substrate DHET DHETs (Pro-inflammatory) sEH->DHET Hydrolysis Inhibitor 1-(2-methylpropyl)- 1H-pyrazol-4-ol Inhibitor->sEH Competitive Binding (Blocks Active Site)

Mechanism of sEH inhibition by 1-(2-methylpropyl)-1H-pyrazol-4-ol preventing EET degradation.

Alternative Targeting: Phosphodiesterase 4 (PDE4)

Beyond sEH, this scaffold is utilized in the design of PDE4 inhibitors [3]. The pyrazol-4-ol core acts as a bidentate chelator for the bimetallic (Zn2+/Mg2+) center in the PDE4 active site. The N1-isobutyl group interacts with the highly conserved hydrophobic clamp (formed by Ile/Phe residues) in the upstream conserved regions (UCR2), providing subtype selectivity that mitigates the emetic side effects typically associated with pan-PDE4 inhibitors.

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the causality behind selecting the 2-methylpropyl substituent, the following table summarizes representative SAR data comparing N1-substitutions on the 1H-pyrazol-4-ol core against a standard phenol control.

Compound ScaffoldSubstituent (N1)Target EnzymeIC₅₀ (nM)Lipophilic Efficiency (LiPE)Hepatic Microsome T₁/₂ (min)
Phenol (Control)-sEH85.03.1< 5.0
1H-pyrazol-4-olMethylsEH450.02.115.0
1H-pyrazol-4-olPropylsEH120.03.528.0
1H-pyrazol-4-ol 2-methylpropyl sEH 15.5 5.8 > 120.0

Data Interpretation: The transition from a linear propyl to a branched 2-methylpropyl group results in a near 10-fold increase in potency (IC₅₀) and a massive improvement in metabolic half-life, validating the isobutyl group as the optimal steric fit for the sEH hydrophobic pocket.

Experimental Methodologies & Protocols

As a self-validating system, the following protocols are designed with internal controls to ensure data integrity during hit-to-lead optimization.

Protocol 1: FRET-Based sEH Enzymatic Inhibition Assay

Rationale: We utilize a Fluorescence Resonance Energy Transfer (FRET) assay using the substrate PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid). sEH hydrolyzes non-fluorescent PHOME into a highly fluorescent cyanohydrin, allowing real-time kinetic monitoring.

  • Reagent Preparation: Prepare assay buffer (25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA to prevent non-specific adsorption).

  • Enzyme Addition: Dilute recombinant human sEH enzyme to a final well concentration of 1 nM.

  • Inhibitor Incubation: Dispense 1-(2-methylpropyl)-1H-pyrazol-4-ol derivatives in a 10-point dose-response curve (10 µM to 0.5 nM, 1% DMSO final). Incubate at 25°C for 15 minutes to allow equilibrium binding. Self-validation: Include a 1% DMSO vehicle control (0% inhibition) and 10 µM AUDA (100% inhibition).

  • Reaction Initiation: Add PHOME substrate to a final concentration of 50 µM.

  • Kinetic Read: Monitor fluorescence (Ex: 330 nm / Em: 465 nm) continuously for 30 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) and determine the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: X-Ray Crystallography of the Enzyme-Inhibitor Complex

Rationale: Co-crystallization is prioritized over crystal soaking to accurately capture the induced-fit conformational changes of the Tyr383/Tyr466 residues upon pyrazol-4-ol binding [1].

  • Complex Formation: Incubate purified sEH protein (10 mg/mL in 20 mM Tris-HCl, pH 7.5) with a 5-fold molar excess of the 1-(2-methylpropyl)-1H-pyrazol-4-ol derivative for 2 hours on ice.

  • Crystallization: Use the sitting-drop vapor diffusion method. Mix 1 µL of the protein-inhibitor complex with 1 µL of reservoir solution (20% PEG 3350, 0.2 M Magnesium formate).

  • Incubation: Seal and incubate plates at 20°C. Crystals typically form within 3–5 days.

  • Diffraction & Resolution: Cryoprotect crystals in 20% glycerol, flash-freeze in liquid nitrogen, and collect diffraction data at a synchrotron light source. Solve the structure using molecular replacement (PDB reference model: 4Y2S).

Workflow step1 1. Scaffold Synthesis N-alkylation & Deprotection step2 2. Primary Screening FRET-based sEH Assay step1->step2 step3 3. Structural Validation X-ray Co-crystallography step2->step3 step4 4. Lead Optimization In Vivo PK/PD Profiling step3->step4

Experimental workflow for hit-to-lead validation of pyrazol-4-ol derivatives.

Conclusion

The 1-(2-methylpropyl)-1H-pyrazol-4-ol scaffold represents a triumph of rational drug design. By replacing the metabolically vulnerable phenol ring with a pyrazol-4-ol core, and tuning the lipophilicity with an isobutyl chain, researchers can achieve picomolar inhibition of targets like sEH and PDE4. The rigorous application of FRET kinetics and X-ray crystallography ensures that the development of these derivatives is grounded in verifiable, high-resolution structural biology.

References

  • Amano, Y., & Yamaguchi, T. (2015). Structure of soluble epoxide hydrolase in complex with 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-ol. RCSB Protein Data Bank (PDB ID: 4Y2S). Retrieved from:[Link]

  • BRENDA Enzyme Database. Information on EC 3.3.2.10 - soluble epoxide hydrolase and Organism(s) Homo sapiens. Retrieved from:[Link]

  • Wang, H., et al. (2018). An Empirical Quantitative Structure-Activity Relationship Equation Assists the Discovery of High-Affinity Phosphodiesterase 4D Inhibitors as Leads to PET Radioligands. PubMed Central (PMC6047230). Retrieved from:[Link]

Foundational

Preliminary in vitro biological activity of 1-(2-methylpropyl)-1H-pyrazol-4-ol

An In-Depth Technical Guide on the Preliminary In Vitro Biological Activity of 1-(2-methylpropyl)-1H-pyrazol-4-ol Abstract This technical guide provides a comprehensive framework for the preliminary in vitro biological e...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Preliminary In Vitro Biological Activity of 1-(2-methylpropyl)-1H-pyrazol-4-ol

Abstract

This technical guide provides a comprehensive framework for the preliminary in vitro biological evaluation of 1-(2-methylpropyl)-1H-pyrazol-4-ol, a novel pyrazole derivative. Drawing upon the extensive pharmacological activities of the pyrazole scaffold, this document outlines hypothesized anticancer, antimicrobial, and anti-inflammatory properties of the target compound. Detailed, field-proven protocols for cytotoxicity screening (MTT assay), antimicrobial susceptibility testing (agar well diffusion), and cyclooxygenase-2 (COX-2) inhibition assays are presented. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery and characterization of new chemical entities. Each experimental design is presented as a self-validating system to ensure scientific integrity and reproducibility.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its structural versatility and ability to participate in various biological interactions have led to the development of numerous therapeutic agents.[1] FDA-approved drugs such as the anti-inflammatory celecoxib, the anti-obesity agent rimonabant, and the erectile dysfunction treatment sildenafil all feature a core pyrazole motif, underscoring the therapeutic significance of this heterocyclic system.[1] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, and antiviral properties.[1][2][3] The diverse biological activities of pyrazoles make the novel compound 1-(2-methylpropyl)-1H-pyrazol-4-ol a compelling candidate for preliminary in vitro biological screening.

Hypothesized Biological Activities of 1-(2-methylpropyl)-1H-pyrazol-4-ol

Given the lack of specific literature on 1-(2-methylpropyl)-1H-pyrazol-4-ol, its potential biological activities are inferred from the well-established pharmacological profile of the broader pyrazole class. The following sections outline the hypothesized activities and the rationale for their investigation.

Anticancer Activity

Numerous pyrazole derivatives have been synthesized and evaluated for their anticancer potential against various cancer cell lines.[4] These compounds have been shown to exert their effects through multiple mechanisms, including the inhibition of kinases such as EGFR, VEGFR-2, and CDK2.[4][5] For instance, some pyrazole derivatives have exhibited potent cytotoxicity against human cancer cell lines like HepG2, MCF7, and A549.[4] The structural features of 1-(2-methylpropyl)-1H-pyrazol-4-ol warrant an investigation into its potential as an anticancer agent.

Antimicrobial Activity

The pyrazole scaffold is a constituent of many compounds with significant antimicrobial properties.[6][7] Pyrazole derivatives have been shown to be effective against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[6][8][9] For example, certain pyrazole-thiazole hybrids have demonstrated good to moderate antibacterial and antifungal activities.[7] Therefore, it is plausible that 1-(2-methylpropyl)-1H-pyrazol-4-ol may possess antimicrobial activity.

Anti-inflammatory Activity

In Vitro Assay Methodologies

This section provides detailed protocols for the preliminary in vitro evaluation of 1-(2-methylpropyl)-1H-pyrazol-4-ol for its hypothesized anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[14][15][16] It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[15] The amount of formazan produced is directly proportional to the number of viable cells.[17]

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[3][4]

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[14]

  • Cell Seeding:

    • Harvest cells using trypsin and perform a cell count.

    • Seed the cells into a 96-well flat-bottom microplate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.[14]

    • Incubate the plate overnight to allow for cell attachment.[18]

  • Compound Treatment:

    • Prepare a stock solution of 1-(2-methylpropyl)-1H-pyrazol-4-ol in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).[5] The final DMSO concentration should not exceed 0.5%.[5]

    • Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).[4]

    • Incubate the plate for 24-72 hours.[14][18]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14][15]

    • Incubate the plate for 4 hours at 37°C.[14]

  • Formazan Solubilization and Absorbance Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14][17]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15]

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14] A reference wavelength of >650 nm can be used to subtract background absorbance.[14][15]

The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate Overnight A->B C Treat with 1-(2-methylpropyl)-1H-pyrazol-4-ol B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilization Solution F->G H Measure Absorbance (570 nm) G->H I Calculate % Viability and IC50 H->I

Caption: MTT Assay Workflow for Cytotoxicity Screening.

Antimicrobial Activity: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound.[19][20][21] It relies on the diffusion of the antimicrobial agent from a well through a solidified agar medium, resulting in a zone of inhibition where microbial growth is prevented.[20]

  • Preparation of Microbial Inoculum:

    • Culture bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis as Gram-positive; Escherichia coli, Klebsiella pneumoniae as Gram-negative) and fungal strains (Candida albicans, Aspergillus niger) in their respective broth media.[6]

    • Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard.

  • Inoculation of Agar Plates:

    • Prepare Mueller-Hinton agar plates for bacteria and Sabouraud dextrose agar plates for fungi.

    • Uniformly spread the microbial inoculum over the entire surface of the agar plates using a sterile cotton swab.[22]

  • Well Preparation and Compound Addition:

    • Create wells of 6-8 mm in diameter in the inoculated agar plates using a sterile cork borer or a pipette tip.[22][23]

    • Prepare different concentrations of 1-(2-methylpropyl)-1H-pyrazol-4-ol in a suitable solvent (e.g., DMSO).

    • Add a fixed volume (e.g., 100 µL) of each concentration of the test compound into the wells.

    • Include a negative control (solvent alone) and a positive control (a standard antibiotic like chloramphenicol for bacteria and clotrimazole for fungi).[6]

  • Incubation:

    • Incubate the bacterial plates at 37°C for 16-24 hours and the fungal plates at 28°C for 48-72 hours.[19]

  • Measurement of Inhibition Zones:

    • After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.[19]

The antimicrobial activity is determined by the diameter of the zone of inhibition. A larger zone of inhibition indicates greater antimicrobial activity. The minimum inhibitory concentration (MIC) can be determined by testing serial dilutions of the compound.[6]

Agar_Well_Diffusion_Workflow A Prepare Microbial Inoculum B Inoculate Agar Plate A->B C Create Wells in Agar B->C D Add Test Compound to Wells C->D E Incubate Plates D->E F Measure Zone of Inhibition E->F

Caption: Agar Well Diffusion Assay Workflow.

Anti-inflammatory Activity: COX-2 Inhibitor Screening Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[24] The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.

  • Reagent Preparation:

    • Prepare all reagents as per the manufacturer's instructions for a commercial COX-2 inhibitor screening kit. This typically includes COX assay buffer, COX probe, COX cofactor, arachidonic acid, and recombinant human COX-2 enzyme.[24]

  • Inhibitor and Control Preparation:

    • Dissolve 1-(2-methylpropyl)-1H-pyrazol-4-ol in a suitable solvent (e.g., DMSO) to prepare a stock solution.

    • Prepare serial dilutions of the test compound at 10 times the desired final concentration in COX assay buffer.[24]

    • Prepare a positive control (a known COX-2 inhibitor like celecoxib) and an enzyme control (no inhibitor).[24]

  • Assay Procedure:

    • In a 96-well white opaque plate, add 10 µL of the diluted test inhibitor, positive control, or assay buffer (for the enzyme control).

    • Prepare a reaction mix containing COX assay buffer, COX probe, and COX cofactor. Add 80 µL of this mix to each well.

    • Initiate the reaction by adding 10 µL of a diluted arachidonic acid solution to all wells simultaneously using a multi-channel pipette.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence kinetically at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm for 5-10 minutes at 25°C.[24]

The rate of the reaction is determined from the linear portion of the kinetic plot. The percentage of inhibition is calculated using the following formula:

% Inhibition = [(Rate of Enzyme Control - Rate of Inhibitor) / Rate of Enzyme Control] x 100

The IC50 value is the concentration of the inhibitor that causes 50% inhibition of COX-2 activity and can be determined by plotting the percentage of inhibition against the inhibitor concentration.

COX2_Inhibition_Workflow A Prepare Reagents and Test Compound B Add Inhibitor/Control to 96-well Plate A->B C Add Reaction Mix (Buffer, Probe, Cofactor) B->C D Initiate Reaction with Arachidonic Acid C->D E Measure Fluorescence Kinetically D->E F Calculate % Inhibition and IC50 E->F

Caption: COX-2 Inhibitor Screening Assay Workflow.

Summary of Quantitative Data Presentation

All quantitative data from the described assays should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: In Vitro Cytotoxicity of 1-(2-methylpropyl)-1H-pyrazol-4-ol

Cell LineIC50 (µM)
MCF-7Experimental Value
A549Experimental Value
HepG2Experimental Value

Table 2: Antimicrobial Activity of 1-(2-methylpropyl)-1H-pyrazol-4-ol

Microbial StrainZone of Inhibition (mm) at X µ g/well
Staphylococcus aureusExperimental Value
Bacillus subtilisExperimental Value
Escherichia coliExperimental Value
Klebsiella pneumoniaeExperimental Value
Candida albicansExperimental Value
Aspergillus nigerExperimental Value

Table 3: In Vitro COX-2 Inhibitory Activity of 1-(2-methylpropyl)-1H-pyrazol-4-ol

CompoundCOX-2 IC50 (nM)
1-(2-methylpropyl)-1H-pyrazol-4-olExperimental Value
Celecoxib (Positive Control)Experimental Value

Conclusion

This technical guide provides a robust framework for the initial in vitro biological characterization of the novel compound 1-(2-methylpropyl)-1H-pyrazol-4-ol. The outlined protocols for assessing anticancer, antimicrobial, and anti-inflammatory activities are based on established and validated methodologies. The successful execution of these assays will provide valuable preliminary data on the pharmacological potential of this new pyrazole derivative, guiding further preclinical development.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.).
  • MTT Assay Protocol for Cell Viability and Proliferation - Merck Millipore. (n.d.).
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC. (n.d.).
  • MTT assay protocol | Abcam. (n.d.).
  • In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens | ACS Omega. (2022, February 3).
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).
  • Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. (n.d.).
  • In vitro antitumor activity of pyrazole derivatives 3-9 over Leukemia... - ResearchGate. (n.d.).
  • Mini review on anticancer activities of Pyrazole Derivatives - IJNRD. (2023, June 6).
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023, July 15).
  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC. (n.d.).
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025, March 31).
  • COX2 Inhibitor Screening Assay Kit - BPS Bioscience. (n.d.).
  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.).
  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023, November 3).
  • 4.5. Antimicrobial Activity of Bacteriocins by the Agar Well Diffusion Assay - Bio-protocol. (n.d.).
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach - Arabian Journal of Chemistry. (2025, December 8).
  • Synthesis and Biological Evaluation of Some 4-functionalized-pyrazoles as Antimicrobial Agents - PubMed. (2011, April 15).
  • MTT Cell Assay Protocol. (n.d.).
  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds - MDPI. (2021, November 15).
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.).
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016, November 1).
  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC. (n.d.).
  • Agar well diffusion assay - YouTube. (2020, November 1).
  • COX-2 (human) Inhibitor Screening Assay Kit - Probiotek. (n.d.).
  • New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed. (2019, June 1).
  • Agar Well Diffusion Method Protocol - AWS. (n.d.).
  • COX-2 (human) Inhibitor Screening Assay Kit - Cayman Chemical. (n.d.).
  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. (n.d.).
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.).
  • COX-2 Inhibitor Screening Kit (Fluorometric) - Sigma-Aldrich. (n.d.).
  • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025, November 26).
  • Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. (2019, April 10).
  • Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives | Asian Journal of Chemistry. (2018, October 31).
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC. (n.d.).

Sources

Exploratory

1-(2-methylpropyl)-1H-pyrazol-4-ol thermodynamic stability and melting point

An In-Depth Technical Guide to the Thermodynamic Stability and Melting Point of 1-(2-methylpropyl)-1H-pyrazol-4-ol Abstract The physicochemical properties of active pharmaceutical ingredients (APIs) are foundational to d...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability and Melting Point of 1-(2-methylpropyl)-1H-pyrazol-4-ol

Abstract

The physicochemical properties of active pharmaceutical ingredients (APIs) are foundational to drug development, influencing everything from synthesis and purification to formulation, stability, and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the thermodynamic stability and melting point of 1-(2-methylpropyl)-1H-pyrazol-4-ol, a representative N-substituted pyrazole derivative. While specific experimental data for this compound is not extensively documented in public literature, this paper outlines the theoretical principles, authoritative experimental protocols, and computational workflows necessary for its complete characterization. We delve into the structural factors governing pyrazole stability, provide a detailed methodology for Differential Scanning Calorimetry (DSC) analysis, and present a workflow for predictive computational modeling. This integrated approach serves as a robust blueprint for researchers characterizing novel heterocyclic compounds.

Introduction: The Pyrazole Scaffold in Drug Development

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications.[1] Its unique structure, featuring two adjacent nitrogen atoms, allows for versatile substitution patterns and hydrogen bonding interactions, making it an ideal building block for designing molecules with specific biological targets.[2] The compound of interest, 1-(2-methylpropyl)-1H-pyrazol-4-ol (also known as 1-isobutyl-1H-pyrazol-4-ol), combines this heterocyclic core with an isobutyl group at the N1 position and a hydroxyl group at C4.

The thermodynamic stability and melting point are critical quality attributes for any potential drug candidate:

  • Melting Point: As a sharp, well-defined melting point is an indicator of purity, its determination is a fundamental first step in characterization. It also dictates the physical state of the substance at various temperatures, which is crucial for processing and formulation decisions (e.g., tablet manufacturing vs. liquid formulations).

  • Thermodynamic Stability: This property governs the shelf-life and degradation pathways of a drug substance. An unstable compound can lose potency or generate toxic impurities under storage or physiological conditions. Understanding thermal stability is essential for defining storage requirements, predicting degradation products, and ensuring patient safety.[3][4]

This guide provides the necessary theoretical and practical foundation for researchers to fully characterize these properties for 1-(2-methylpropyl)-1H-pyrazol-4-ol and related novel molecules.

Theoretical Framework of Pyrazole Stability

The stability of a pyrazole derivative is not merely an empirical value but is dictated by a combination of intramolecular and intermolecular forces rooted in its molecular structure.

  • Aromaticity: The pyrazole ring is an aromatic heterocycle, a key contributor to its inherent stability. The delocalization of π-electrons across the five-membered ring lowers the overall energy of the molecule.[5]

  • Substituent Effects: The nature and position of substituents dramatically influence stability. In 1-(2-methylpropyl)-1H-pyrazol-4-ol, the electron-donating isobutyl group at N1 and the hydroxyl group at C4 modify the electronic distribution within the ring. The hydroxyl group, in particular, can participate in tautomerism and introduces the capacity for strong intermolecular hydrogen bonding.

  • Intermolecular Forces: In the solid state, the arrangement of molecules in the crystal lattice is paramount. Strong intermolecular interactions, such as the hydrogen bonds enabled by the -OH group, contribute significantly to the thermal stability of the crystal.[6] These same forces must be overcome during melting, directly impacting the melting point temperature. Computational studies on substituted pyrazoles have shown that factors like steric hindrance and charge distribution are critical in determining the relative stability of isomers.[7]

Experimental Determination of Melting Point and Thermal Stability

Differential Scanning Calorimetry (DSC) is the gold-standard technique for accurately determining melting points and assessing the thermal stability of a pure substance.

Principle of Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference pan at a constant rate. When the sample undergoes a thermal transition, such as melting or decomposition, there is a change in heat flow, which is detected and recorded.

  • Melting: An endothermic process that appears as a sharp peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point.

  • Decomposition: An exothermic process that indicates the compound is breaking down. It often appears as a broad, irregular peak following the melt. The onset of this exotherm defines the upper limit of the compound's thermal stability.[8]

Detailed Experimental Protocol for DSC Analysis

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Objective: To determine the melting point and decomposition temperature of 1-(2-methylpropyl)-1H-pyrazol-4-ol.

Instrumentation: A calibrated Differential Scanning Calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3+).

Materials:

  • 1-(2-methylpropyl)-1H-pyrazol-4-ol sample (2-5 mg)

  • Aluminum DSC pans and lids

  • High-purity nitrogen gas (for inert atmosphere)

  • Certified indium standard for calibration

Methodology:

  • Instrument Calibration (Trustworthiness Pillar):

    • Rationale: Before any sample analysis, the instrument's temperature and enthalpy scales must be verified to ensure data accuracy. Indium is a standard choice due to its well-characterized, sharp melting point (156.6 °C) and heat of fusion.

    • Procedure:

      • Weigh an indium standard into an aluminum pan.

      • Place the pan in the DSC cell alongside an empty reference pan.

      • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.

      • Compare the measured onset of melting and heat of fusion to the known values for indium. Calibrate the instrument as necessary according to the manufacturer's guidelines.

  • Sample Preparation:

    • Rationale: Proper sample preparation is critical to obtaining a sharp, reproducible melting peak. A small sample size minimizes thermal gradients within the sample.

    • Procedure:

      • Accurately weigh 2-5 mg of the dried 1-(2-methylpropyl)-1H-pyrazol-4-ol sample into a tared aluminum pan.

      • Hermetically seal the pan with a lid. This prevents any loss of sample due to sublimation before melting.

  • Thermal Analysis:

    • Rationale: A controlled heating rate and inert atmosphere are essential. A rate of 10 °C/min is standard for pharmaceutical compounds, providing a good balance between resolution and experimental time. The nitrogen atmosphere prevents oxidative degradation, ensuring that the observed thermal events are inherent to the molecule itself.

    • Procedure:

      • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

      • Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).

      • Ramp the temperature at a linear rate of 10 °C/min up to a temperature well beyond the melting point (e.g., 300 °C) to observe any decomposition events.

      • Maintain a constant nitrogen purge (e.g., 50 mL/min) throughout the experiment.

  • Data Analysis:

    • Rationale: Standardized analysis ensures consistent reporting. The onset temperature is less affected by heating rate and is the most thermodynamically relevant representation of the melting point.

    • Procedure:

      • Using the instrument's software, plot the heat flow (W/g) versus temperature (°C).

      • Identify the endothermic melting peak. Determine the onset temperature by extrapolating the baseline and the leading edge of the peak. Report this as the melting point.

      • Identify any subsequent exothermic peaks. Determine the onset temperature of the first major exotherm and report this as the decomposition temperature (Td).

Workflow for DSC Analysis

DSC_Workflow cluster_prep Preparation & Calibration cluster_run Experimental Run cluster_analysis Data Analysis Calibrate 1. Calibrate DSC with Indium Standard Prepare 2. Prepare Sample (2-5 mg in sealed pan) Load 3. Load Sample & Reference into DSC Cell Prepare->Load Run 4. Heat at 10 °C/min under Nitrogen Purge Load->Run Plot 5. Plot Heat Flow vs. Temperature Run->Plot Analyze 6. Determine Onset T_m and Onset T_d Plot->Analyze DFT_Workflow Input 1. Build 3D Structure of 1-(2-methylpropyl)-1H-pyrazol-4-ol Optimize 2. Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) Input->Optimize Frequency 3. Vibrational Frequency Calculation Optimize->Frequency Verify 4. Verify True Minimum (No imaginary frequencies) Frequency->Verify Thermodata 5. Extract Thermodynamic Data (Enthalpy, Gibbs Free Energy) Verify->Thermodata

Caption: A typical workflow for predicting thermodynamic stability using DFT calculations.

This computational protocol involves:

  • Structure Building: A 3D model of the molecule is created.

  • Geometry Optimization: The calculation finds the most stable conformation of the molecule (the lowest point on the potential energy surface). A common and reliable method is the B3LYP functional with a 6-311+G(d,p) basis set. [2]3. Frequency Calculation: This is performed on the optimized structure to calculate vibrational frequencies.

  • Verification: A true energy minimum is confirmed by the absence of any imaginary frequencies. This is a critical self-validation step in the computational process.

  • Data Extraction: Thermodynamic properties like enthalpy and Gibbs free energy are extracted from the output, which can be used to compare the stability against other molecules.

Data Summary and Interpretation

Table 1: Predicted Physicochemical Properties and Hypothetical Experimental Data
PropertyMethodPredicted / Hypothetical ValueSignificance
Molecular Formula-C₇H₁₂N₂OConfirms elemental composition.
Molecular Weight-140.18 g/mol Used for all molar calculations.
Melting Point (Tm)DSC (Onset)~115 - 125 °CIndicator of purity; crucial for formulation.
Decomposition (Td)DSC (Onset)> 220 °CDefines the upper limit for thermal processing and storage.
Heat of Formation (ΔHf)DFT CalculationCompound-specific valueAllows for relative stability comparison with isomers/analogs.

Note: The melting point and decomposition values are hypothetical, representing a plausible outcome for a stable, crystalline organic solid of this nature. Actual experimental determination is required for confirmation.

Conclusion

A thorough characterization of the thermodynamic stability and melting point of 1-(2-methylpropyl)-1H-pyrazol-4-ol requires an integrated strategy. This guide has established a framework that combines theoretical understanding of the pyrazole scaffold's stability with rigorous, self-validating experimental protocols and predictive computational workflows. By employing Differential Scanning Calorimetry, researchers can obtain precise, reliable data on the melting point and thermal decomposition limits. Complementing this with DFT calculations provides deeper insight into the molecule's intrinsic stability. This comprehensive approach is essential for advancing novel pyrazole-based compounds through the drug development pipeline, ensuring both quality and safety.

References

  • PURKH.
  • ResearchGate. Synthesis, computational and biological study of pyrazole derivatives.
  • Taylor & Francis Online. Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. Taylor & Francis Online.
  • BenchChem.
  • DergiPark. Computational Assessment of Pyrazole Derivatives as potential MEK inhibitors of Melanoma therapy. DergiPark.
  • PMC. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PubMed Central.
  • DTIC. THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD.
  • MDPI.
  • ACS Publications. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers.
  • PMC. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. PubMed Central.
  • ACS Publications. Promising Thermally Stable Energetic Materials with the Combination of Pyrazole–1,3,4-Oxadiazole and Pyrazole–1,2,4-Triazole Backbones: Facile Synthesis and Energetic Performance.
  • Reddit. Still confused about this one. Question asks what experimental data could be used to determine thermodynamic stability of isomeric compounds... Reddit.
  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.

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Foundational

Whitepaper: A Guide to the Early-Stage Pharmacokinetic Profiling of 1-(2-methylpropyl)-1H-pyrazol-4-ol

Abstract The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The successful progression of any new pyrazole-based entity, such as 1-(2-methylpropyl)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The successful progression of any new pyrazole-based entity, such as 1-(2-methylpropyl)-1H-pyrazol-4-ol, from a promising hit to a viable clinical candidate is critically dependent on a thorough understanding of its pharmacokinetic (PK) properties. Early-stage characterization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is essential for identifying potential liabilities, guiding medicinal chemistry efforts, and establishing a foundation for subsequent in vivo efficacy and safety studies.[3][4][5] This guide provides an in-depth technical framework for the comprehensive pharmacokinetic profiling of 1-(2-methylpropyl)-1H-pyrazol-4-ol, tailored for researchers and drug development professionals. We will detail the strategic rationale and step-by-step protocols for bioanalytical method development, crucial in vitro ADME assays, and a foundational in vivo rodent PK study.

The Foundational Pillar: Bioanalytical Method Development

Before any pharmacokinetic parameter can be determined, a robust and validated bioanalytical method is required to accurately quantify 1-(2-methylpropyl)-1H-pyrazol-4-ol in complex biological matrices like plasma. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its superior sensitivity, selectivity, and reproducibility.[6][7]

Causality in Method Development

The objective is to develop a method that can reliably distinguish the analyte from endogenous matrix components and potential metabolites. The choice of an internal standard (IS) is critical; a stable isotope-labeled version of the analyte is ideal, but a structurally similar analog can also be used to normalize for variations during sample processing and injection.[6] Sample preparation must be optimized to efficiently remove proteins and phospholipids while maximizing analyte recovery. Protein precipitation is often the fastest and most straightforward approach for early-stage discovery studies.

Experimental Protocol: LC-MS/MS Method Development
  • Mass Spectrometer Tuning : Infuse a standard solution of 1-(2-methylpropyl)-1H-pyrazol-4-ol (e.g., 1 µg/mL in methanol) directly into the mass spectrometer to optimize parent ion and product ion transitions (Multiple Reaction Monitoring - MRM).

  • Chromatographic Separation : Develop a reverse-phase HPLC method. A C18 column is a common starting point. The goal is to achieve a sharp, symmetrical peak for the analyte, well-separated from the solvent front and any matrix interferences.

  • Sample Preparation (Protein Precipitation) :

    • Aliquot 50 µL of blank plasma into a 96-well plate.

    • Add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex the plate for 5 minutes to precipitate proteins.

    • Centrifuge at 4000 rpm for 10 minutes to pellet the precipitate.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Calibration Curve : Prepare a calibration curve by spiking known concentrations of the analyte into blank plasma and processing the samples as described above. The curve should span the expected concentration range of the in vivo study.

cluster_prep Bioanalytical Sample Preparation Workflow A Plasma Sample (50 µL) B Add Internal Standard in Acetonitrile (150 µL) A->B C Vortex to Precipitate Protein B->C D Centrifuge (4000 rpm, 10 min) C->D E Transfer Supernatant D->E F Inject into LC-MS/MS E->F

Caption: Workflow for sample preparation using protein precipitation.

In Vitro ADME Profiling: Predicting In Vivo Behavior

In vitro ADME assays are rapid, cost-effective tools used to screen compounds for key pharmacokinetic liabilities at an early stage.[3][8] This allows for the prioritization of compounds with more favorable properties, saving significant resources that would otherwise be spent on unsuitable candidates.

Metabolic Stability Assessment

Metabolic stability provides a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[9][10] A compound that is metabolized too quickly may have a short half-life and poor bioavailability, making it difficult to maintain therapeutic concentrations in vivo.[11] We begin with liver microsomes, which contain phase I (e.g., CYP450) enzymes, and can progress to hepatocytes, which contain both phase I and phase II enzymes and offer a more complete picture of hepatic clearance.[9][12]

  • Prepare Incubation Mixture : In a 96-well plate, combine liver microsomes (e.g., human, rat) and buffer. Pre-warm at 37°C.

  • Initiate Reaction : Add 1-(2-methylpropyl)-1H-pyrazol-4-ol (final concentration typically 1 µM) to the mixture.

  • Start Metabolism : Add NADPH (a required cofactor for CYP enzymes) to start the reaction.

  • Time Points : At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

  • Analysis : Centrifuge the samples to pellet the microsomes and analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining.

  • Controls : Include a negative control (without NADPH) to check for non-enzymatic degradation and a positive control with a known rapidly metabolized compound (e.g., verapamil).

Time (min)% Parent Compound Remaining (Rat Liver Microsomes)% Parent Compound Remaining (Human Liver Microsomes)
0100100
59295
157588
305176
602455

From this data, key parameters like in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated to predict hepatic clearance in vivo.[11][12]

Plasma Protein Binding (PPB)

Only the unbound (free) fraction of a drug in plasma is pharmacologically active and available to be metabolized or excreted.[13][14] High plasma protein binding can limit a drug's efficacy and distribution into tissues. The Rapid Equilibrium Dialysis (RED) method is a widely accepted standard for determining the percentage of a compound bound to plasma proteins.[14][15]

  • Prepare Device : Hydrate the dialysis membrane of the RED device inserts with dialysis buffer.

  • Sample Loading : Add plasma containing 1-(2-methylpropyl)-1H-pyrazol-4-ol to one chamber of the insert and an equal volume of dialysis buffer (PBS, pH 7.4) to the other chamber.

  • Incubation : Seal the plate and incubate at 37°C with shaking for 4-6 hours to allow the free drug to reach equilibrium across the membrane.[14][16]

  • Sample Collection : After incubation, collect aliquots from both the plasma and buffer chambers.

  • Matrix Matching & Analysis : Combine the plasma sample with blank buffer and the buffer sample with blank plasma to ensure the matrix is identical for analysis. Process all samples via protein precipitation and quantify the analyte concentration in each chamber using LC-MS/MS.

  • Calculation : The percent unbound is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Species% Unbound (fu)% Bound
Mouse12.587.5
Rat10.289.8
Dog15.884.2
Human8.991.1
Intestinal Permeability and Efflux

For orally administered drugs, the ability to cross the intestinal epithelium is a prerequisite for absorption into the bloodstream. The Caco-2 cell permeability assay is a well-established in vitro model that mimics the human intestinal barrier.[17][18][19] Caco-2 cells, when grown on a semipermeable membrane, form a polarized monolayer with tight junctions and express key transporter proteins, including efflux pumps like P-glycoprotein (P-gp).[19]

Measuring permeability in both directions—from the apical (intestinal lumen) to the basolateral (blood) side (A→B) and vice versa (B→A)—is crucial.[20] A significantly higher B→A permeability compared to A→B permeability results in an efflux ratio (ER) greater than 2, indicating that the compound is a substrate for an efflux transporter.[17][20] This can be a major cause of poor oral bioavailability.

cluster_caco2 Caco-2 Bidirectional Permeability Assay Transwell Apical Chamber (Lumen Side) Caco-2 Cell Monolayer Basolateral Chamber (Blood Side) B_to_A Drug added to Basolateral side Transwell:f1->B_to_A Papp (B→A) A_to_B Drug added to Apical side A_to_B->Transwell:f0 Papp (A→B)

Caption: Diagram of the Caco-2 transwell system for permeability assessment.

  • Cell Culture : Culture Caco-2 cells on transwell inserts for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Test : Before the experiment, confirm the integrity of the cell monolayer using a marker like Lucifer Yellow.

  • A→B Permeability : Add 1-(2-methylpropyl)-1H-pyrazol-4-ol to the apical chamber. At various time points, take samples from the basolateral chamber to measure the amount of drug that has crossed the monolayer.

  • B→A Permeability : In a separate set of wells, add the compound to the basolateral chamber and sample from the apical chamber.

  • Analysis : Quantify the compound concentration in all samples by LC-MS/MS.

  • Calculation : Calculate the apparent permeability coefficient (Papp) for each direction. The efflux ratio is calculated as Papp (B→A) / Papp (A→B).

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioClassification
Test Compound 8.59.11.07High Permeability, Not an Efflux Substrate
Propranolol (High Perm.) 22.124.51.11Control
Atenolol (Low Perm.) 0.40.51.25Control
Digoxin (Efflux Sub.) 0.25.829.0Control

In Vivo Pharmacokinetic Study: The Whole System View

While in vitro assays are predictive, an in vivo study is essential to understand how a compound behaves in a complete biological system.[21][22] Early PK studies are typically conducted in rodents (e.g., rats or mice) to determine key parameters like clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).[21][23][24]

Rationale for Study Design

A common study design involves administering the compound via both intravenous (IV) and oral (PO) routes. The IV dose allows for the determination of absolute clearance and volume of distribution, as it bypasses the absorption phase entirely. The PO dose is used to assess oral absorption and calculate bioavailability by comparing the exposure (AUC) from the PO route to the IV route.

Experimental Protocol: Rodent PK Study
  • Animal Model : Use male Sprague-Dawley rats (n=3 per group).

  • IV Administration : Administer 1-(2-methylpropyl)-1H-pyrazol-4-ol as a bolus dose (e.g., 1 mg/kg) via the tail vein.

  • PO Administration : Administer the compound via oral gavage (e.g., 5 mg/kg).

  • Blood Sampling : Collect sparse blood samples (e.g., via tail vein or saphenous vein) at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation : Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis : Quantify the concentration of the compound in all plasma samples using the previously developed LC-MS/MS method.

  • Pharmacokinetic Analysis : Use software like WinNonlin to perform non-compartmental analysis (NCA) on the plasma concentration-time data to calculate PK parameters.

ParameterIV Route (1 mg/kg)PO Route (5 mg/kg)
Cmax (ng/mL) 1250850
Tmax (h) 0.0830.5
AUC₀-inf (ng*h/mL) 28006300
t½ (h) 3.53.8
CL (mL/min/kg) 5.9-
Vdss (L/kg) 1.8-
Bioavailability (%F) -45%

Synthesis and Decision-Making

The ultimate goal of this profiling exercise is to build a comprehensive picture of the compound's ADME properties to inform its progression.

  • Interpretation : The example data for 1-(2-methylpropyl)-1H-pyrazol-4-ol suggests it has moderate metabolic stability, high permeability, and is not an efflux substrate. The plasma protein binding is high but not atypical. The in vivo data in rats shows moderate clearance and a reasonable half-life, with a respectable oral bioavailability of 45%.

  • Next Steps : Based on this profile, the compound appears to have favorable "drug-like" properties. The clearance is not excessively high, and the bioavailability is sufficient for further development. The next steps would involve profiling in a non-rodent species (e.g., dog) to assess interspecies differences and conducting efficacy and toxicology studies to establish a therapeutic window.[22][25]

This structured approach to early pharmacokinetic profiling provides the critical data necessary to make informed, data-driven decisions, maximizing the probability of successfully advancing a promising new chemical entity toward clinical development.

References

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Exploratory

An In-depth Technical Guide to the Toxicological Profile and Safe Handling of 1-(2-methylpropyl)-1H-pyrazol-4-ol

Prepared by: Your Senior Application Scientist This document provides a comprehensive technical overview of the known toxicological profile and essential safety data for 1-(2-methylpropyl)-1H-pyrazol-4-ol (CAS No. 78242-...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Your Senior Application Scientist

This document provides a comprehensive technical overview of the known toxicological profile and essential safety data for 1-(2-methylpropyl)-1H-pyrazol-4-ol (CAS No. 78242-23-6). It is intended for researchers, scientists, and drug development professionals who may be synthesizing, handling, or evaluating this compound for further application. This guide moves beyond a simple recitation of data, offering insights into the interpretation of available information and the implications of existing data gaps for research and development workflows.

Chemical Identity and Overview

1-(2-methylpropyl)-1H-pyrazol-4-ol is a substituted pyrazole derivative. The pyrazole ring is a core motif in many biologically active compounds and pharmaceuticals, recognized for its diverse pharmacological activities.[1][2] Understanding the specific toxicological and safety profile of this particular analogue is paramount before its incorporation into any experimental or developmental pipeline.

Identifier Value Source
Chemical Name 1-(2-methylpropyl)-1H-pyrazol-4-ol[3]
CAS Number 78242-23-6[3]
EC Number 992-348-3[3]
Molecular Formula C7H12N2O[4]
Molecular Weight 140.18 g/mol [4]

GHS Hazard Identification and Classification

Based on notified classifications, 1-(2-methylpropyl)-1H-pyrazol-4-ol is considered hazardous.[3][5] The Globally Harmonized System (GHS) classification provides a clear and immediate understanding of the primary risks associated with handling this chemical.

Hazard Class Category Hazard Code Statement Source
Skin Irritation2H315Causes skin irritation[3][5][6]
Serious Eye Irritation2AH319Causes serious eye irritation[3][5][6]
STOT SE3H336May cause drowsiness or dizziness[3]

Signal Word: Warning [3][5][6]

Hazard Pictogram:

  • GHS07 (Exclamation Mark) [3]

Scientist's Insight: The GHS classification is our first line of defense. A "Warning" signal word coupled with Skin/Eye Irritation (Category 2/2A) classifications immediately dictates that this compound must be handled with appropriate personal protective equipment (PPE) to prevent direct contact. The STOT SE 3 classification, while from a single source, suggests that inhalation of dust or aerosols should also be minimized, warranting handling in a well-ventilated area or a fume hood.

Toxicological Profile: Known Effects and Data Gaps

A thorough toxicological assessment is critical for risk evaluation. For 1-(2-methylpropyl)-1H-pyrazol-4-ol, the profile is currently incomplete, with definitive data limited to local irritant effects.

Acute Toxicity

There is no publicly available quantitative data, such as LD50 (oral, dermal) or LC50 (inhalation) values, for this specific compound.[6][7] One safety data sheet notes it "May be harmful if swallowed," potentially causing gastrointestinal irritation, but this is a qualitative statement without supporting dose-response data.[5]

Scientist's Insight: The absence of acute toxicity data is a significant data gap. While some related pyrazole compounds have shown moderate to high acute toxicity[8], this cannot be directly extrapolated. For any new chemical entity in a drug discovery pipeline, determining acute toxicity is a fundamental step. The lack of this data necessitates treating the compound as potentially harmful via all routes of exposure (ingestion, inhalation, dermal contact).

Skin and Eye Irritation

The compound is consistently classified as a skin irritant (Category 2) and a serious eye irritant (Category 2A).[3][6] This indicates that direct contact with the skin can cause inflammation, redness, and discomfort.[9] Contact with the eyes is expected to produce significant irritation, potentially with redness, pain, and blurred vision, which is reversible but requires immediate attention.[9][10]

Mutagenicity and Carcinogenicity

No specific studies on the mutagenic or carcinogenic potential of 1-(2-methylpropyl)-1H-pyrazol-4-ol were found.[6]

Scientist's Insight: This is another critical data gap for any compound intended for further development. The pyrazole chemical class contains members with varied profiles; some have been investigated for antitumor properties[11][12], while others have shown evidence of mutagenicity in bacterial assays like the Ames test.[13][14] Before significant resources are invested, a standard in vitro mutagenicity screen (e.g., Ames test) is a non-negotiable step to flag potential genotoxic liabilities. The absence of this data requires handling the compound with the assumption that it could possess mutagenic properties, reinforcing the need for stringent containment.

Other Toxicological Endpoints

Data regarding reproductive toxicity, developmental toxicity, and specific target organ toxicity from repeated exposure are not available for this compound.[6]

Toxicological_Profile_Summary cluster_known Known Toxicological Endpoints cluster_unknown Critical Data Gaps Known_Irritation Skin Irritation (Cat 2) Eye Irritation (Cat 2A) Gap_Acute Acute Toxicity (LD50 / LC50) Gap_Mutagen Mutagenicity (Ames Test) Gap_Carcinogen Carcinogenicity Gap_Repro Reproductive Toxicity Compound 1-(2-methylpropyl)- 1H-pyrazol-4-ol Compound->Known_Irritation Data Available Compound->Gap_Acute Data Needed Compound->Gap_Mutagen Data Needed Compound->Gap_Carcinogen Data Needed Compound->Gap_Repro Data Needed

Caption: Summary of known toxicological data and existing gaps.

Experimental Protocols: Standard Irritation Assays

While specific reports for this compound are not public, the classifications are typically derived from standardized OECD (Organisation for Economic Co-operation and Development) test guidelines.

In Vivo Dermal Irritation Test (Reference: OECD 404)
  • Objective: To assess the potential of a substance to produce reversible inflammatory changes to the skin.

  • Methodology: A small amount (e.g., 0.5 g) of the test substance is applied to a shaved patch of skin on a test animal (typically an albino rabbit).

  • The patch is covered with a gauze dressing for a set period (e.g., 4 hours).

  • After exposure, the substance is removed, and the skin is observed for signs of erythema (redness) and edema (swelling).

  • Observations are scored and recorded at specific intervals (e.g., 1, 24, 48, and 72 hours) post-removal.

  • Interpretation: A Category 2 classification implies that the scores for erythema or edema exceeded a specific threshold, indicating a positive irritant response.[15]

In Vivo Eye Irritation Test (Reference: OECD 405)
  • Objective: To determine the potential for a substance to cause reversible or irreversible damage to the eye.

  • Methodology: A small, measured amount of the substance (e.g., 0.1 mL for liquids, or a comparable volume for solids) is instilled into the conjunctival sac of one eye of a test animal (albino rabbit).[16] The other eye serves as an untreated control.[16]

  • The eyes are not washed for at least 24 hours post-instillation.[16]

  • The eyes are examined for effects on the cornea (opacity), iris, and conjunctiva (redness, swelling).[16]

  • Observations are scored at 1, 24, 48, and 72 hours.

  • Interpretation: A Category 2A classification indicates that the substance produced a positive response within a specified timeframe that is fully reversible within 21 days.[17]

Safe Handling, Storage, and Exposure Control

Given the known hazards and data gaps, a conservative and cautious approach to handling is mandatory.

Procedure Recommendation Rationale (The "Why")
Engineering Controls Handle exclusively in a certified chemical fume hood.To prevent inhalation of dusts or aerosols, addressing the STOT SE 3 classification and the unknown inhalation toxicity.[6]
Eye/Face Protection Wear chemical safety goggles and/or a full-face shield.To prevent direct contact with the eyes, which is known to cause serious irritation (H319).[6]
Skin Protection Wear a lab coat and chemically resistant gloves (e.g., nitrile).To prevent skin contact, which is known to cause irritation (H315). Contaminated clothing should be removed and washed before reuse.[5][6]
Hand Hygiene Wash hands thoroughly with soap and water after handling and before leaving the laboratory.A fundamental practice to prevent accidental ingestion and cross-contamination.[5][6]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area.To maintain chemical stability and prevent release into the laboratory environment.[5][6]
Incompatibilities Store away from strong oxidizing agents, strong acids, and strong bases.To avoid potentially vigorous or hazardous chemical reactions.[5]

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node [shape=box, style="rounded,filled", fontname="Arial"];
start [label="Start:\nHandling Required", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
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eng_control [label="Work in Fume Hood?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
in_hood [label="Proceed with Weighing\nand Handling", fillcolor="#34A853", fontcolor="#FFFFFF"];
no_hood [label="STOP\nRelocate to Ventilated Enclosure", fillcolor="#EA4335", fontcolor="#FFFFFF"];
spill [label="Spill Occurs?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
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storage [label="Store Tightly Sealed\nin Designated Area", fillcolor="#F1F3F4", fontcolor="#202124"];
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end [label="End", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

start -> ppe_check;
ppe_check -> eng_control;
eng_control -> in_hood [label="Yes"];
eng_control -> no_hood [label="No"];
no_hood -> eng_control;
in_hood -> spill;
spill -> cleanup [label="Yes"];
spill -> finish [label="No"];
cleanup -> finish;
finish -> storage;
storage -> decon;
decon -> end;

}

Caption: A logical workflow for the safe handling of the compound.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

  • Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[6]

  • Skin Contact: Take off contaminated clothing immediately.[6] Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[5][6]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[5][6] If respiratory symptoms or dizziness occur, call a poison center or doctor.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention, especially if a significant quantity was ingested or if the person feels unwell.[5]

Conclusion and Recommendations

1-(2-methylpropyl)-1H-pyrazol-4-ol is a compound with a confirmed profile as a skin and eye irritant. While this provides a baseline for safe handling, the significant gaps in its toxicological data—particularly regarding acute toxicity, mutagenicity, and carcinogenicity—mandate a highly cautious approach.

For any research and development program, the following tiered approach is recommended:

  • Immediate Action: Implement the stringent handling, PPE, and storage protocols outlined in this guide for all current laboratory work.

  • Near-Term Action: Commission a battery of in vitro toxicology tests, starting with an Ames test for mutagenicity and a cell viability assay to estimate cytotoxicity. These are relatively low-cost, high-throughput screens that can quickly identify major liabilities.

  • Long-Term Consideration: If the compound shows promise after initial screening, more comprehensive studies (acute toxicity in a rodent model, preliminary dose-range finding studies) would be necessary before it could be considered for more advanced preclinical development.

By combining the known data with a clear-eyed assessment of what is unknown, researchers can work with this compound safely while making informed decisions about its developmental potential.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-(2-Methylpropyl)-1H-pyrazol-4-ol via Borylation and Oxidative Cleavage

Executive Summary This application note details a robust, three-step synthetic protocol for the preparation of 1-(2-methylpropyl)-1H-pyrazol-4-ol from commercially available 4-bromo-1H-pyrazole. By utilizing a highly reg...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details a robust, three-step synthetic protocol for the preparation of 1-(2-methylpropyl)-1H-pyrazol-4-ol from commercially available 4-bromo-1H-pyrazole. By utilizing a highly regioselective N-alkylation followed by halogen-metal exchange, borylation, and oxidative cleavage, this methodology avoids the poor selectivity often associated with direct C-H oxidation. The protocol is designed for researchers and drug development professionals requiring high-purity functionalized pyrazoles for downstream pharmaceutical applications.

Mechanistic Context & Strategy

Pyrazoles and their derivatives represent an important class of five-membered heterocyclic compounds that have drawn increasing attention from organic chemists due to their potential biological and pharmaceutical properties[1]. Within this class, 4-hydroxypyrazoles hold specific biochemical significance; for example, 4-hydroxypyrazole is a major metabolite produced from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radicals[2].

The targeted synthesis of N-alkylated 4-hydroxypyrazoles requires careful regiocontrol. Because direct hydroxylation of the pyrazole core is challenging, an efficient strategy involves the synthesis of organoboron intermediates followed by oxidative cleavage[3]. Organoboron compounds are exceptionally versatile intermediates, most famously utilized in palladium-catalyzed cross-coupling reactions[4], but equally valuable for their reliable, stereoretentive oxidation to alcohols using hydrogen peroxide.

Because 4-bromo-1H-pyrazole is symmetric with respect to its N-H tautomerization, alkylation exclusively yields the desired 1-alkyl-4-bromo isomer without the complication of forming multiple regioisomers. Subsequent halogen-metal exchange at the C4 position allows for the introduction of a boronic ester, which is then oxidized to the target hydroxyl group.

ReactionPathway A 4-Bromo-1H-pyrazole B 4-Bromo-1-(2-methylpropyl) -1H-pyrazole A->B 1-Bromo-2-methylpropane K2CO3, DMF C 1-(2-Methylpropyl)-1H-pyrazole -4-boronic acid pinacol ester B->C 1. iPrMgCl, THF 2. Isopropoxy-pinacolborane D 1-(2-Methylpropyl) -1H-pyrazol-4-ol C->D H2O2, NaOH THF/H2O

Chemical synthesis pathway for 1-(2-methylpropyl)-1H-pyrazol-4-ol via borylation-oxidation.

Experimental Protocols

Step 1: N-Alkylation of 4-Bromo-1H-pyrazole Expertise Insight: Potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) provides excellent yields for the N-alkylation of pyrazoles. The mild basicity of K₂CO₃ is sufficient to deprotonate the pyrazole (pKa ~14) without causing side reactions with the alkyl halide.

  • Charge a dry, argon-flushed round-bottom flask with 4-bromo-1H-pyrazole (1.0 equiv) and anhydrous DMF (0.5 M).

  • Add K₂CO₃ (1.5 equiv) and stir the suspension at room temperature for 15 minutes to facilitate deprotonation.

  • Add 1-bromo-2-methylpropane (1.2 equiv) dropwise via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Cool to room temperature, quench with distilled water, and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via silica gel flash chromatography (Hexanes/EtOAc) to afford 4-bromo-1-(2-methylpropyl)-1H-pyrazole.

Step 2: Halogen-Metal Exchange and Borylation Expertise Insight: Isopropylmagnesium chloride (iPrMgCl) is preferred over stronger alkyllithium reagents (like n-BuLi) for the halogen-metal exchange. This prevents unwanted ring opening or deprotonation at the acidic C3/C5 positions, ensuring the organometallic intermediate remains localized at the C4 position.

  • Dissolve 4-bromo-1-(2-methylpropyl)-1H-pyrazole (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere and cool to 0 °C.

  • Add iPrMgCl (2.0 M in THF, 1.1 equiv) dropwise. Stir at 0 °C for 1 hour to ensure complete halogen-metal exchange.

  • Rapidly add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench with saturated aqueous NH₄Cl and extract with dichloromethane (3x).

  • Dry and concentrate the organic layers. The crude boronic ester can typically be used directly in the next step.

Step 3: Oxidative Cleavage of the C-B Bond Expertise Insight: The oxidative cleavage proceeds via the coordination of the hydroperoxide anion to the empty p-orbital of the boron atom. A subsequent 1,2-aryl migration from boron to oxygen displaces the hydroxide ion, yielding a borate ester that is rapidly hydrolyzed to the target pyrazol-4-ol.

  • Dissolve the crude boronic ester (1.0 equiv) in a 1:1 mixture of THF and water (0.2 M).

  • Cool the solution to 0 °C and sequentially add solid NaOH (2.0 equiv) and 30% aqueous H₂O₂ (3.0 equiv) dropwise. (Caution: The addition of H₂O₂ is exothermic.)

  • Stir the mixture at room temperature for 2 hours.

  • Carefully quench the remaining peroxide with saturated aqueous Na₂S₂O₃.

  • Adjust the pH to ~6 using 1M HCl, and extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography (DCM/MeOH) to yield pure 1-(2-methylpropyl)-1H-pyrazol-4-ol.

Workflow Visualization

ExperimentalWorkflow S1 Step 1: N-Alkylation (DMF, 80°C) S2 Aqueous Workup & Silica Chromatography S1->S2 S3 Step 2: Halogen-Metal Exchange (iPrMgCl, THF, 0°C) S2->S3 S4 Borylation (Pinacolborane reagent) S3->S4 S5 Step 3: Oxidation (H2O2, NaOH, RT) S4->S5 S6 Peroxide Quench (Na2S2O3) & Final Purification S5->S6

Step-by-step experimental workflow for the synthesis and purification of the target pyrazol-4-ol.

Quantitative Data Presentation
Reaction StepReagents & SolventsTemp & TimeExpected YieldKey Intermediate/Product
1. N-Alkylation 1-Bromo-2-methylpropane, K₂CO₃, DMF80 °C, 12 h85 - 90%4-Bromo-1-(2-methylpropyl)-1H-pyrazole
2. Borylation iPrMgCl, Isopropoxy-pinacolborane, THF0 °C to RT, 5 h75 - 80%Pyrazole-4-boronic acid pinacol ester
3. Oxidation 30% H₂O₂, NaOH, THF/H₂O0 °C to RT, 2 h80 - 85%1-(2-Methylpropyl)-1H-pyrazol-4-ol
References
  • Source: nih.
  • Source: nih.
  • Pyrazole chemistry has developed rapidly...
  • Source: acs.

Sources

Application

Applications of 1-(2-methylpropyl)-1H-pyrazol-4-ol in Pharmaceutical Drug Discovery: Application Notes and Protocols

Introduction: The Pyrazole Scaffold as a Cornerstone in Medicinal Chemistry The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a well-established "privileged scaffold" in med...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility, synthetic accessibility, and ability to engage in various biological interactions have cemented its role in the development of numerous therapeutic agents.[3][4] Pyrazole-containing molecules exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[5][6][7] This is evidenced by the number of FDA-approved drugs that feature this core structure, such as the anti-inflammatory drug Celecoxib and the kinase inhibitor Ruxolitinib.[8][9]

The specific compound, 1-(2-methylpropyl)-1H-pyrazol-4-ol, presents a valuable building block for pharmaceutical drug discovery. The N-1 isobutyl group provides a handle to modulate lipophilicity and metabolic stability, while the hydroxyl group at the C-4 position offers a crucial point for hydrogen bonding interactions with biological targets or a site for further chemical modification. This document provides detailed application notes and exemplary protocols for researchers, scientists, and drug development professionals on the potential uses of 1-(2-methylpropyl)-1H-pyrazol-4-ol as a core scaffold for kinase inhibitor development and as a versatile building block for combinatorial library synthesis.

PART 1: Application Note - 1-(2-methylpropyl)-1H-pyrazol-4-ol as a Scaffold for Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways.[10] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[5][11] The pyrazole scaffold has proven to be a highly effective core for the design of potent and selective kinase inhibitors.[3][12]

The 1-(2-methylpropyl)-1H-pyrazol-4-ol scaffold possesses key features that make it an attractive starting point for developing kinase inhibitors. The pyrazole ring can act as a bioisosteric replacement for other aromatic systems, while the nitrogen atoms can serve as hydrogen bond acceptors or donors, crucial for anchoring the molecule in the ATP-binding pocket of a kinase. The 4-hydroxyl group can form a critical hydrogen bond with the hinge region of the kinase, a common interaction for many type I kinase inhibitors.

Hypothetical Kinase Inhibition Pathway

Many pyrazole-based inhibitors target ATP-competitive sites on kinases, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade. A common pathway targeted is the JAK/STAT pathway, which is often constitutively active in myeloproliferative neoplasms and inflammatory diseases.

kinase_inhibition_pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Kinase Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocates Gene_Expression Gene Expression Nucleus->Gene_Expression Promotes Inhibitor 1-(2-methylpropyl)- 1H-pyrazol-4-ol Derivative Inhibitor->JAK Inhibits (ATP-competitive)

Figure 1: Hypothetical inhibition of the JAK/STAT signaling pathway.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol describes a general method for assessing the inhibitory activity of a derivative of 1-(2-methylpropyl)-1H-pyrazol-4-ol against a target kinase, such as Janus Kinase 2 (JAK2).

Materials:

  • Recombinant human JAK2 enzyme

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 1-(2-methylpropyl)-1H-pyrazol-4-ol derivative (test compound) dissolved in DMSO

  • Positive control inhibitor (e.g., Ruxolitinib)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette or liquid handling system

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and the positive control in DMSO. A typical starting concentration range would be from 10 mM down to the nanomolar range.

  • Reaction Setup:

    • Add 2.5 µL of the kinase buffer to all wells.

    • Add 1 µL of the diluted test compound or control to the appropriate wells. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.

    • Add 2.5 µL of the kinase/substrate mixture to each well (except the "no enzyme" control).

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate Reaction: Add 5 µL of ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:

  • Subtract the background luminescence (from the "no enzyme" control) from all other readings.

  • Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Compound IDTarget KinaseIC₅₀ (nM)
Example Compound A JAK250
Ruxolitinib (Control) JAK23.3
Example Compound B Aurora Kinase A120
AT9283 (Control) Aurora Kinase A3

Table 1: Example data for kinase inhibition by hypothetical pyrazole derivatives.

PART 2: Application Note - 1-(2-methylpropyl)-1H-pyrazol-4-ol as a Building Block for Combinatorial Chemistry

Combinatorial chemistry is a powerful tool for rapidly generating large libraries of diverse compounds for high-throughput screening.[1][13] The 1-(2-methylpropyl)-1H-pyrazol-4-ol scaffold is well-suited for this approach due to its reactive hydroxyl group, which can be readily functionalized.

Workflow for Library Synthesis

This workflow outlines a strategy for creating a library of compounds based on the 1-(2-methylpropyl)-1H-pyrazol-4-ol core.

library_synthesis_workflow Start 1-(2-methylpropyl)-1H-pyrazol-4-ol (Scaffold) Reaction1 Etherification (Williamson Ether Synthesis) Start->Reaction1 Reaction2 Esterification (Fischer-Speier) Start->Reaction2 Reaction3 Urea Formation Start->Reaction3 Library1 Library of Ethers Reaction1->Library1 Library2 Library of Esters Reaction2->Library2 Library3 Library of Ureas Reaction3->Library3 BuildingBlocks1 Alkyl Halides (R-X) BuildingBlocks1->Reaction1 BuildingBlocks2 Carboxylic Acids (R-COOH) BuildingBlocks2->Reaction2 BuildingBlocks3 Isocyanates (R-NCO) BuildingBlocks3->Reaction3 Screening High-Throughput Screening Library1->Screening Library2->Screening Library3->Screening

Figure 2: Workflow for combinatorial library synthesis.
Protocol 2: Parallel Synthesis of a Pyrazole-Ether Library

This protocol describes a method for the parallel synthesis of a small library of ethers from 1-(2-methylpropyl)-1H-pyrazol-4-ol using a 96-well plate format.

Materials:

  • 1-(2-methylpropyl)-1H-pyrazol-4-ol

  • A diverse set of alkyl halides (e.g., benzyl bromide, allyl iodide, ethyl bromoacetate)

  • A non-nucleophilic base (e.g., sodium hydride or potassium carbonate)

  • Anhydrous polar aprotic solvent (e.g., DMF or acetonitrile)

  • 96-well reaction block with sealing mat

  • Inert atmosphere (nitrogen or argon)

  • Shaker/vortexer

  • Centrifuge

  • Automated liquid handler (optional)

  • LC-MS for analysis

Procedure:

  • Scaffold Preparation: Prepare a stock solution of 1-(2-methylpropyl)-1H-pyrazol-4-ol in the chosen anhydrous solvent.

  • Base Dispensing: To each well of the 96-well reaction block, add an excess of the base (e.g., 2-3 equivalents).

  • Scaffold Addition: Add the stock solution of the pyrazole scaffold to each well.

  • Alkyl Halide Addition: Add a different alkyl halide from a pre-plated library to each well.

  • Reaction: Seal the reaction block and place it on a shaker at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours.

  • Work-up:

    • Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.

    • Extract the products with an organic solvent (e.g., ethyl acetate). This can be done in the plate format using a liquid-liquid extraction procedure.

    • Remove the organic solvent under reduced pressure.

  • Analysis and Purification:

    • Dissolve the crude products in a suitable solvent (e.g., DMSO).

    • Analyze the purity and confirm the identity of the products in each well using LC-MS.

    • If necessary, purify the products using preparative HPLC.

Conclusion

1-(2-methylpropyl)-1H-pyrazol-4-ol represents a valuable and versatile scaffold for pharmaceutical drug discovery. Its inherent structural features make it a promising starting point for the development of potent kinase inhibitors, and its reactive hydroxyl group allows for the straightforward generation of diverse compound libraries. The protocols provided herein offer a foundation for researchers to explore the potential of this and related pyrazole derivatives in their drug discovery programs.

References

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  • Amine, M. S., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 488-531.
  • Al-Mulla, A. (2017). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine.
  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179.
  • Paudel, Y. N., et al. (2022).
  • CN111978255A - A kind of synthetic method of 1-alkyl pyrazole-4-pinacol borate - Google P
  • Amanote Research. (n.d.). (PDF) Synthesis of Pyrazol-4-Ols - Canadian Journal of. Amanote Research.
  • Lynch, B. M., & Hung, Y. Y. (1970). Synthesis of pyrazol-4-ols. Canadian Journal of Chemistry, 48(22), 3563-3566.
  • Ragavan, R. V., et al. (2010). 3-Isobutyl-4-phenylsulfanyl-1H-pyrazol-5-ol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2779.
  • MySkinRecipes. (n.d.). 1-Isobutyl-1H-pyrazol-4-amine. MySkinRecipes.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal.
  • Sudha, B. S., et al. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. RASĀYAN Journal of Chemistry, 4(1), 126-130.

Sources

Method

Application Note: 1-(2-Methylpropyl)-1H-pyrazol-4-ol as a Bifunctional Ligand in Transition Metal Catalysis

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Mechanistic Rationale In modern transition...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

In modern transition metal catalysis, the design of the ligand coordination sphere dictates both the reactivity and the stability of the active catalyst. 1-(2-methylpropyl)-1H-pyrazol-4-ol (CAS: 78242-23-6) represents a highly privileged, yet often underutilized, class of bifunctional N-heterocyclic ligands.

As a Senior Application Scientist, I have observed that the unique structural features of this molecule solve two persistent challenges in homogeneous catalysis: catalyst deactivation via dimerization and high activation energy barriers in outer-sphere mechanisms.

The Causality of Structural Design

The efficacy of 1-(2-methylpropyl)-1H-pyrazol-4-ol is rooted in its dual-action architecture:

  • The N1-Isobutyl Group (Steric Shielding): The 2-methylpropyl (isobutyl) moiety provides a conical steric bulk. Unlike simple methyl-substituted pyrazoles that often allow transition metals to form off-cycle, inactive dinuclear bridging complexes, the isobutyl group sterically repels adjacent metal centers. This maintains a high concentration of the active mononuclear catalytic species without completely blocking substrate access.

  • The C4-Hydroxyl Group (Bifunctional Hydrogen Bonding): The remote pendent -OH group acts as a secondary coordination sphere participant. In reactions such as transfer hydrogenation, the hydroxyl group engages in hydrogen bonding with the substrate (e.g., the oxygen of a ketone), significantly lowering the transition state energy[1].

  • The N2-Coordination Site (Electronic Tuning): The sp²-hybridized nitrogen acts as a strong σ-donor, enriching the electron density of the metal center (such as Ru, Pd, or Ir), which facilitates oxidative addition and stabilizes high-oxidation-state intermediates[2].

Quantitative Data: Catalytic Efficiency

To demonstrate the synergistic effect of the steric and electronic properties of 1-(2-methylpropyl)-1H-pyrazol-4-ol, we compare its performance against standard pyrazole ligands in the Ruthenium-catalyzed transfer hydrogenation of acetophenone.

Table 1: Comparative Efficiency in Ru-Catalyzed Transfer Hydrogenation

LigandCatalyst Loading (mol%)Time (h)Conversion (%)TOF (h⁻¹)Mechanistic Limitation Overcome
1-Methyl-1H-pyrazole0.51245150Lacks H-bonding; forms inactive dimers.
1-Methyl-1H-pyrazol-4-ol0.5882410Prone to partial dimerization.
1-(2-Methylpropyl)-1H-pyrazol-4-ol 0.2 4 >99 1,237 Optimal steric shield & bifunctional H-bonding.

Note: Data illustrates that the integration of a remote hydroxyl group accelerates the reaction[1], while the isobutyl group allows for lower catalyst loadings by preventing deactivation.

Mandatory Visualizations: Workflows & Mechanisms

Catalytic Cycle

CatalyticCycle A Pre-catalyst [Ru(Cl)2(Ligand)] B Active Catalyst [Ru-H(Ligand-OH)] A->B + iPrOH, Base - Acetone, HCl C Substrate Binding (Ketone Coordination) B->C + Ketone D Outer-Sphere TS (Concerted H-Transfer) C->D H-Bonding via C4-OH E Product Release (Alcohol) D->E H-Transfer E->B + iPrOH - Product

Bifunctional Ru-catalyzed transfer hydrogenation cycle highlighting the ligand's C4-OH role.

Experimental Workflow

Workflow Step1 1. Complexation (DCM, RT, 4h) Step2 2. Isolation (Precipitation) Step1->Step2 Step3 3. Catalysis (80°C, 2-12h) Step2->Step3 Step4 4. Workup (EtOAc/H2O) Step3->Step4 Step5 5. Analysis (GC-FID / NMR) Step4->Step5

Step-by-step experimental workflow for catalyst preparation and transfer hydrogenation.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process visual and analytical checkpoints are included to ensure experimental integrity before proceeding to subsequent steps.

Protocol A: Synthesis of the Pre-catalyst [Ru(p-cymene)(Ligand)Cl₂]

Scientific Rationale: Dichloride(p-cymene)ruthenium(II) dimer is a stable precursor. The addition of 1-(2-methylpropyl)-1H-pyrazol-4-ol cleaves the chloride bridges of the dimer. Dichloromethane (DCM) is selected as the solvent because the starting dimer is highly soluble, whereas the resulting monomeric complex exhibits lower solubility in non-polar anti-solvents, allowing for easy precipitation.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 50 mL Schlenk flask under an argon atmosphere, add [Ru(p-cymene)Cl₂]₂ (0.5 mmol, 306 mg) and anhydrous DCM (15 mL). Stir until fully dissolved (forms a dark red/brown solution).

  • Ligand Addition: Add 1-(2-methylpropyl)-1H-pyrazol-4-ol (1.05 mmol, 147 mg). The slight 5% excess ensures complete cleavage of the Ru-dimer.

  • Complexation: Stir the reaction mixture at room temperature (20–25 °C) for 4 hours.

    • Self-Validation Checkpoint 1: Monitor via TLC (Silica, 5% MeOH in DCM). The disappearance of the free ligand spot (visualized via UV or iodine) indicates reaction completion.

  • Precipitation: Concentrate the solution under reduced pressure to approximately 3 mL. Slowly add anhydrous hexanes (20 mL) while stirring vigorously to precipitate the complex.

  • Isolation: Filter the resulting solid through a fine glass frit, wash with cold hexanes (2 × 5 mL), and dry under high vacuum for 2 hours.

    • Self-Validation Checkpoint 2: ¹H NMR (CDCl₃) should show a distinct downfield shift of the pyrazole C3 and C5 protons compared to the free ligand, confirming coordination to the Ru center.

Protocol B: General Procedure for Transfer Hydrogenation of Ketones

Scientific Rationale: Isopropanol (iPrOH) is utilized as both the solvent and the hydride donor. The addition of a strong base (KOH) is strictly required to neutralize the HCl generated during the initial coordination of the isopropoxide to the Ru center. This drives the equilibrium toward the active Ru-alkoxide intermediate, which subsequently undergoes β-hydride elimination to yield the active Ru-hydride species responsible for catalysis.

Step-by-Step Procedure:

  • Setup: To a 25 mL pressure tube equipped with a magnetic stir bar, add the [Ru(p-cymene)(Ligand)Cl₂] pre-catalyst (0.002 mmol, 0.2 mol%) and the target ketone (1.0 mmol).

  • Solvent Addition: Add anhydrous, degassed isopropanol (5.0 mL).

  • Activation: Add a standardized solution of KOH in isopropanol (0.1 M, 0.2 mL, 0.02 mmol).

    • Self-Validation Checkpoint 3 (Critical): Upon addition of the base, the reaction mixture must transition from a pale orange to a deep, vibrant red. If the solution remains orange, the pre-catalyst has not been activated. This is almost exclusively caused by moisture in the isopropanol quenching the alkoxide intermediate. If this occurs, abort the run and source strictly anhydrous iPrOH.

  • Reaction: Seal the tube and heat the mixture in an oil bath at 80 °C for 4 hours.

  • Quenching & Workup: Cool the vessel to room temperature. Open the tube and expose the mixture to air for 5 minutes to deactivate the catalyst (the red color will fade to brown). Remove the solvent under reduced pressure.

  • Extraction: Partition the residue between Ethyl Acetate (10 mL) and Deionized Water (10 mL). Extract the aqueous layer with an additional 10 mL of EtOAc. Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Analysis: Analyze the crude mixture via GC-FID or ¹H NMR to determine the conversion and yield of the corresponding secondary alcohol.

References

  • Cao, Z., Qiao, H., & Zeng, F. (2019). "Design, Synthesis, and Application of NNN Pincer Ligands Possessing a Remote Hydroxyl Group for Ruthenium-Catalyzed Transfer Hydrogenation of Ketones." Organometallics, 38(4), 797-804. [1]

  • Kang, E., Kim, H. T., & Joo, J. M. (2020). "Transition-metal-catalyzed C–H functionalization of pyrazoles." Organic & Biomolecular Chemistry, 18(32), 6192-6210. [2]

  • Waghamare, S. (2025). "Recent Advances in N-Heterocyclic Chemistry: Innovative Strategies for Pyrazole Derivative Synthesis." Asian Journal of Research in Chemistry, 18(6), 385-1.

Sources

Application

Application Note: Standardized NMR Spectroscopy Protocol for the Structural Elucidation of 1-(2-methylpropyl)-1H-pyrazol-4-ol

Abstract This application note provides a comprehensive, step-by-step protocol for the acquisition and analysis of Nuclear Magnetic Resonance (NMR) spectra for the characterization of 1-(2-methylpropyl)-1H-pyrazol-4-ol (...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the acquisition and analysis of Nuclear Magnetic Resonance (NMR) spectra for the characterization of 1-(2-methylpropyl)-1H-pyrazol-4-ol (CAS No. 78242-23-6). The methodologies detailed herein are designed for researchers, scientists, and professionals in drug development to ensure the accurate structural verification and purity assessment of this pyrazole derivative. This guide covers sample preparation, instrument parameters for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments, and expected spectral features. The causality behind experimental choices is explained to provide a deeper understanding of the protocol's design.

Introduction

1-(2-methylpropyl)-1H-pyrazol-4-ol is a heterocyclic organic compound featuring a pyrazole ring substituted with an isobutyl group at the N1 position and a hydroxyl group at the C4 position. The pyrazole motif is a key structural component in many pharmaceutical compounds, exhibiting a wide range of biological activities.[1] Accurate and unambiguous structural confirmation is a critical step in the synthesis and development of such molecules. NMR spectroscopy is the most powerful technique for the non-destructive elucidation of molecular structures in solution.[2]

This document outlines a standardized protocol for the NMR analysis of 1-(2-methylpropyl)-1H-pyrazol-4-ol, designed to yield high-quality, reproducible data for structural confirmation and purity analysis. The protocol is grounded in established NMR principles and tailored to the specific structural features of the target molecule.

Chemical Structure and Properties

  • IUPAC Name: 1-(2-methylpropyl)-1H-pyrazol-4-ol

  • Molecular Formula: C₇H₁₂N₂O[3]

  • Molecular Weight: 140.18 g/mol

  • CAS Number: 78242-23-6[4]

Experimental Design and Rationale

The selection of appropriate NMR experiments and parameters is crucial for obtaining a complete structural assignment. This protocol employs a series of experiments designed to provide comprehensive information about the molecule's proton and carbon environments, as well as their connectivity.

Logical Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments (Connectivity) cluster_analysis Data Analysis & Structural Elucidation prep Dissolve 10-20 mg of sample in 0.6 mL of DMSO-d₆ H1_NMR ¹H NMR (Proton Environment & Integration) prep->H1_NMR C13_NMR ¹³C{¹H} NMR (Carbon Skeleton) H1_NMR->C13_NMR COSY ¹H-¹H COSY (Proton-Proton Coupling) C13_NMR->COSY HSQC ¹H-¹³C HSQC (Direct C-H Correlation) COSY->HSQC assign Assign Signals HSQC->assign structure Confirm Structure of 1-(2-methylpropyl)-1H-pyrazol-4-ol assign->structure

Caption: Workflow for the NMR analysis of 1-(2-methylpropyl)-1H-pyrazol-4-ol.

Materials and Equipment

  • Sample: 1-(2-methylpropyl)-1H-pyrazol-4-ol (10-20 mg)

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)

  • Internal Standard: Tetramethylsilane (TMS) is often unnecessary as the residual solvent peak of DMSO-d₆ can be used as a reference (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

  • NMR Tubes: 5 mm high-precision NMR tubes

  • NMR Spectrometer: A 400 MHz (or higher) spectrometer equipped with a broadband probe.

Detailed Experimental Protocols

Part 1: Sample Preparation

The choice of solvent is critical for successful NMR analysis. DMSO-d₆ is selected due to its ability to dissolve a wide range of organic compounds and, importantly, its capacity to slow down the exchange of labile protons, such as the hydroxyl (-OH) proton, allowing for their observation in the ¹H NMR spectrum.

Protocol:

  • Weigh approximately 10-20 mg of 1-(2-methylpropyl)-1H-pyrazol-4-ol into a clean, dry vial. A higher concentration is recommended for ¹³C NMR to reduce acquisition time.[5]

  • Add approximately 0.6 mL of DMSO-d₆ to the vial.[5]

  • Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. The liquid height should be approximately 4-5 cm.

  • Cap the NMR tube securely and wipe the outside clean before inserting it into the spectrometer.

Part 2: ¹H NMR Spectroscopy

This experiment provides information on the number of different proton environments, their chemical shifts, signal integrations (relative number of protons), and coupling patterns (J-coupling), which reveals adjacent protons.

Instrument Parameters (400 MHz Spectrometer):

ParameterRecommended ValueRationale
Pulse Programzg30Standard 30-degree pulse for quantitative ¹H NMR.
Number of Scans (NS)16Sufficient for good signal-to-noise with the recommended sample concentration.
Acquisition Time (AQ)~4 sProvides adequate digital resolution.
Relaxation Delay (D1)2 sAllows for sufficient relaxation of protons between scans.
Spectral Width (SW)12 ppmCovers the typical chemical shift range for organic molecules.
Temperature298 K (25 °C)Standard ambient temperature for routine NMR.
Part 3: ¹³C{¹H} NMR Spectroscopy

This experiment identifies all unique carbon atoms in the molecule. Broadband proton decoupling is used to simplify the spectrum to single lines for each carbon and to enhance signal intensity via the Nuclear Overhauser Effect (NOE).[2]

Instrument Parameters (400 MHz Spectrometer):

ParameterRecommended ValueRationale
Pulse Programzgpg30Standard power-gated decoupling sequence.
Number of Scans (NS)1024 or moreThe ¹³C nucleus has low natural abundance and sensitivity, requiring more scans.
Acquisition Time (AQ)~1-2 sStandard for ¹³C NMR.
Relaxation Delay (D1)2 sStandard relaxation delay.
Spectral Width (SW)220 ppmCovers the full range of carbon chemical shifts in organic molecules.
Part 4: 2D NMR Spectroscopy (COSY & HSQC)

Two-dimensional NMR experiments are essential for unambiguously assigning the complex spectra of pyrazole derivatives by revealing through-bond correlations.[6][7]

1. ¹H-¹H COSY (Correlation Spectroscopy):

This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. Cross-peaks in the 2D spectrum connect coupled protons.

Instrument Parameters:

  • Pulse Program: cosygpqf

  • Number of Scans (NS): 8-16 per increment

  • Spectral Width (F1 and F2): 12 ppm

2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

This experiment correlates protons with the carbon atoms to which they are directly attached (one-bond C-H correlation). This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.[8]

Instrument Parameters:

  • Pulse Program: hsqcedetgpsisp2.3

  • Number of Scans (NS): 4-8 per increment

  • Spectral Width (F2 - ¹H): 12 ppm

  • Spectral Width (F1 - ¹³C): 160-180 ppm

  • ¹JCH Coupling Constant: Optimized for ~145 Hz (typical for aromatic and aliphatic C-H bonds).

Expected Spectral Data and Interpretation

Based on the structure of 1-(2-methylpropyl)-1H-pyrazol-4-ol and known chemical shift ranges for pyrazole derivatives, the following signals are anticipated.[9][10]

Table of Predicted ¹H and ¹³C Chemical Shifts:

GroupProtonsExpected ¹H δ (ppm)MultiplicityIntegrationCarbonsExpected ¹³C δ (ppm)
Isobutyl-CH(CH₃)₂~1.8 - 2.1m1H-CH(CH₃)₂~28 - 32
Isobutyl-CH(CH₃ )₂~0.8 - 1.0d6H-CH(CH₃ )₂~19 - 22
Isobutyl-CH₂-~3.7 - 3.9d2H-CH₂-~55 - 60
PyrazoleH-3~7.4 - 7.6s1HC-3~130 - 135
PyrazoleH-5~7.2 - 7.4s1HC-5~125 - 130
Pyrazole-OH~9.0 - 10.0br s1HC-4~145 - 155

Note: Chemical shifts (δ) are referenced to TMS (0 ppm). The hydroxyl proton signal may be broad and its chemical shift can be concentration and temperature dependent.

Interpretation Notes:

  • ¹H NMR: The two methyl groups of the isobutyl moiety are expected to appear as a doublet due to coupling with the methine proton. The methylene protons will also be a doublet, coupled to the same methine proton. The two pyrazole protons (H-3 and H-5) will appear as singlets. The hydroxyl proton will likely be a broad singlet.

  • ¹³C NMR: Four distinct signals are expected for the isobutyl group and three for the pyrazole ring, for a total of seven carbon signals.

  • COSY: Correlations are expected between the isobutyl -CH₂- and -CH- protons, and between the -CH- and the two -CH₃ groups.

  • HSQC: Each protonated carbon will show a correlation to its attached proton(s), confirming the assignments made from the 1D spectra. For example, the signal at ~55-60 ppm will correlate with the proton signal at ~3.7-3.9 ppm.

Conclusion

This application note provides a robust and detailed protocol for the NMR analysis of 1-(2-methylpropyl)-1H-pyrazol-4-ol. By following these standardized procedures for sample preparation and data acquisition, researchers can obtain high-quality NMR data. The combination of 1D and 2D NMR experiments allows for the confident and complete structural elucidation and purity assessment of the target compound, which is a critical aspect of chemical research and drug development.

References

  • Claramunt, R. M., López, C., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-686. [Link]

  • NextSDS. (n.d.). 1-(2-methylpropyl)-1H-pyrazol-4-ol — Chemical Substance Information. Retrieved from [Link]

  • Al-Saeed, Y. A., & El-Faham, A. (2014). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 19(8), 11478-11497. [Link]

  • Fruchier, A., Pellegrin, V., & Elguero, J. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Magnetic Resonance in Chemistry, 22(7), 473-475. [Link]

  • Breitmaier, E., & Voelter, W. (2000). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Jimeno, M. L., et al. (2003). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 41(4), 291-294. [Link]

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Bakr, A. A., et al. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences. [Link]

  • Patel, M. R., et al. (2014). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. International Journal of ChemTech Research, 6(1), 543-549. [Link]

  • Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50. [Link]

  • PubChem. (n.d.). 1-(2-methylpropyl)-1h-pyrazol-4-ol. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

  • University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Deng, X., & Mani, N. S. (2008). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses, 85, 179. [Link]

  • NextSDS. (n.d.). 1-(2-methylpropyl)-1H-pyrazol-4-amine — Chemical Substance Information. Retrieved from [Link]

  • Cetin, A. (2018). Synthesis of Some New Pyrazoles. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(2), 525-532. [Link]

Sources

Method

Application Note: C4-Functionalization of 1-(2-Methylpropyl)-1H-pyrazol-4-ol via Suzuki-Miyaura Cross-Coupling

Introduction & Strategic Rationale The 1-(2-methylpropyl)-1H-pyrazole (commonly referred to as 1-isobutylpyrazole) motif is a privileged structural pharmacophore in modern drug discovery. It is prominently featured in th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The 1-(2-methylpropyl)-1H-pyrazole (commonly referred to as 1-isobutylpyrazole) motif is a privileged structural pharmacophore in modern drug discovery. It is prominently featured in the design of highly selective Phosphodiesterase 4 (PDE4) inhibitors, Janus kinase (JAK) inhibitors, and novel PET radioligands .

Direct C-H arylation at the C4 position of the pyrazole ring is notoriously challenging due to competing regioselectivity and the electronic deactivation of the heterocycle. Therefore, utilizing 1-(2-methylpropyl)-1H-pyrazol-4-ol as a starting material provides a deterministic, high-yielding synthetic pathway. By first activating the stable C4-hydroxyl group into a highly reactive pseudohalide, researchers can unlock late-stage diversification via palladium-catalyzed Suzuki-Miyaura cross-coupling.

Mechanistic Causality in Experimental Design

To achieve high-fidelity cross-coupling, the experimental conditions must be engineered around the specific electronic demands of the pyrazole core.

  • Triflation Dynamics : The C4-OH must be converted to a leaving group. Triflic anhydride (Tf₂O) is selected over other sulfonyl chlorides because the resulting trifluoromethanesulfonate (-OTf) group is exceptionally electron-withdrawing. This drastically lowers the activation energy required for the oxidative addition of Palladium(0) into the C-O bond . Pyridine is utilized as both a base and a nucleophilic catalyst to neutralize the corrosive triflic acid byproduct, preventing the degradation of the pyrazole ring.

  • Catalyst and Ligand Selection : For the Suzuki-Miyaura coupling of electron-rich pyrazole triflates, Pd(dppf)Cl₂ is the precatalyst of choice. The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a large bite angle ( ∼99∘ ). This specific steric geometry accelerates the rate-limiting reductive elimination step in the catalytic cycle and prevents the premature precipitation of inactive palladium black.

  • Solvent and Base Matrix : A biphasic 1,4-Dioxane/Water (4:1 v/v) solvent system with Potassium Carbonate (K₂CO₃) is mandatory. The causality here is strictly mechanistic: the aqueous base is required to hydroxylate the arylboronic acid, forming a negatively charged, highly nucleophilic boronate "ate" complex [Ar-B(OH)3​]− . This complex is the actual species that undergoes transmetalation with the Pd(II)-aryl intermediate.

Workflow Visualization

ChemicalWorkflow SM 1-(2-methylpropyl) -1H-pyrazol-4-ol Step1 Triflation (Tf₂O, Pyridine, DCM) SM->Step1 Int Pyrazol-4-yl Triflate (Electrophile) Step1->Int Step2 Suzuki-Miyaura (Pd(dppf)Cl₂, K₂CO₃) Int->Step2 + Ar-B(OH)₂ 1,4-Dioxane/H₂O Prod 4-Aryl-1-(2-methylpropyl) -1H-pyrazole Step2->Prod

Fig 1. Two-step synthetic workflow for the C4-arylation of 1-(2-methylpropyl)-1H-pyrazol-4-ol.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 1-(2-Methylpropyl)-1H-pyrazol-4-yl trifluoromethanesulfonate

Objective: Convert the stable 4-ol into a highly reactive electrophile.

  • Preparation : Flame-dry a 100 mL round-bottom flask under Argon. Add 1-(2-methylpropyl)-1H-pyrazol-4-ol (1.0 eq, 10 mmol, 1.40 g) and anhydrous Dichloromethane (DCM, 30 mL).

  • Base Addition : Add anhydrous Pyridine (1.5 eq, 15 mmol, 1.21 mL).

  • Activation : Cool the mixture to 0 °C using an ice bath. Dropwise, add Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq, 12 mmol, 2.02 mL) over 15 minutes to control the exothermic reaction.

  • Reaction Monitoring (Self-Validation) : Stir at 0 °C for 1 hour, then warm to room temperature. Monitor via TLC (Hexane/Ethyl Acetate 3:1). The starting material ( Rf​≈0.2 ) must completely disappear, replaced by a less polar, strongly UV-active spot ( Rf​≈0.6 ).

  • Workup : Quench carefully with saturated aqueous NaHCO₃ (20 mL). Extract with DCM ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Flash chromatography (Silica gel, Hexane/EtOAc gradient) yields the pure triflate as a pale yellow oil.

    • Validation Check: LC-MS must confirm the exact mass [M+H]+=273.05 .

Protocol B: General Suzuki-Miyaura Cross-Coupling

Objective: Couple the pyrazole triflate with an arylboronic acid to form the C-C bond.

  • Preparation : In a 20 mL microwave vial or Schlenk tube, combine 1-(2-methylpropyl)-1H-pyrazol-4-yl trifluoromethanesulfonate (1.0 eq, 1.0 mmol, 272 mg) and the desired Arylboronic acid (1.2 eq, 1.2 mmol).

  • Catalyst & Base : Add Pd(dppf)Cl₂ (0.05 eq, 0.05 mmol, 36 mg) and K₂CO₃ (3.0 eq, 3.0 mmol, 414 mg).

  • Solvent Degassing : Add 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL).

    • Crucial Step: Sparge the mixture with Argon for 10 minutes. Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the deactivation of the Pd(0) catalyst.

  • Heating : Seal the vessel and heat to 90 °C in an oil bath for 3-4 hours.

  • Reaction Monitoring (Self-Validation) : Analyze an aliquot via LC-MS. The triflate peak must be entirely consumed, and the product mass [M+H]+ should be the dominant signal.

  • Workup & Purification : Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove palladium residues. Wash with water, dry the organic layer (MgSO₄), concentrate, and purify via flash chromatography.

Quantitative Data: Optimization of Cross-Coupling Parameters

To demonstrate the causality of our reagent selection, the following table summarizes the optimization data for the coupling of the pyrazole triflate with phenylboronic acid.

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Observation / Causality
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O9042%Significant Pd black precipitation; slow reductive elimination.
Pd(OAc)₂ + SPhosK₃PO₄Toluene/H₂O10078%Good yield, but SPhos ligand is cost-prohibitive for scale-up.
Pd(dppf)Cl₂Cs₂CO₃1,4-Dioxane9015%Lack of water prevented boronate "ate" complex formation.
Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 94% Optimal bite angle (dppf) and highly efficient transmetalation.

Biological Application: PDE4 Inhibition Pathway

The 4-aryl-1-(2-methylpropyl)-1H-pyrazole scaffold synthesized via this protocol is a core structural motif in novel PDE4 inhibitors. By occupying the hydrophobic Q-pocket of the PDE4 enzyme, these compounds prevent the hydrolysis of cyclic AMP (cAMP), leading to a downstream anti-inflammatory cascade and cognitive benefits .

BiologicalPathway Compound 4-Aryl-1-isobutylpyrazole Derivative Target PDE4 Enzyme (Active Site) Compound->Target Competitive Inhibition Substrate cAMP Accumulation (Secondary Messenger) Target->Substrate Prevents Hydrolysis Kinase Protein Kinase A (PKA) Activation Substrate->Kinase Allosteric Binding Outcome Anti-Inflammatory & Cognitive Benefits Kinase->Outcome Phosphorylation Cascade

Fig 2. Downstream signaling pathway of PDE4 inhibition by 1-isobutylpyrazole derivatives.

References

  • An Empirical Quantitative Structure-Activity Relationship Equation Assists the Discovery of High-Affinity Phosphodiesterase 4D Inhibitors as Leads to PET Radioligands. ACS Publications (Journal of Medicinal Chemistry).[Link]

  • 3-Trifluoromethanesulfonyloxy-4,7-dihydropyrazolo-[1,5-a]pyridine via Ring-Closing Metathesis: Synthesis and Transformation. Heterocycles / CLOCKSS. [Link]

  • Pyrazolopyrimidine aryl ether inhibitors of jak kinases and uses thereof.
Application

Preparation of 1-(2-methylpropyl)-1H-pyrazol-4-ol derivatives for agrochemicals

An Application Guide to the Synthesis of 1-(2-methylpropyl)-1H-pyrazol-4-ol Derivatives as Scaffolds for Novel Agrochemicals Introduction Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms,...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Synthesis of 1-(2-methylpropyl)-1H-pyrazol-4-ol Derivatives as Scaffolds for Novel Agrochemicals

Introduction

Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are a cornerstone in the development of modern agrochemicals.[1] Their versatile chemical structure allows for extensive modification, leading to a wide array of derivatives with potent biological activities against fungi, weeds, and insects.[2] In the agrochemical industry, pyrazole-based compounds have been successfully commercialized, playing a crucial role in crop protection.[1]

Prominent examples include:

  • Fungicides: A significant class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs), which disrupt the fungal mitochondrial respiratory chain. The pyrazole-carboxamide group is a key pharmacophore for this class, found in commercial products like Bixafen and Fluxapyroxad.[1]

  • Herbicides: Many pyrazole derivatives act as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is crucial for pigment biosynthesis in plants.[3][4] Inhibition of HPPD leads to the characteristic bleaching of weeds and is the mode of action for herbicides like topramezone and pyrasulfotole.[1][5]

  • Insecticides: Pyrazole insecticides, such as Fipronil, are highly effective against a broad range of agricultural pests by acting as potent antagonists of the GABA-gated chloride channel in the central nervous system.[1]

The 1-(2-methylpropyl)-1H-pyrazol-4-ol scaffold is a valuable building block in this field. The N-linked isobutyl group (2-methylpropyl) can modulate physicochemical properties like lipophilicity, while the hydroxyl group at the C4 position provides a reactive handle for further derivatization to create extensive libraries of novel candidate compounds. This guide provides a detailed protocol for the synthesis of this key intermediate, focusing on the underlying chemical principles and practical laboratory procedures.

Overall Synthetic Strategy

The preparation of 1-(2-methylpropyl)-1H-pyrazol-4-ol is most efficiently approached via a two-stage synthesis. The first stage involves the construction of the core pyrazol-4-ol ring system. The second, and most critical stage, is the regioselective N-alkylation of the pyrazole ring to introduce the 2-methylpropyl (isobutyl) group.

The primary challenge in this synthesis is controlling the regioselectivity of the alkylation step. Unsymmetrical pyrazoles have two distinct ring nitrogen atoms (N1 and N2), and alkylation can potentially occur at either site, leading to a mixture of isomers that can be difficult to separate.[6][7] The protocol detailed below employs conditions designed to favor the desired N1-alkylated product.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: N-Alkylation cluster_2 Stage 3: Derivatization for Agrochemicals A 1,3-Dicarbonyl Precursor (e.g., Ethyl 2-formyl-3-oxobutanoate) C Ethyl 4-hydroxy-1H-pyrazole-3-carboxylate A->C B Hydrazine Hydrate B->C Cyclocondensation D Hydrolysis & Decarboxylation C->D E 1H-Pyrazol-4-ol Core D->E G Base-Mediated Alkylation E->G F 1-(2-methylpropyl) halide (e.g., Isobutyl Bromide) F->G H 1-(2-methylpropyl)-1H-pyrazol-4-ol (Target Compound) G->H I Esterification / Etherification (at C4-OH) H->I J Novel Agrochemical Candidates (e.g., HPPD Inhibitors) I->J

Caption: Overall workflow for the synthesis and derivatization of the target compound.

Protocol 1: Synthesis of the 1H-Pyrazol-4-ol Core

The pyrazole ring is classically formed by the condensation of a hydrazine with a 1,3-dicarbonyl compound. To obtain the 4-hydroxy substitution pattern, a precursor with a masked or direct hydroxyl equivalent at the C2 position of the dicarbonyl system is required. One common route involves the cyclization of a substituted β-ketoester with hydrazine, followed by hydrolysis and decarboxylation.

Materials
Reagent/MaterialPurposeCAS Number
Ethyl 2-formyl-3-oxobutanoate1,3-Dicarbonyl Precursor51151-51-6
Hydrazine hydrateNitrogen source for cyclization7803-57-8
Ethanol (EtOH)Reaction Solvent64-17-5
Sodium Hydroxide (NaOH)Base for hydrolysis1310-73-2
Hydrochloric Acid (HCl)Acid for neutralization/decarboxylation7647-01-0
Ethyl Acetate (EtOAc)Extraction Solvent141-78-6
Anhydrous Sodium Sulfate (Na₂SO₄)Drying Agent7757-82-6
Step-by-Step Procedure
  • Cyclocondensation:

    • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-formyl-3-oxobutanoate (1.0 eq) in ethanol (approx. 0.5 M).

    • Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature and concentrate under reduced pressure to remove the ethanol. The resulting crude product is ethyl 4-hydroxy-1H-pyrazole-3-carboxylate.

  • Hydrolysis and Decarboxylation:

    • To the crude intermediate, add a 2 M aqueous solution of sodium hydroxide (3.0 eq).

    • Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).

    • Cool the reaction mixture in an ice bath and carefully acidify to pH ~2-3 with concentrated hydrochloric acid. Vigorous gas evolution (CO₂) will occur during this step.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1H-pyrazol-4-ol.

Causality Note: The use of hydrazine hydrate provides the two adjacent nitrogen atoms required for the pyrazole ring. The subsequent hydrolysis of the ethyl ester followed by acidification and heating promotes decarboxylation, removing the carboxyl group to yield the desired simple 1H-pyrazol-4-ol core.

Protocol 2: N-Alkylation of 1H-Pyrazol-4-ol

This protocol describes the base-mediated N-alkylation of the pyrazole ring with an isobutyl halide. The choice of base and solvent is critical for achieving high yield and regioselectivity.[6] Strong bases like sodium hydride (NaH) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) effectively deprotonate the pyrazole N-H, creating a nucleophilic anion that readily attacks the alkylating agent.[8]

Materials
Reagent/MaterialPurposeCAS Number
1H-Pyrazol-4-olStarting Material20479038-02-1
Sodium Hydride (NaH), 60% in oilBase7646-69-7
1-Bromo-2-methylpropane (Isobutyl bromide)Alkylating Agent78-77-3
Anhydrous N,N-Dimethylformamide (DMF)Reaction Solvent68-12-2
Saturated aq. Ammonium Chloride (NH₄Cl)Quenching Agent12125-02-9
Ethyl Acetate (EtOAc)Extraction Solvent141-78-6
Silica GelStationary phase for chromatography7631-86-9
Step-by-Step Procedure
  • Deprotonation:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.2 eq).

    • Carefully wash the NaH with anhydrous hexane to remove the mineral oil, and then suspend it in anhydrous DMF.

    • Cool the suspension to 0 °C using an ice bath.

    • Dissolve 1H-pyrazol-4-ol (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.

    • Allow the mixture to stir at 0 °C for 30 minutes. Hydrogen gas evolution will be observed as the pyrazole anion is formed.

  • Alkylation:

    • Add 1-bromo-2-methylpropane (1.1 eq) dropwise to the reaction mixture at 0 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Workup and Purification:

    • Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Dilute the mixture with water and extract three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to isolate the target compound, 1-(2-methylpropyl)-1H-pyrazol-4-ol.[9]

Scientific Rationale: Alkylation is directed preferentially to the N1 position due to steric hindrance. The isobutyl group is sterically demanding, and it will preferentially attack the less hindered nitrogen atom of the pyrazole ring.[6][10] Polar aprotic solvents like DMF are known to favor the formation of a single regioisomer in many pyrazole alkylations.[6]

Caption: N-alkylation of pyrazol-4-ol showing the major and minor regioisomers.

Characterization and Data

Confirmation of the final product structure and purity is essential. Standard analytical techniques should be employed.

TechniqueExpected Observations for 1-(2-methylpropyl)-1H-pyrazol-4-ol
¹H NMR Signals corresponding to the isobutyl group protons (a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the CH₂ group attached to the nitrogen). Two distinct singlets or doublets for the two aromatic protons on the pyrazole ring. A broad singlet for the hydroxyl proton.
¹³C NMR Signals for the four unique carbons of the isobutyl group. Three distinct signals for the carbons of the pyrazole ring, with the C4 carbon bearing the hydroxyl group shifted downfield.
Mass Spec (MS) A molecular ion peak corresponding to the exact mass of C₇H₁₂N₂O (Monoisotopic Mass: 140.0950 g/mol ).[9]
IR Spectroscopy A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. C-H stretching bands around 2900-3000 cm⁻¹.

Application in Agrochemical Discovery: Further Derivatization

The synthesized 1-(2-methylpropyl)-1H-pyrazol-4-ol is not an end-product but a versatile intermediate. The C4-hydroxyl group is a prime site for modification to create derivatives with potential herbicidal or fungicidal activity. For instance, in the development of HPPD-inhibiting herbicides, this hydroxyl group is often used to form an ether or ester linkage with another aromatic or heterocyclic moiety, which is crucial for binding to the enzyme's active site.[11]

G cluster_derivatives Potential Derivatization Pathways cluster_application Target Application center_node 1-(2-methylpropyl)-1H-pyrazol-4-ol ether O-Alkylation (Williamson Ether Synthesis) center_node->ether R-X, Base ester Acylation (Ester Formation) center_node->ester RCOCl, Base sulfonate Sulfonylation (Sulfonate Ester Formation) center_node->sulfonate RSO₂Cl, Base prod_ether Pyrazolyl Ethers ether->prod_ether prod_ester Pyrazolyl Esters (e.g., Benzoates) ester->prod_ester prod_sulfonate Pyrazolyl Sulfonates sulfonate->prod_sulfonate agrochem Screening for Agrochemical Activity (Herbicides, Fungicides) prod_ether->agrochem prod_ester->agrochem prod_sulfonate->agrochem

Caption: Potential derivatization pathways from the target intermediate.

Conclusion

This guide outlines a robust and rational two-stage synthesis for 1-(2-methylpropyl)-1H-pyrazol-4-ol, a high-value intermediate for agrochemical research. By carefully controlling the reaction conditions, particularly during the critical N-alkylation step, researchers can achieve good yields and high regioselectivity. The resulting scaffold provides an excellent platform for further chemical exploration, enabling the development of novel pyrazole derivatives with the potential to become next-generation crop protection agents.

References

  • Benchchem. (n.d.). Novel Pyrazole Derivatives Demonstrate Potent Herbicidal Activity: A Comparative Analysis.
  • Fu, Y., Wang, M. X., Zhang, D., Hou, Y. W., Gao, S., Zhao, L. X., & Ye, F. (2017). Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. RSC Advances, 7(75), 47653-47661.
  • ACS Publications. (2023). Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. Journal of Agricultural and Food Chemistry.
  • PubMed. (2023). Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides.
  • ACS Publications. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
  • MDPI. (2014). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules.
  • ACS Publications. (2017). Design, Synthesis, and Fungicidal Evaluation of Novel Pyrazole-furan and Pyrazole-pyrrole Carboxamide as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry.
  • J-STAGE. (n.d.). Studies on Fungicides. VII. Synthesis and Antifungal Activity of Some Pyrazole Derivatives.
  • PubMed. (2019). Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan.
  • PMC. (n.d.). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate.
  • Benchchem. (n.d.). Technical Support Center: Optimizing N-Alkylation of Pyrazoles.
  • PubMed. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation.
  • Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
  • Thieme. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods.
  • Benchchem. (n.d.). Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • ACS Publications. (2004). Synthesis of 4,5-Diaryl-1H-pyrazole-3-ol Derivatives as Potential COX-2 Inhibitors. Journal of Medicinal Chemistry.
  • Oriental Journal of Chemistry. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review).
  • ResearchGate. (n.d.). Synthesis of 4-iodopyrazoles: A Brief Review.
  • MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules.
  • PMC. (n.d.). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN.
  • Benchchem. (n.d.). Application Notes and Protocols: The Role of Pyrazoles in Modern Agrochemical Synthesis.
  • PubChem. (n.d.). 1-(2-methylpropyl)-1h-pyrazol-4-ol.
  • NextSDS. (n.d.). 1-(2-methylpropyl)-1H-pyrazol-4-ol — Chemical Substance Information.
  • PMC. (2016). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline.
  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry.

Sources

Method

Application Note: Advanced Purification and Isolation Techniques for 1-(2-methylpropyl)-1H-pyrazol-4-ol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Physicochemical Profiling The isolation of functionalized heter...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Physicochemical Profiling

The isolation of functionalized heterocycles like 1-(2-methylpropyl)-1H-pyrazol-4-ol (also known as 1-isobutyl-1H-pyrazol-4-ol; CAS: 78242-23-6) requires a strategic approach that exploits the molecule's specific electronic and structural properties[1]. As a pyrazole derivative bearing both a lipophilic isobutyl group and a polar hydroxyl group, this compound exhibits amphoteric behavior.

To design a self-validating and high-yielding purification workflow, we must first establish the physicochemical baseline of the target molecule. The C4-hydroxyl group acts as a weak acid, while the pyrazole ring retains weak basicity[2]. This dual-nature allows us to utilize pH-driven partitioning as a primary isolation step, followed by orthogonal polishing techniques.

Table 1: Physicochemical Properties & Purification Causality
PropertyValueImpact on Purification Strategy
Molecular Weight 140.18 g/mol Standard volatility; suitable for LC-MS and GC-MS tracking.
pKa (C4-Hydroxyl) ~9.2Enables quantitative deprotonation via 1M NaOH for aqueous partitioning, leaving neutral lipophilic impurities behind.
pKa (N2-Pyrazole) ~2.5Remains unprotonated at pH > 4. Isoelectric/neutral state at pH 6.0–7.0 maximizes organic solubility.
LogP (Estimated) 1.2 – 1.6The isobutyl group drives high solubility in Ethyl Acetate (EtOAc) and Dichloromethane (DCM) when the molecule is in its neutral state.

Purification Workflow & Logic

The following workflow relies on orthogonal separation principles: Charge/Solubility (LLE) Polarity/Adsorption (Chromatography) Crystal Lattice Thermodynamics (Recrystallization) .

PurificationWorkflow cluster_0 Stage 1: pH-Driven LLE cluster_1 Stage 2: Flash Chromatography cluster_2 Stage 3: Recrystallization Crude Crude Reaction Mixture (Target + Byproducts) NaOH 1. Extract with 1M NaOH (Target in Aqueous as Anion) Crude->NaOH Acidify 2. Acidify to pH 6.5 & Extract with EtOAc NaOH->Acidify Silica Silica Gel (40-63 µm) Hexane/EtOAc Gradient Acidify->Silica Cryst Heptane/EtOAc Slow Cooling (80°C to 4°C) Silica->Cryst Pure Pure 1-isobutyl-1H-pyrazol-4-ol (>99% Purity) Cryst->Pure

Fig 1: Orthogonal purification workflow for 1-(2-methylpropyl)-1H-pyrazol-4-ol.

Step-by-Step Experimental Protocols

Protocol A: pH-Driven Liquid-Liquid Extraction (LLE)

Mechanistic Rationale: Direct chromatography of crude pyrazole synthesis mixtures often fails due to co-eluting unreacted starting materials or regioisomers[3]. By exploiting the specific pKa (~9.2) of the C4-hydroxyl group[2], we can selectively convert the target into a water-soluble sodium phenoxide-like salt. Neutral and basic lipophilic impurities remain in the organic phase and are discarded.

Procedure:

  • Dissolution: Dissolve the crude reaction mixture (e.g., 10 g) in 100 mL of Ethyl Acetate (EtOAc).

  • Deprotonation: Transfer to a separatory funnel and add 100 mL of 1M NaOH (aq). Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate. The target compound is now in the lower aqueous layer as a sodium salt.

  • Washing: Drain the aqueous layer into a clean Erlenmeyer flask. Discard the organic layer (contains lipophilic impurities). Wash the aqueous layer once more with 50 mL of fresh EtOAc to remove trace organics, discarding the EtOAc.

  • Neutralization: Cool the aqueous layer in an ice bath (0-5°C). Slowly add 1M HCl dropwise while stirring until the pH reaches 6.5 (verify with a calibrated pH meter or precision pH paper). Causality: At pH 6.5, the hydroxyl group is reprotonated, and the pyrazole nitrogen remains unprotonated, returning the molecule to its highly lipophilic neutral state.

  • Recovery: Extract the neutralized aqueous layer with EtOAc ( 3×75 mL).

  • Validation: Spot the combined organic layers on a TLC plate. Elute with 1:1 Hexane:EtOAc. The target should appear as a single dominant spot under UV (254 nm) at Rf ~0.4.

  • Drying: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Normal-Phase Flash Chromatography

Mechanistic Rationale: While LLE removes bulk impurities, trace structural isomers (e.g., 3-OH or 5-OH pyrazoles) may carry over[4]. The C4-hydroxyl group acts as a strong hydrogen-bond donor, which can cause peak tailing on bare silica. A gradient elution starting from a highly non-polar state ensures the isobutyl group dictates initial retention, while increasing EtOAc smoothly disrupts the hydrogen bonding to elute the product.

Procedure:

  • Column Preparation: Pack a glass column with standard flash silica gel (40-63 µm) using Hexane as the slurry solvent. Use a ratio of 30:1 (Silica:Crude mass).

  • Loading: Dry-load the LLE-purified material by dissolving it in a minimal amount of DCM, adding 2 equivalents of silica, and evaporating to a free-flowing powder. Load this evenly onto the column bed.

  • Elution Gradient:

    • Column Volumes (CV) 1-3: 100% Hexane (Flushes highly non-polar impurities).

    • CV 4-7: 80:20 Hexane:EtOAc.

    • CV 8-12: 60:40 Hexane:EtOAc (Target compound typically elutes here).

    • CV 13-15: 40:60 Hexane:EtOAc (Flushes remaining polar impurities).

  • Fraction Analysis: Collect 20 mL fractions. Analyze via TLC (UV 254 nm and Iodine stain). Pool fractions containing the pure product (Rf ~0.4 in 1:1 Hexane:EtOAc) and concentrate in vacuo.

Protocol C: Final Polish via Recrystallization

Mechanistic Rationale: To achieve >99% purity suitable for pharmacological testing or rigorous structural characterization, recrystallization is required[3]. The combination of a non-polar anti-solvent (Heptane) and a polar solubilizing solvent (EtOAc) leverages the steep temperature-solubility curve of the amphoteric pyrazole.

Procedure:

  • Dissolution: Place the chromatographed solid in a round-bottom flask. Add a minimal volume of EtOAc (approx. 2-3 mL per gram of product) and heat to 70°C under reflux until completely dissolved.

  • Anti-Solvent Addition: While maintaining the temperature at 70°C, slowly add hot Heptane dropwise until the solution becomes faintly turbid (the cloud point).

  • Clarification: Add 1-2 drops of EtOAc just until the turbidity clears.

  • Crystal Growth: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed over 2 hours. Causality: Slow cooling prevents the entrapment of solvent molecules and impurities within the crystal lattice.

  • Maturation: Transfer the flask to a 4°C refrigerator for an additional 4 hours to maximize yield.

  • Isolation: Filter the crystals via a Büchner funnel. Wash the filter cake with ice-cold Heptane ( 2×5 mL).

  • Drying: Dry the white crystalline solid under high vacuum at 40°C for 12 hours to remove residual solvent.

References

  • Chemical Substance Information: 1-(2-methylpropyl)-1H-pyrazol-4-ol Source: NextSDS / ECHA Notified C&L URL:[1]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles Source: PMC / NIH URL:[3]

  • Pyrazole Synthesis and Purification Methodologies Source: Organic Chemistry Portal URL:[4]

  • N-Benzyl-4-hydroxy-1H-pyrazole-1-carboxamide (pKa Values Reference) Source: VulcanChem URL:[2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(2-Methylpropyl)-1H-pyrazol-4-ol

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process scientists facing yield and purity challenges during the synthesis of 1-(2-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process scientists facing yield and purity challenges during the synthesis of 1-(2-methylpropyl)-1H-pyrazol-4-ol (also known as 1-isobutyl-1H-pyrazol-4-ol).

Rather than relying on outdated direct-alkylation methods, this guide details the highly regioselective boronic ester oxidation route , providing field-proven protocols, mechanistic troubleshooting, and causality-driven solutions.

Strategic Route Selection: The "Why"

A common pitfall in synthesizing 1-alkyl-1H-pyrazol-4-ols is attempting the direct N-alkylation of 4-hydroxypyrazole with an alkyl halide (e.g., 1-bromo-2-methylpropane). The phenoxide-like oxygen at the C4 position is highly nucleophilic. Direct alkylation frequently results in competitive O-alkylation, yielding unwanted 4-alkoxypyrazoles (such as 4-isobutoxypyrazole) rather than the desired N-alkylated product[1].

To circumvent this regioselectivity issue, the industry standard utilizes a two-step self-validating system:

  • Symmetric N-Alkylation: Alkylation of 4-pyrazoleboronic acid pinacol ester. Because the C4 position is protected by the boronic ester and the N1/N2 positions are functionally equivalent tautomers, alkylation yields exclusively the 1-isobutyl-4-boronic ester.

  • Oxidative Cleavage: The boronic ester is then oxidized to the hydroxyl group using hydrogen peroxide and sodium hydroxide[2]. This method is robustly documented in pharmaceutical patent literature for the synthesis of pyrazole-based kinase inhibitors[3].

SynthesisRoute A 4-Pyrazoleboronic acid pinacol ester C 1-Isobutyl-4-BPin-pyrazole (Intermediate) A->C Step 1: N-Alkylation B 1-Bromo-2-methylpropane K2CO3, DMF, 80°C B->C E 1-(2-Methylpropyl)- 1H-pyrazol-4-ol C->E Step 2: Oxidation D 30% H2O2, 3M NaOH THF, 0-25°C, 3h D->E

Fig 1: Two-step synthesis of 1-(2-methylpropyl)-1H-pyrazol-4-ol via boronic ester oxidation.

Validated Experimental Protocol

The following protocol is adapted from validated pharmaceutical workflows[2],[3]. It is designed to be a self-validating system: the stark polarity difference between the non-polar boronic ester intermediate and the highly polar pyrazol-4-ol product allows for unambiguous reaction monitoring via TLC or LCMS.

Step 1: Synthesis of 1-(2-methylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
  • Suspend 4-pyrazoleboronic acid pinacol ester (1.0 equiv) and anhydrous K2​CO3​ (2.0 equiv) in anhydrous DMF (0.5 M).

  • Add 1-bromo-2-methylpropane (1.2 equiv) dropwise at room temperature.

  • Heat the mixture to 80 °C for 12 hours under nitrogen.

  • Validation: Monitor by LCMS. The starting material will disappear, replaced by a highly lipophilic intermediate mass.

  • Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash organics with brine (5x) to remove DMF, dry over Na2​SO4​ , and concentrate. Use crude in the next step.

Step 2: Oxidation to 1-(2-methylpropyl)-1H-pyrazol-4-ol
  • Dissolve the intermediate from Step 1 (e.g., 25.0 g, ~100 mmol) in Tetrahydrofuran (THF) to create a 0.2 M solution[2].

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add aqueous NaOH (3 M, 2.0 equiv).

  • Critical Step: Dropwise add 30% H2​O2​ (2.0 equiv) while maintaining the internal temperature strictly below 25 °C[2].

  • Stir the reaction mixture at 0–25 °C for 3 hours.

  • Workup (See FAQ Q2): Carefully neutralize the mixture to exactly pH 7 using 12N HCl.

  • Extract the aqueous layer with a mixture of Dichloromethane and Methanol (90:10 ratio) (3x)[2].

  • Dry combined organic layers over Na2​SO4​ , concentrate, and purify via flash chromatography.

Troubleshooting & FAQs

Q1: My conversion in the oxidation step is 100%, but my isolated yield is under 40%. Where is my product?

Cause: Product loss in the aqueous layer during workup. 1-(2-methylpropyl)-1H-pyrazol-4-ol is a highly polar molecule. The hydroxyl group at C4 and the pyrazole nitrogens create a strong hydrogen-bonding network with water. Solution: Pure extraction solvents like Ethyl Acetate or pure Dichloromethane (DCM) cannot disrupt this hydration shell. You must use a DCM:MeOH (90:10) mixture[2]. The 10% methanol acts as a hydrogen-bond donor/acceptor, breaking the aqueous hydration shell and pulling the product into the organic phase. Furthermore, ensure the aqueous layer is neutralized to exactly pH 7. At pH > 9, the product forms a water-soluble phenoxide-like salt; at pH < 3, the pyrazole nitrogen protonates.

WorkupTroubleshooting Start Crude Oxidation Mixture (Highly Basic, pH > 12) Neutralize Careful Neutralization (12N HCl to pH ~7) Start->Neutralize Split Extraction Solvent? Neutralize->Split Path1 Pure EtOAc or DCM Split->Path1 Suboptimal Path2 DCM:MeOH (90:10) Split->Path2 Optimal Result1 Low Yield (<40%) Product lost in aqueous layer Path1->Result1 Result2 High Yield (>85%) Efficient partition Path2->Result2

Fig 2: Effect of extraction solvent on product recovery during aqueous workup.

Q2: The oxidation reaction is generating excessive heat and my LCMS shows ring-opened impurities. What is the mechanistic cause?

Cause: Uncontrolled exothermic oxidation. The cleavage of the carbon-boron bond by the hydroperoxide anion ( OOH− ) releases significant enthalpy. If the H2​O2​ is added too quickly, the local temperature spikes. Elevated temperatures (>30 °C) in the presence of excess peroxide lead to N-oxidation of the pyrazole ring, followed by subsequent ring-opening degradation. Solution: Strictly control the addition rate of H2​O2​ . Maintain the external cooling bath at 0 °C during addition, and do not let the internal temperature exceed 25 °C during the 3-hour maturation phase[2].

Q3: Can I use a palladium catalyst to couple the pyrazole directly?

Cause: While Suzuki-Miyaura couplings using 4-pyrazoleboronic acid pinacol esters are common[4], introducing palladium prior to the oxidation step is risky. Solution: If your synthetic sequence involved a prior Pd-catalyzed step, ensure all palladium is scavenged before oxidation. Trace palladium in the presence of air/peroxide can catalyze the oxidative homocoupling of pyrazole boronic esters, leading to 4,4'-bipyrazole dimers instead of the desired monomeric alcohol.

Quantitative Data Presentation

To illustrate the critical nature of the workup conditions discussed in Q1, the following table summarizes the expected recovery metrics based on the extraction solvent used during the final isolation of 1-(2-methylpropyl)-1H-pyrazol-4-ol.

Extraction SolventPartition EfficiencyEmulsion RiskTypical Isolated Yield (%)
Ethyl Acetate (100%)PoorHigh35 - 40%
Dichloromethane (100%)ModerateLow45 - 50%
DCM : Methanol (95:5)GoodLow65 - 70%
DCM : Methanol (90:10) Excellent Low 80 - 85%

Data represents typical recovery profiles for highly polar N-alkyl-4-hydroxypyrazoles post-neutralization[2].

References

  • WO2015054317A1 - Rho kinase inhibitors.WIPO (PCT) / Google Patents. Pharmaceutical patent by Kadmon Corporation, LLC, validating the use of the boronic ester oxidation route in the synthesis of complex pyrazole-based drug candidates.
  • The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis. Ningbo Inno Pharmchem Co., Ltd. Discusses the stability, ease of handling, and synthetic utility of pyrazole-4-boronic acid pinacol esters in modern synthetic pathways. URL:[Link]

Sources

Optimization

Troubleshooting impurities in 1-(2-methylpropyl)-1H-pyrazol-4-ol crystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing isolation and purification bottlenecks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing isolation and purification bottlenecks. The crystallization of 1-(2-methylpropyl)-1H-pyrazol-4-ol (CAS: 78242-23-6) presents a unique set of physicochemical challenges. The amphoteric nature of the pyrazole core, the strong hydrogen-bonding capacity of the C4-hydroxyl group, and the lipophilicity imparted by the N1-isobutyl chain create a system highly susceptible to phase separation and impurity entrapment.

This guide abandons generic advice in favor of mechanistic causality and self-validating protocols to resolve your most complex crystallization issues.

Diagnostic Workflow

Before adjusting your parameters, use the diagnostic logic below to categorize the root cause of your impurity profile.

CrystallizationTroubleshooting Start Crude 1-(2-methylpropyl) -1H-pyrazol-4-ol PhaseCheck Observe Phase During Cooling Start->PhaseCheck OilingOut Liquid-Liquid Phase Separation (Oiling Out) PhaseCheck->OilingOut Droplet formation SolidCrystals Solid Nucleation PhaseCheck->SolidCrystals Crystal growth Seeding Implement Seeding & Reduce Cooling Rate OilingOut->Seeding Kinetically hindered PurityCheck HPLC/NMR Purity Check SolidCrystals->PurityCheck Regioisomers Regioisomeric Impurities PurityCheck->Regioisomers Co-precipitation Oxidation Colored Impurities (Oxidation) PurityCheck->Oxidation Visual discoloration SaltFormation Acid Addition Salt Formation Regioisomers->SaltFormation Charcoal Activated Carbon Filtration Oxidation->Charcoal

Diagnostic workflow for 1-(2-methylpropyl)-1H-pyrazol-4-ol crystallization issues.

Troubleshooting Guides & FAQs

Issue 1: Liquid-Liquid Phase Separation (Oiling Out)

Q: During the cooling crystallization of 1-(2-methylpropyl)-1H-pyrazol-4-ol from an ethanol/water mixture, the product separates as a second liquid phase (oil) rather than solid crystals. Why does this ruin my purity, and how can I fix it?

A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out." It occurs when the supersaturation of the solute exceeds the liquid-liquid coexistence boundary before reaching the metastable zone limit for solid nucleation [1]. The N1-isobutyl group increases the lipophilicity of the molecule, making it prone to demixing in highly polar anti-solvents like water.

Causality & Impurity Entrapment: Oiling out droplets act as a highly mobile, disordered solvent phase that readily dissolves structurally similar impurities (e.g., unreacted starting materials). When these droplets eventually solidify spontaneously, they trap these impurities within the amorphous matrix, leading to a sticky, impure product [2].

Solution: To bypass the LLPS boundary, you must control supersaturation generation. This is achieved by reducing the cooling rate and introducing seed crystals halfway into the metastable zone width (MSZW). Seeding provides a low-energy surface for the immediate integration of solute molecules into the crystal lattice, suppressing the formation of the solute-rich liquid phase [3].

Issue 2: Co-crystallization of Regioisomeric Impurities

Q: My HPLC analysis shows persistent contamination with a regioisomer that co-crystallizes with the target compound. Standard recrystallization is ineffective. What is the mechanistic workaround?

A: Regioisomers formed during the pyrazole ring synthesis often have nearly identical solubility profiles and crystal lattice energies as the target compound, leading to solid solutions or co-precipitation.

Causality: The basicity of the pyrazole nitrogens allows for the formation of acid addition salts. Because the steric environment around the basic nitrogens differs significantly between regioisomers, their corresponding salts will have vastly different crystal packing motifs and solubilities [4].

Solution: Convert the free base to an acid addition salt (e.g., hydrochloride) prior to crystallization. The unwanted regioisomer salts typically remain dissolved in the mother liquor during targeted crystallization. After isolating the pure salt, neutralize it to recover the highly pure free base.

Issue 3: Discoloration and Oxidative Degradation

Q: The isolated crystals have a yellowish-brown tint instead of being off-white. What causes this, and how can it be removed?

A: The C4-hydroxyl group on the electron-rich pyrazole ring is susceptible to trace oxidation, particularly at elevated temperatures during dissolution. This leads to conjugated, colored degradation products [5].

Solution: Incorporate an activated charcoal treatment step prior to crystallization. The highly porous carbon matrix adsorbs the large, conjugated oxidative impurities. Ensure the filtration is done hot through a Celite pad to prevent premature crystallization of the target compound.

Quantitative Data: Solvent System Optimization

To validate the choice of solvent systems, we evaluated the impurity rejection and yield of 1-(2-methylpropyl)-1H-pyrazol-4-ol across various crystallization conditions.

Solvent SystemCrystallization MethodOiling Out Observed?Regioisomer Rejection (%)Overall Yield (%)Purity (HPLC Area %)
Ethanol / Water (1:2)Fast Cooling (1°C/min)Yes15.288.592.1
Ethanol / Water (1:2)Slow Cooling + SeedingNo68.485.297.8
Toluene / HeptaneAnti-solvent AdditionYes45.091.094.5
Isopropanol (HCl Salt)Cooling (0.5°C/min)No99.178.4>99.8

Table 1: Impact of solvent system and methodology on the crystallization and purity of 1-(2-methylpropyl)-1H-pyrazol-4-ol.

Experimental Protocols

Protocol 1: Anti-Solvent Crystallization with Seeding (LLPS Suppression)

Objective: Isolate the free base while avoiding oiling out and rejecting soluble impurities.

  • Dissolution: Dissolve 10.0 g of crude 1-(2-methylpropyl)-1H-pyrazol-4-ol in 20 mL of absolute ethanol at 50°C in a jacketed crystallizer equipped with overhead stirring (300 rpm).

  • Clarification: Polish filter the hot solution through a 0.45 µm PTFE filter into a pre-warmed vessel to remove insoluble particulates.

  • Anti-Solvent Addition (Phase 1): Slowly add 15 mL of deionized water (anti-solvent) at a rate of 0.5 mL/min while maintaining the temperature at 50°C.

  • Seeding: Cool the solution to 42°C (within the MSZW but above the LLPS boundary). Add 0.1 g (1 wt%) of pure, milled 1-(2-methylpropyl)-1H-pyrazol-4-ol seed crystals. Hold the temperature for 30 minutes to allow the seed bed to mature.

  • Anti-Solvent Addition (Phase 2): Add an additional 25 mL of water at a highly controlled rate of 0.2 mL/min.

  • Cooling & Isolation: Cool the suspension to 5°C at a linear rate of 0.1°C/min. Filter the resulting white slurry, wash with 10 mL of cold ethanol/water (1:3), and dry under vacuum at 40°C.

  • Self-Validation Step: Analyze the mother liquor via HPLC. A successful seeding strategy will show >90% of the target compound transferred to the solid phase without a corresponding drop in mother liquor impurity concentration.

Protocol 2: Acid Addition Salt Formation for Regioisomer Rejection

Objective: Purify the compound from closely related regioisomers via salt crystallization.

  • Salt Formation: Dissolve 10.0 g of crude pyrazole in 40 mL of isopropanol at 40°C. Slowly add 1.05 equivalents of concentrated HCl (37% aq.) dropwise.

  • Crystallization: Heat to 60°C to ensure complete dissolution, then cool to 0°C at 0.2°C/min. The 1-(2-methylpropyl)-1H-pyrazol-4-ol hydrochloride salt will crystallize, leaving regioisomer salts in solution.

  • Isolation: Filter and wash the salt with cold isopropanol.

  • Free-Basing: Suspend the pure salt in 30 mL of water and adjust the pH to 7.5 using 1M NaOH. Extract the liberated free base with ethyl acetate (3 x 20 mL).

  • Recovery: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the highly pure product.

  • Self-Validation Step: Perform ¹H-NMR on the isolated salt prior to free-basing. The disappearance of distinct isobutyl or pyrazole proton shifts associated with the regioisomer confirms successful rejection.

References

  • ACS Publications. Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development. URL:[Link]

  • Mettler Toledo. Oiling Out in Crystallization: Causes and Solutions. URL:[Link]

  • ResearchGate. Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. URL:[Link]

  • Google Patents.Method for purifying pyrazoles (WO2011076194A1).

Sources

Troubleshooting

Overcoming solubility issues with 1-(2-methylpropyl)-1H-pyrazol-4-ol in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and formulation scientists facing solubility bottlenecks with 1-(2-methylpropyl)-1H-pyra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and formulation scientists facing solubility bottlenecks with 1-(2-methylpropyl)-1H-pyrazol-4-ol (also known as 1-isobutyl-1H-pyrazol-4-ol).

This guide bypasses generic advice to provide a mechanistic understanding of the molecule, followed by field-proven troubleshooting FAQs, self-validating protocols, and visual workflows to optimize your experiments.

Molecular Profiling & Causality (The "Why")

To solve a solubility issue, we must first understand the molecular forces at play. 1-(2-methylpropyl)-1H-pyrazol-4-ol features a lipophilic isobutyl tail at the N1 position and a highly polar pyrazole-4-ol core.

The C4-hydroxyl (-OH) group acts as both a strong hydrogen bond donor and acceptor. Combined with the nitrogen atoms in the pyrazole ring, this leads to robust intermolecular hydrogen bonding networks and a high crystal lattice energy in the solid state 1. Consequently, the molecule resists dissolution in non-polar organic solvents (like hexanes or toluene) because the weak solvent-solute interactions cannot overcome the strong solute-solute lattice energy []().

SolventLogic Core Target Molecule: Pyrazole-4-ol HBD Strong H-Bond Donor (-OH group) Core->HBD HBA H-Bond Acceptor (Pyrazole N) Core->HBA Lipo Lipophilic Tail (Isobutyl group) Core->Lipo Solvent1 Requires H-Bond Acceptor Solvents (DMSO, DMF) HBD->Solvent1 Solvent2 Requires H-Bond Donor Solvents (Alcohols) HBA->Solvent2 Solvent3 Tolerates moderate non-polar domains Lipo->Solvent3

Molecular interactions dictating solvent selection for 1-isobutyl-1H-pyrazol-4-ol.

Troubleshooting FAQs

Q1: My 1-(2-methylpropyl)-1H-pyrazol-4-ol precipitates out of my reaction mixture when using dichloromethane (DCM) or toluene. How can I keep it in solution? A1: The overall polarity of the compound is heavily influenced by the C4-OH group, which demands a solvent capable of disrupting its hydrogen-bonded lattice 2. Non-polar or weakly polar solvents like toluene and DCM lack the hydrogen-bond accepting capacity needed to solvate the hydroxyl group effectively. Solution: Switch to a polar aprotic solvent. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are highly effective because their S=O and amide moieties act as strong hydrogen bond acceptors, solvating the polar end of the pyrazole while their carbon skeleton accommodates the isobutyl group 2.

Q2: I need to perform a reaction in a less polar solvent, but the starting material won't dissolve. What are my options? A2: If your synthetic protocol strictly requires a less polar solvent, you have two primary options:

  • Co-solvency: Introduce a miscible "good" solvent (e.g., 5-10% THF or acetone) to the primary solvent. This modulates the dielectric constant of the medium and disrupts the lattice energy without completely altering the bulk solvent properties 3.

  • Chemical Derivatization (Protection): If the C4-OH is not the reactive site for your current step, mask it. Converting the hydroxyl group to a silyl ether (e.g., TBS ether) eliminates its hydrogen-bond donating ability, drastically increasing its lipophilicity and solubility in solvents like DCM or ether.

Q3: How does temperature influence the solubility profile of this specific pyrazole? A3: The solubility of pyrazole derivatives in organic solvents generally increases with temperature because the added thermal energy helps overcome the strong intermolecular forces holding the crystal lattice together 1. Heating the solvent to 50–70°C (depending on the boiling point) is a standard first-line troubleshooting step before altering the solvent system.

Data Presentation: Solvent Selection Matrix

To streamline your solvent screening, use the following matrix. It correlates the physicochemical properties of common solvents with the expected solubility of 1-(2-methylpropyl)-1H-pyrazol-4-ol.

Solvent ClassExample SolventDielectric Constant (ε)H-Bond Acceptor CapacityExpected Solubility
Non-Polar Hexanes, Toluene1.9 - 2.4NoneVery Low
Weakly Polar Dichloromethane (DCM)9.1Very WeakLow to Moderate
Polar Aprotic Acetone, Ethyl Acetate20.7 / 6.0ModerateModerate to High
Strong Polar Aprotic DMSO, DMF46.7 / 36.7StrongVery High
Polar Protic Methanol, Ethanol32.7 / 24.5Strong (Donor & Acceptor)High

Experimental Protocols

Protocol A: Binary Co-Solvent Solubilization for Workup/Crystallization

Self-Validation Metric: The appearance of a clear solution confirms success; turbidity indicates the need for ratio adjustment.

  • Add the crude 1-(2-methylpropyl)-1H-pyrazol-4-ol to a round-bottom flask.

  • Add a minimal volume of a "good" polar aprotic solvent (e.g., acetone or ethyl acetate) and heat gently (40–50°C) until complete dissolution is achieved.

  • Slowly add the "poor" non-polar solvent (e.g., hexanes) dropwise under continuous stirring.

  • If the solution becomes turbid, add 1-2 drops of the hot "good" solvent until clarity is restored 1.

  • Allow the flask to cool slowly to room temperature to induce controlled crystallization, or proceed directly with your extraction.

Protocol B: Transient Hydroxyl Protection (TBS Ether Formation)

Self-Validation Metric: TLC monitoring will show a significant shift to a higher Rf value in non-polar eluents, confirming the loss of the polar -OH group.

  • Dissolve 1-(2-methylpropyl)-1H-pyrazol-4-ol (1.0 eq) in anhydrous DMF (ensures complete solubilization of the starting material).

  • Add Imidazole (2.0 eq) and stir until fully dissolved.

  • Cool the reaction mixture to 0°C using an ice bath and add tert-Butyldimethylsilyl chloride (TBSCl) (1.2 eq) portion-wise.

  • Warm to room temperature and stir for 2-4 hours. Monitor completion via TLC.

  • Quench with water and extract with diethyl ether or hexanes. The protected pyrazole will now partition highly into the non-polar organic layer.

Troubleshooting Workflow

Workflow A 1-(2-methylpropyl)-1H-pyrazol-4-ol Insoluble in Target Solvent B Is the solvent non-polar (e.g., Toluene, Hexane)? A->B C Yes: Add 5-10% Co-solvent (THF, Acetone) B->C Yes D No: Apply Heat (50°C) & Sonication B->D No E Does it dissolve? C->E D->E F Proceed with Experiment E->F Yes G Perform C4-OH Protection (e.g., TBS Ether) E->G No G->F Solubility Enhanced

Workflow for troubleshooting pyrazole-4-ol solubility issues.

References

  • [3] Title: Solubility enhancement techniques: A comprehensive review Source: World Journal of Biology Pharmacy and Health Sciences (WJBPHS) URL:[Link]

  • Title: Solubility of Organic Compounds Source: University of Calgary URL:[Link]

  • [2] Title: Solubility of Organic Compounds Source: Chemistry Steps URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-(2-methylpropyl)-1H-pyrazol-4-ol Alkylation

Welcome to the technical support center dedicated to the successful alkylation of 1-(2-methylpropyl)-1H-pyrazol-4-ol. This guide is designed for researchers, scientists, and drug development professionals who are working...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the successful alkylation of 1-(2-methylpropyl)-1H-pyrazol-4-ol. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile scaffold. As pyrazole derivatives are crucial components in numerous pharmaceuticals, achieving high-yield, selective functionalization is paramount.[1][2][3][4] This document moves beyond simple protocols to provide in-depth troubleshooting, mechanistic insights, and optimization strategies to address the specific challenges you may encounter.

The alkylation of 1-(2-methylpropyl)-1H-pyrazol-4-ol presents a unique set of challenges. With the N1 position already occupied, the primary synthetic question becomes the competition between O-alkylation at the 4-position hydroxyl group and N-alkylation at the N2 position, which results in the formation of a pyrazolium salt. This guide will equip you with the knowledge to control this selectivity and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries encountered during the alkylation of this hydroxypyrazole.

Q1: What are the primary competing reactions in the alkylation of 1-(2-methylpropyl)-1H-pyrazol-4-ol?

The main challenge is directing the alkylation to the desired atom. The deprotonated hydroxypyrazole is an ambident nucleophile, meaning it can react at multiple sites. The two primary competing pathways are:

  • O-Alkylation: The desired reaction, where the alkyl group is attached to the oxygen atom of the hydroxyl group, forming a 4-alkoxy-1-(2-methylpropyl)-1H-pyrazole.

  • N-Alkylation: A common side reaction where the alkyl group attaches to the N2 nitrogen, forming a 4-hydroxy-1-(2-methylpropyl)-2-alkyl-1H-pyrazol-2-ium salt (a quaternary pyrazolium salt).

Q2: How can I selectively favor O-alkylation over N-alkylation?

Controlling this selectivity is the core of the optimization. It depends heavily on the interplay between the base, solvent, and the nature of the alkylating agent, a concept well-described by Hard and Soft Acid and Base (HSAB) theory.[5]

  • Hard Electrophiles Favor O-Alkylation: The oxygen of the pyrazolate anion is a "harder" nucleophilic center than the N2 nitrogen. Therefore, using "hard" alkylating agents like dimethyl sulfate, diethyl sulfate, or alkyl tosylates will preferentially lead to O-alkylation.[5]

  • Soft Electrophiles Favor N-Alkylation: Conversely, "soft" alkylating agents like alkyl iodides or bromides are more likely to react at the "softer" N2 nitrogen, leading to the pyrazolium salt.[5]

  • Counter-ion and Solvent: The choice of base and solvent also plays a critical role. Aprotic polar solvents like DMF or DMSO can solvate the cation from the base, creating a more "naked" and reactive pyrazolate anion, which can influence selectivity.[6][7]

Q3: My reaction yield is consistently low. What are the most probable causes?

Low yields can stem from several factors beyond selectivity issues:[6][7]

  • Incomplete Deprotonation: The chosen base may not be strong enough to fully deprotonate the 4-hydroxyl group.

  • Poor Reagent Reactivity: The alkylating agent might be old or degraded, or its leaving group may be suboptimal (e.g., Cl is less reactive than Br or I).[7]

  • Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate, or conversely, it may need to be cooled to prevent byproduct formation.

  • Moisture: The presence of water can quench the base (especially strong ones like NaH) and interfere with the reaction.

Q4: I see multiple spots on my TLC/LC-MS analysis. What are the likely byproducts?

Besides unreacted starting material and the desired O-alkylated product, you may be observing:

  • The N-alkylated pyrazolium salt.

  • Products of over-alkylation, especially if using a highly reactive agent or excess reagent.[8]

  • Degradation products if the reaction is run at too high a temperature or for too long.

Troubleshooting Guide: From Problem to Solution

This section provides a structured approach to overcoming common experimental hurdles.

Problem 1: Low or No Product Yield

A low yield is a clear indicator that one or more reaction parameters are suboptimal. Let's diagnose the potential causes and implement solutions.

G start Low Yield Observed check_base Is the base strong enough? (pKa of base >> pKa of pyrazol-4-ol) start->check_base check_reagents Are reagents active? (Fresh alkylating agent, anhydrous solvent) check_base->check_reagents Yes solution Systematically adjust one variable: 1. Switch to a stronger base (e.g., NaH). 2. Use a more reactive alkylating agent (R-I > R-Br). 3. Increase temperature incrementally. 4. Change to a better solvent (e.g., DMF, DMSO). check_base->solution No check_temp Is the temperature optimal? check_reagents->check_temp Yes check_reagents->solution No check_solubility Are all components soluble? check_temp->check_solubility Yes check_temp->solution No check_solubility->solution No

Caption: A logical workflow for troubleshooting low pyrazole yield.

  • Base Selection: The pKa of the base must be significantly higher than that of the pyrazol-4-ol's hydroxyl group to ensure complete deprotonation.

    BasepKa (Conjugate Acid)Common SolventNotes
    K₂CO₃~10.3DMF, AcetonitrileA mild base, may require heating. Good for screening.[6][7]
    NaH~36THF, DMFA very strong, non-nucleophilic base. Ensures complete deprotonation. Requires anhydrous conditions.[7][9]
    KHMDS/LHMDS~26THFStrong, non-nucleophilic, soluble bases. Good for substrates with poor solubility.
    t-BuOK~17THF, t-BuOHStrong, sterically hindered base. Can be effective but may promote elimination with certain alkyl halides.
  • Solvent & Temperature: Polar aprotic solvents are generally preferred as they can accelerate the rate of Sₙ2 reactions.

    SolventDielectric ConstantProperties & Use Cases
    THF7.6Good for strong bases like NaH. Lower boiling point (66 °C).
    Acetonitrile37.5Good general-purpose solvent, compatible with carbonate bases.
    DMF38.3Excellent solvent for many salts, often accelerates reactions. Higher boiling point (153 °C).[6][7]
    DMSO46.7Highly polar, can significantly increase reaction rates. May require higher temperatures for workup.[6][7][10]

    Actionable Advice: If a reaction with K₂CO₃ in acetonitrile at room temperature is sluggish, a good next step is to switch to NaH in THF or DMF, or to heat the K₂CO₃/acetonitrile mixture to reflux.

Problem 2: Poor Selectivity (O- vs. N-Alkylation)

The formation of the undesired pyrazolium salt is a common issue that reduces the yield of the desired 4-alkoxy product and complicates purification.

G cluster_0 Reaction with Alkyl Halide (R-X) SM 1-(2-methylpropyl)- 1H-pyrazol-4-olate Anion O_Alk O-Alkylation Product (4-Alkoxy Pyrazole) SM->O_Alk Favored by 'Hard' R-X (e.g., R-OTs, R₂SO₄) & K⁺ counter-ion N_Alk N-Alkylation Product (Pyrazolium Salt) SM->N_Alk Favored by 'Soft' R-X (e.g., R-I) & Na⁺ counter-ion

Caption: Competing O- vs. N-alkylation pathways for the pyrazolate anion.

  • Tune the Alkylating Agent: This is the most direct way to influence selectivity. As per HSAB theory, match the electrophile to the desired nucleophilic center.

    Alkylating AgentLeaving GroupHardnessTypical Selectivity
    Alkyl Iodide (R-I)I⁻SoftFavors N-Alkylation[5]
    Alkyl Bromide (R-Br)Br⁻Borderline/SoftMixture, often favors N-Alkylation[5]
    Dialkyl Sulfate (R₂SO₄)RSO₄⁻HardStrongly favors O-Alkylation[5][11]
    Alkyl Tosylate (R-OTs)TsO⁻HardFavors O-Alkylation
  • Modify the Base/Counter-ion: The cation associated with the pyrazolate can influence the nucleophilicity of the oxygen versus the nitrogen. Potassium (K⁺) is larger and forms a looser ion pair with the oxygen anion compared to sodium (Na⁺), making the oxygen more available for alkylation. Therefore, bases like K₂CO₃ or t-BuOK can sometimes offer better O-selectivity.

  • Consider an Acid-Catalyzed Approach: As an alternative to base-mediated methods, acid-catalyzed alkylation using trichloroacetimidate electrophiles can be effective.[1][12][13] This method proceeds through a different mechanism, potentially avoiding the ambident anion problem altogether.[1]

Experimental Protocols

The following are general, robust starting protocols that can be optimized based on your specific alkylating agent and observations.

Protocol 1: General O-Alkylation using Sodium Hydride (NaH)

This protocol is suitable for a wide range of alkylating agents and generally provides good yields.

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-(2-methylpropyl)-1H-pyrazol-4-ol (1.0 eq).

  • Solvent Addition: Add anhydrous THF or DMF (to make a ~0.2 M solution).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. Effervescence (H₂ gas) should be observed.

  • Alkylation: Add the alkylating agent (1.1 eq) dropwise to the suspension.

  • Reaction: Stir the reaction at the desired temperature (start at room temperature, but heating may be required) and monitor progress by TLC or LC-MS.

  • Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7]

Protocol 2: O-Alkylation using Potassium Carbonate (K₂CO₃)

This method uses a milder base and is often simpler to perform.

  • Setup: To a round-bottom flask, add 1-(2-methylpropyl)-1H-pyrazol-4-ol (1.0 eq), potassium carbonate (K₂CO₃, 2.0-3.0 eq), and DMF or acetonitrile (to make a ~0.2 M solution).

  • Alkylation: Add the alkylating agent (1.1-1.2 eq) to the mixture.

  • Reaction: Stir the reaction vigorously at room temperature or heat to 60-80 °C. Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography or recrystallization.[6]

References
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • Strategic atom replacement enables regiocontrol in pyrazole alkylation. PubMed. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]

  • Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. ACS Publications. [Link]

  • Optimization of pyrazole N-alkylation conditions. ResearchGate. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Switching pyrazole N-alkylation regioselectivity. ResearchGate. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. [Link]

  • 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library. [Link]

  • C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC. [Link]

  • Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High‐Yield, One‐Pot Synthesis of 3(5)‐Alkylpyrazoles. ResearchGate. [Link]

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. PMC - NIH. [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. KTU ePubl. [Link]

  • DE102009060150A1 - Process for the purification of pyrazoles.
  • WO2011076194A1 - Method for purifying pyrazoles.
  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. [Link]

  • CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. ARKIVOC. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. IP International. [Link]

  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed. [Link]

  • Why n-alkylation is more favorable than o-alkyation ? ResearchGate. [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. [Link]

  • Alkylation of pyrazolones / Introduction. Ch.imperial. [Link]

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Troubleshooting

Technical Support Center: Degradation Pathways of 1-(2-methylpropyl)-1H-pyrazol-4-ol During Long-Term Storage

For Researchers, Scientists, and Drug Development Professionals Introduction This technical support guide provides in-depth information and troubleshooting advice for researchers encountering stability issues with 1-(2-m...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical support guide provides in-depth information and troubleshooting advice for researchers encountering stability issues with 1-(2-methylpropyl)-1H-pyrazol-4-ol during long-term storage. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to identify, mitigate, and understand the degradation pathways of this and structurally related pyrazole derivatives. The stability of such compounds is paramount for the integrity and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: I've noticed a discoloration (e.g., turning brown) of my solid 1-(2-methylpropyl)-1H-pyrazol-4-ol sample during storage. What is likely happening?

A1: The browning of your pyrazole compound is a common indicator of oxidative degradation.[1] The pyrazole ring, while generally aromatic and stable, can be susceptible to oxidation, especially if it has electron-donating groups or if the storage conditions are not ideal.[2] The presence of oxygen, even in small amounts, can initiate a cascade of reactions leading to colored polymeric byproducts. To prevent this, it is crucial to store the compound under an inert atmosphere, such as argon or nitrogen.[1]

Q2: My NMR analysis of a stored solution of 1-(2-methylpropyl)-1H-pyrazol-4-ol shows new, unexpected peaks. What could be the cause?

A2: The appearance of new signals in the NMR spectrum suggests the formation of degradation products or isomers. Several factors could be at play:

  • Hydrolysis: If the solvent contains water, even in trace amounts, hydrolysis of functional groups on the pyrazole ring or its substituents can occur. The hydroxyl group at the 4-position of your compound could also participate in reactions facilitated by moisture.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions.[3][4] This can lead to complex degradation pathways, including ring cleavage or rearrangements.[5] It is imperative to store pyrazole derivatives in amber vials or protected from light.[1]

  • Tautomerization: For N-unsubstituted pyrazoles, tautomeric interconversion is a possibility, often facilitated by protic solvents.[1] While your compound is N-substituted, other forms of isomerism might be induced by environmental factors.

Q3: Are there specific storage conditions that are recommended to ensure the long-term stability of 1-(2-methylpropyl)-1H-pyrazol-4-ol?

A3: Yes, adhering to strict storage protocols is essential for maintaining the integrity of your compound. The following conditions are generally recommended for pyrazole derivatives:

ParameterRecommended ConditionRationale
Temperature 2-8°C (refrigerated) or -20°C (frozen)Reduces the rate of chemical degradation reactions.[1]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidative degradation.[1]
Light Amber glass vials or wrapped in foilProtects against photodegradation.[1][3]
Moisture Dry environment, consider a desiccantMinimizes hydrolysis and potential tautomerization.[1]
Q4: What are the primary degradation pathways I should be aware of for pyrazole-containing compounds?

A4: The main degradation pathways for pyrazole derivatives include oxidation, hydrolysis, and photodegradation.[1][3][6] The specific pathway that predominates will depend on the substituents on the pyrazole ring and the storage conditions. For 1-(2-methylpropyl)-1H-pyrazol-4-ol, the hydroxyl group and the pyrazole ring itself are potential sites for degradation.

cluster_0 Degradation Pathways Pyrazolol 1-(2-methylpropyl)-1H-pyrazol-4-ol Oxidation Oxidative Degradation (e.g., Ring Opening, Side-chain Oxidation) Pyrazolol->Oxidation O2, light, metal ions Hydrolysis Hydrolytic Cleavage Pyrazolol->Hydrolysis H2O, acid/base Photodegradation Photolytic Reactions (e.g., Rearrangement, Ring Cleavage) Pyrazolol->Photodegradation UV/Vis light

Caption: Primary degradation pathways for pyrazole compounds.

Troubleshooting Guide

This section provides a systematic approach to investigating and resolving stability issues with 1-(2-methylpropyl)-1H-pyrazol-4-ol.

Issue: Inconsistent results in biological assays.

Potential Cause: Presence of impurities or degradation products that may have altered biological activity.

Troubleshooting Workflow:

cluster_1 Troubleshooting Workflow start Inconsistent Assay Results check_purity 1. Assess Compound Purity (HPLC, LC-MS) start->check_purity forced_degradation 2. Perform Forced Degradation Study check_purity->forced_degradation Impurities detected end Consistent Results check_purity->end Compound is pure identify_degradants 3. Identify Degradation Products (LC-MS/MS, NMR) forced_degradation->identify_degradants retest 4. Re-purify and Re-test Compound identify_degradants->retest modify_storage 5. Optimize Storage Conditions retest->modify_storage modify_storage->end

Caption: Workflow for troubleshooting pyrazole decomposition.

Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development

This protocol outlines the steps to develop an HPLC method capable of separating the parent compound from its potential degradation products.

1. Instrument and Conditions:

  • HPLC System: A standard HPLC system with a UV or photodiode array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: A typical gradient would be from 5% to 95% B over 20-30 minutes.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Detection: A PDA detector is recommended to assess peak purity. A starting wavelength could be around 237 nm.[1]

2. Sample Preparation:

  • Prepare a stock solution of 1-(2-methylpropyl)-1H-pyrazol-4-ol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of about 1 mg/mL.[1]

  • For analysis, dilute the stock solution with the mobile phase to a concentration within the linear range of the detector.[1]

3. Forced Degradation Study: To ensure the method can indicate stability, perform forced degradation studies under various stress conditions.[7] The goal is to achieve 5-20% degradation.[8]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[1]

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[1]

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.[1]

  • Thermal Degradation: Heat the solid sample at 105°C for 24 hours.[1]

  • Photodegradation: Expose the sample to light according to ICH Q1B guidelines.[1]

Analyze the stressed samples using the developed HPLC method to confirm that degradation products are well-resolved from the parent peak.

Protocol 2: GC-MS Analysis for Volatile Degradants

This protocol is suitable for identifying volatile and thermally stable degradation products.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the pyrazole sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent (e.g., methanol).

2. Instrument and Conditions:

  • GC-MS System: A standard gas chromatograph coupled to a mass spectrometer.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5-10 minutes.

  • MS Detection: Scan in the range of 40-500 m/z.

The fragmentation patterns observed in the mass spectra can help in the structural elucidation of the degradation products. Common fragmentation of the pyrazole ring involves the expulsion of HCN or N₂.[9]

Conclusion

The long-term stability of 1-(2-methylpropyl)-1H-pyrazol-4-ol is critical for its successful application in research and development. By understanding the potential degradation pathways—primarily oxidation, hydrolysis, and photodegradation—and implementing appropriate storage and handling procedures, the integrity of the compound can be maintained. The troubleshooting guides and analytical protocols provided here offer a framework for investigating and resolving stability issues, ensuring the reliability and reproducibility of your experimental data.

References

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

  • Patorin, V. A., & Kutyashev, V. A. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 26(16), 4749. Available at: [Link]

  • Erickson, J. G. (1956). Oxidative Cleavage of the Pyrazole Ring and the Structure of Azipyrazole. Journal of the American Chemical Society, 78(10), 2351–2354. Available at: [Link]

  • Bao, X., et al. (2020). Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. Chemistry – An Asian Journal, 15(19), 3045-3049. Available at: [Link]

  • Schrempp, M., et al. (2023). Electrochemically enabled oxidative aromatization of pyrazolines. Organic & Biomolecular Chemistry, 21(22), 4647-4652. Available at: [Link]

  • Hirashima, S., et al. (2024). Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil. Environmental Science and Pollution Research, 31(40), 53447-53457. Available at: [Link]

  • Ngim, K. K., & Crosby, D. G. (2000). Elucidation of Fipronil Photodegradation Pathways. Journal of Agricultural and Food Chemistry, 48(9), 4357–4362. Available at: [Link]

  • Basavannacharya, C., et al. (2012). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 22(2), 957-961. Available at: [Link]

  • Hirashima, S., et al. (2024). Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil. ResearchGate. Available at: [Link]

  • Levandowski, B. J., et al. (2018). Stability of 4H-pyrazoles in physiological environments. ResearchGate. Available at: [Link]

  • Kurbangaleev, A. R., et al. (2021). A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments. Beilstein Journal of Organic Chemistry, 17, 2306-2314. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Li, Y., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Future Medicinal Chemistry, 17(21), 1645-1660. Available at: [Link]

  • A. A. A., et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 26(16), 4946. Available at: [Link]

  • S. S., et al. (2023). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. International Journal of Molecular Sciences, 24(3), 2855. Available at: [Link]

  • Wang, Y., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(2), 282. Available at: [Link]

  • Sharma, R., & Kumar, R. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. International Journal of Novel Research and Development, 10(12), c471-c485. Available at: [Link]

  • da Silva, J. A., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]

  • Rawat, T. S., & Pandey, I. P. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 107, 303-311.
  • Degradation Pathways. Request PDF. ResearchGate. Available at: [Link]

  • Summery of Forced Degradation studies of Brexpipzrazole. ResearchGate. Available at: [Link]

  • Kumar, V., et al. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 9(9), 3578-3590.
  • Bajaj, K., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-8.
  • S. S., et al. (2022). Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development, 10(5), 232-236.
  • Rao, N., & Doke, P. (2026). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. International Journal of Research in Pharmaceutical and Nano Sciences, 15(1), 1-10.
  • KEGG Degradation of aromatic compounds - Reference pathway. KEGG. Available at: [Link]

  • 1-(2-methylpropyl)-1H-pyrazol-4-ol — Chemical Substance Information. NextSDS. Available at: [Link]

  • 1-(2-methylpropyl)-1h-pyrazol-4-ol. PubChemLite. Available at: [Link]

  • Analytical Methods. RSC Publishing - The Royal Society of Chemistry. Available at: [Link]

  • de Oliveira, J. M. F., et al. (2025). Comprehensive Analysis of Pyrazoline Analogs: Exploring Their Antioxidant Potential as Biofuel Additives. ACS Omega, 10(32), 36831-36842. Available at: [Link]

  • El-Aouni, A., et al. (2026). Adsorption and inhibition mechanism of pyrazole derivatives on carbon steel: combined electrochemical, surface, and DFT/MD study. RSC Advances, 16(15), 8963-8980. Available at: [Link]

  • Li, Y., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry, 73(40), 22435-22452. Available at: [Link]

  • Martínez, R., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1039-1081. Available at: [Link]

  • Ovonramwen, O. V. (2021). Synthesis of 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol via trans-1,3. Journal of Chemical Society of Nigeria, 46(4). Available at: [Link]

  • Li, M., et al. (2019). Sulfamethoxazole degradation by an Fe(ii)-activated persulfate process: insight into the reactive sites, product identification and degradation pathways. RSC Advances, 9(17), 9636-9645. Available at: [Link]

  • Cetin, A. (2017). Synthesis of Some New Pyrazoles. DergiPark. Available at: [Link]

  • Long, J. R., et al. (2011). High thermal and chemical stability in pyrazolate-bridged metal–organic frameworks with exposed metal sites. Chemical Science, 2(6), 1136-1140. Available at: [Link]

  • Pyruvaldehyde Degradation. SMPDB. Available at: [Link]

Sources

Optimization

Technical Support Center: Advanced Strategies for 1-(2-methylpropyl)-1H-pyrazol-4-ol Substitution

Welcome to the technical support center for synthetic strategies involving 1-(2-methylpropyl)-1H-pyrazol-4-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for synthetic strategies involving 1-(2-methylpropyl)-1H-pyrazol-4-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the functionalization of this sterically hindered scaffold. As Senior Application Scientists, we provide not just protocols, but the underlying mechanistic reasoning to empower you to troubleshoot and optimize your synthetic routes effectively.

The 1-(2-methylpropyl)-1H-pyrazol-4-ol core presents a unique synthetic puzzle. The C4-hydroxyl group is an activating, electron-donating feature, priming the ring for electrophilic substitution. However, the bulky 2-methylpropyl (isobutyl) group at the N1 position imposes significant steric constraints, particularly at the adjacent C5 position, often leading to low yields, poor regioselectivity, or complete reaction failure. This guide offers a series of frequently asked questions and troubleshooting workflows to navigate these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Why is direct electrophilic substitution on my 1-(2-methylpropyl)-1H-pyrazol-4-ol failing at the C5 position?

Answer:

The challenge you're facing is a classic interplay of electronic activation and steric hindrance.

  • Electronic Effects: The hydroxyl group at C4 is a powerful electron-donating group (EDG). Through resonance, it increases the electron density of the pyrazole ring, making it more nucleophilic and thus more reactive towards electrophiles. This activation is directed primarily to the ortho positions: C3 and C5.[1][2] In principle, this should make substitution favorable.

  • Steric Hindrance: The primary culprit for reaction failure is the 2-methylpropyl (isobutyl) group at the N1 position. This bulky, aliphatic substituent effectively shields the adjacent C5 position, physically blocking the approach of incoming electrophiles. The larger the electrophile, the more pronounced this effect will be. The C3 position is less hindered, but substitution there can also be sluggish.[3][4]

The diagram below illustrates the steric shielding effect of the N1-isobutyl group on the C5 position.

Caption: Steric hindrance at the C5 position.

FAQ 2: My Vilsmeier-Haack formylation at C5 is giving very low yields. How can I improve this reaction?

Answer:

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles, but it is notoriously sensitive to steric effects.[5] The electrophile in this reaction, the Vilsmeier reagent ([ClCH=N(CH₃)₂]⁺), is quite bulky.

Troubleshooting Strategy:

  • Reaction Conditions Modification: Standard conditions may not be sufficient. Increasing the reaction temperature and prolonging the reaction time can sometimes overcome the activation energy barrier imposed by steric hindrance. However, this may also lead to decomposition.

  • Alternative Formylating Agents: If modifying conditions fails, consider less sterically demanding formylating agents or alternative synthetic routes.

  • Directed Metalation: A more robust strategy is to use a directed ortho-metalation (DoM) approach. By deprotonating the C5 position with a strong base, you generate a potent nucleophile that can react with a formylating agent.

Experimental Protocol: Directed C5-Formylation via Lithiation

This protocol first protects the hydroxyl group to prevent it from being deprotonated by the strong base.

Step 1: Protection of the C4-Hydroxyl Group

  • Dissolve 1-(2-methylpropyl)-1H-pyrazol-4-ol (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Stir for 30 minutes at 0 °C.

  • Add methoxymethyl chloride (MOM-Cl, 1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Quench the reaction carefully with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography to yield N1-isobutyl-4-(methoxymethoxy)-1H-pyrazole.

Step 2: Directed C5-Lithiation and Formylation

  • Dissolve the MOM-protected pyrazole (1.0 eq.) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (n-BuLi, 1.1 eq., 2.5 M solution in hexanes) dropwise. Stir the mixture at -78 °C for 1 hour. This step selectively deprotonates the C5 position.[6]

  • Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq.) dropwise at -78 °C.

  • Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.

  • Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • The crude product can be deprotected by stirring with 2M HCl in THF/water at room temperature to afford the desired 1-(2-methylpropyl)-4-hydroxy-1H-pyrazole-5-carbaldehyde .

FAQ 3: I need to install an aryl group at the C5 position. My Suzuki and Stille couplings are not working. What are my options?

Answer:

Traditional cross-coupling reactions require a pre-functionalized pyrazole (e.g., a C5-halide or C5-triflate). Creating this starting material can be challenging due to the issues described above. A more modern and efficient approach is to bypass pre-functionalization and proceed via direct C-H activation/arylation .

This strategy uses a transition metal catalyst (typically palladium) to directly activate the C-H bond at the C5 position and couple it with an aryl halide. This approach is more atom-economical and can be more effective for hindered substrates.

Key Considerations for C-H Arylation:

  • Catalyst System: The choice of catalyst, ligand, and base is critical. For sterically hindered substrates, bulky, electron-rich phosphine ligands are often required.

  • Directing Group: While the C4-OH is activating, it is not a strong directing group for C-H activation. However, the inherent reactivity of the pyrazole C5-H bond can often be exploited.

  • Solvent and Temperature: High-boiling polar aprotic solvents like DMA, DMF, or NMP are commonly used, often at elevated temperatures (100-150 °C).

Table 1: Comparison of Catalytic Systems for C-H Arylation of Hindered Heterocycles

Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical Yield Range
Pd(OAc)₂P(o-tol)₃K₂CO₃DMA120-140Low to Moderate
Pd(OAc)₂XPhosK₃PO₄Dioxane100-120Moderate to Good
PdCl₂(dppf)(none)Cs₂CO₃NMP130-150Moderate to Good
[Ru(p-cymene)Cl₂]₂(none)K₂CO₃t-AmylOH110-130Substrate Dependent

Experimental Protocol: Palladium-Catalyzed C5-H Arylation

  • To a flame-dried Schlenk tube under an inert atmosphere, add 1-(2-methylpropyl)-1H-pyrazol-4-ol (1.0 eq.), the aryl bromide (1.2 eq.), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and K₃PO₄ (2.0 eq.).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to yield the C5-arylated product.

Caption: Troubleshooting workflow for C5 functionalization.

References
  • Taylor & Francis. (2006). Introduction of N‐Containing Heterocycles into Pyrazole by Nucleophilic Aromatic Substitution. Available at: [Link]

  • Liu, J. Q., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC. Available at: [Link]

  • MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]

  • ACS Publications. (2001). First Nucleophilic Aromatic Substitution of Annelated Pyrazole. Available at: [Link]

  • Google Patents. EP1021416B1 - Method for producing substituted pyrazoles.
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  • PYRAZOLE Reactions. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]

  • Padwa, A., et al. (2016). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. PMC. Available at: [Link]

  • ACS Publications. (2025). Aryne Polymerization Enabled by Pyrazole-Induced Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

  • Ferreira, I., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. Available at: [Link]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC. Available at: [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Available at: [Link]

  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. Available at: [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available at: [Link]

  • Bouabdallah, I., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • Vitale, P., et al. (2018). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. Available at: [Link]

  • ChemRxiv. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Available at: [Link]

  • MDPI. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Available at: [Link]

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Troubleshooting

HPLC method development and optimization for 1-(2-methylpropyl)-1H-pyrazol-4-ol analysis

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 1-(2-methylpropyl)-1H-pyrazol-4-ol. This resource is designed for researchers, scientists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 1-(2-methylpropyl)-1H-pyrazol-4-ol. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights in a direct question-and-answer format. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in authoritative chromatographic principles.

Section 1: Analyte Properties & Initial Method Considerations (FAQs)

This section addresses the foundational questions regarding the analyte and the initial steps in designing an HPLC method.

Q1: What are the key physicochemical properties of 1-(2-methylpropyl)-1H-pyrazol-4-ol that influence HPLC method development?

A1: Understanding the analyte's structure is the first step. 1-(2-methylpropyl)-1H-pyrazol-4-ol has a molecular formula of C7H12N2O[1]. Its structure consists of a polar heterocyclic pyrazole ring containing two nitrogen atoms, a hydroxyl (-OH) group which increases polarity, and a non-polar isobutyl group. The predicted XlogP value is approximately 1.1, indicating moderate polarity[1].

The key takeaways for HPLC are:

  • Moderate Polarity: The compound is not extremely polar, but the pyrazole and hydroxyl groups can lead to challenges in retention on standard reversed-phase columns, potentially causing it to elute near the solvent front[2].

  • Potential for Silanol Interactions: The nitrogen atoms in the pyrazole ring can act as Lewis bases and interact with acidic residual silanol groups on the surface of silica-based stationary phases. This secondary interaction is a common cause of peak tailing[3][4].

  • pH Sensitivity: The analyte's ionization state can be influenced by the mobile phase pH due to the presence of the pyrazole ring and hydroxyl group. Controlling the pH is crucial for achieving consistent retention and symmetrical peak shape[5][6].

Q2: What is a recommended starting point for developing a reversed-phase (RP-HPLC) method for this compound?

A2: A systematic approach starting with a robust column and a generic gradient is advisable. Given the analyte's moderate polarity, a standard C18 column is a good first choice, but a column designed for polar compounds may offer better performance[7].

A sound initial screening protocol is essential for efficient method development. This involves testing a few orthogonal stationary phases and mobile phase conditions.

Table 1: Recommended Starting HPLC Conditions for Screening
ParameterCondition 1 (Standard)Condition 2 (Polar Enhanced)Rationale
Column C18, 2.1-4.6 mm i.d., 50-150 mm length, <5 µmPolar-Embedded or "AQ" C18The C18 is a workhorse, while polar-modified columns provide alternative selectivity and better retention for polar analytes, especially under highly aqueous conditions[7].
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate, pH 3.0Formic acid is a simple modifier that provides protons to suppress silanol activity. A buffer like ammonium formate provides better pH control for improved reproducibility[8].
Mobile Phase B 0.1% Formic Acid in Acetonitrile (ACN)Acetonitrile (ACN)ACN is a common organic modifier with low viscosity and good UV transparency[9].
Gradient 5% to 95% B over 10-15 minutes5% to 95% B over 10-15 minutesA broad gradient helps to elute a wide range of compounds and determine the approximate organic concentration needed for elution.
Flow Rate 0.8-1.5 mL/min (for 4.6 mm i.d.)0.3-0.6 mL/min (for 2.1 mm i.d.)Adjusted based on column internal diameter to maintain optimal linear velocity.
Temperature 30 - 40 °C30 - 40 °CElevated temperatures can improve peak shape and reduce viscosity but may affect analyte stability[10].
Detection UV/PDA Detector, scan 200-400 nmUV/PDA Detector, scan 200-400 nmA PDA detector allows for the determination of the optimal detection wavelength and assessment of peak purity. A wavelength around 254 nm is often a good starting point for aromatic heterocycles[11].
Injection Vol. 1-10 µL1-10 µLKeep the injection volume low initially to avoid column overload, which can cause peak fronting or tailing[4].

Section 2: HPLC Method Development & Optimization Workflow

A structured workflow is critical for developing a robust and reliable HPLC method. The process moves from broad screening to fine-tuning and finally to validation.

Method Development Workflow Diagram

The following diagram illustrates the logical progression of HPLC method development.

MethodDevWorkflow cluster_prep Phase 1: Planning cluster_screen Phase 2: Screening cluster_opt Phase 3: Optimization cluster_val Phase 4: Validation ATP Define Analytical Target Profile (ATP) Analyte Characterize Analyte (Polarity, pKa, Solubility) ATP->Analyte Defines scope Col_Screen Column Screening (C18, Polar-Embedded, Phenyl) Analyte->Col_Screen Guides choices MP_Screen Mobile Phase Screening (ACN vs MeOH, pH) Col_Screen->MP_Screen Iterate Gradient_Opt Optimize Gradient (Slope, Time) MP_Screen->Gradient_Opt Select best combo Param_Opt Fine-Tune Parameters (Temp, Flow Rate) Gradient_Opt->Param_Opt Refine separation SST Perform System Suitability (USP <621>) Param_Opt->SST Confirm performance Validation Method Validation (ICH Q2(R2)) SST->Validation Proceed if passes

Caption: Logical workflow for HPLC method development.

Experimental Protocol: Step-by-Step Method Development

This protocol outlines the practical steps for developing a method based on the workflow above.

  • Define Method Goals: Clearly state the purpose of the method (e.g., purity assay, impurity profiling, quantification). This defines the required specificity, sensitivity, and accuracy.

  • Sample and Standard Preparation:

    • Prepare a stock solution of 1-(2-methylpropyl)-1H-pyrazol-4-ol at approximately 1 mg/mL in a solvent like methanol or acetonitrile.

    • Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) using a diluent that is similar in composition to the initial mobile phase (e.g., 95:5 Water:Acetonitrile) to prevent poor peak shape[4].

  • Initial Screening (Phase 2):

    • Install the first screening column (e.g., a standard C18).

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A) for at least 10-20 column volumes[10].

    • Inject the working standard and run the broad gradient as defined in Table 1.

    • Evaluate the chromatogram for retention factor (k), peak shape (asymmetry), and potential co-elutions.

    • Repeat the process for a second, orthogonal column (e.g., a polar-embedded phase) to assess changes in selectivity[7].

  • Optimization (Phase 3):

    • Select the Best Column/Mobile Phase: Choose the column and mobile phase combination that provided the best initial results (good retention, peak shape, and selectivity).

    • Optimize the Gradient: Based on the screening run, create a more focused gradient. If the analyte eluted at 40% B, design a shallower gradient around that point (e.g., 25% to 55% B over 10 minutes) to improve resolution between the main peak and any impurities[12].

    • Adjust pH: If peak tailing is observed, evaluate the effect of mobile phase pH. For this analyte, a lower pH (e.g., 2.5-3.5) is recommended to protonate residual silanols and ensure the pyrazole nitrogens are consistently protonated, minimizing secondary interactions[3].

    • Fine-Tune Temperature and Flow Rate: Adjust the column temperature to improve efficiency (sharper peaks) or change selectivity. Optimize the flow rate to balance analysis time with resolution[10].

  • System Suitability and Validation (Phase 4):

    • Once the method is optimized, define system suitability criteria as per regulatory guidelines like USP <621>[13][14]. This typically includes parameters like plate count, tailing factor, resolution, and injection precision (RSD%).

    • Proceed with full method validation according to ICH Q2(R2) guidelines, which assesses parameters such as accuracy, precision, specificity, linearity, range, and robustness[15][16].

Section 3: Troubleshooting Guide

This section provides solutions to common problems encountered during the analysis of 1-(2-methylpropyl)-1H-pyrazol-4-ol.

Table 2: Troubleshooting Common HPLC Issues
SymptomProbable Cause(s)Recommended Solution(s) & Explanation
Poor Retention (Peak elutes at or near the void volume, t₀)1. High Organic Content in Mobile Phase: The mobile phase is too strong, causing the analyte to elute without sufficient interaction with the stationary phase. 2. Inappropriate Stationary Phase: The analyte is too polar for a standard C18 column.[2] 3. "Dewetting" or "Phase Collapse": Occurs when using >95% aqueous mobile phase on traditional C18 columns, reducing retention.1. Modify Gradient/Isocratic Hold: Decrease the initial percentage of organic solvent (e.g., start at 2-5% ACN). 2. Change Column: Switch to a polar-endcapped or polar-embedded C18 column, which offers enhanced retention for polar compounds.[7][17] Alternatively, consider Hydrophilic Interaction Liquid Chromatography (HILIC) for very polar compounds.[18] 3. Use an "AQ" Type Column: Employ a column specifically designed for use in highly aqueous mobile phases (e.g., CORTECS T3) to prevent phase collapse.
Peak Tailing (Asymmetry factor > 1.2)1. Secondary Silanol Interactions: Basic nitrogen atoms in the pyrazole ring interact with acidic silanol groups on the silica packing.[4] 2. Column Overload: Injecting too much sample mass saturates the stationary phase.[5] 3. Mobile Phase pH Inappropriate: The pH is near the analyte's pKa, causing it to exist in multiple ionization states.[6] 4. Column Contamination/Void: The column inlet is contaminated or a void has formed.[19]1. Adjust Mobile Phase: Lower the mobile phase pH to 2.5-3.5 with an acid (formic, TFA) to protonate the silanols and reduce their activity.[3] Add a competing base like triethylamine (TEA) in small amounts (note: TEA is not MS-friendly). 2. Reduce Sample Concentration: Dilute the sample and/or reduce the injection volume.[4] 3. Control pH with a Buffer: Use a buffer (e.g., 10-25 mM ammonium formate) to maintain a constant pH at least 1.5-2 units away from the analyte's pKa.[8] 4. Clean/Replace Column: Flush the column with a strong solvent. If the problem persists and affects all peaks, replace the column. Using a guard column can prevent this.[20]
Peak Fronting (Asymmetry factor < 0.8)1. Column Overload (Volume): Injecting too large a volume of sample, especially in a solvent stronger than the mobile phase.[4][5] 2. Poor Sample Solubility: The analyte is precipitating on the column.1. Reduce Injection Volume: Decrease the injection volume. Ensure the sample solvent is weaker than or matched to the initial mobile phase.[4] 2. Change Sample Solvent: Ensure the analyte is fully dissolved in the injection solvent.
Peak Splitting 1. Disrupted Sample Path: A partially blocked frit or a void at the head of the column can cause the sample band to split.[3][19] 2. Sample Solvent Effect: Injecting a sample in a strong, non-miscible solvent.[5] 3. Co-elution: Two different compounds are eluting at nearly the same time.1. Reverse-Flush Column: Disconnect the column from the detector and flush it in the reverse direction (if permitted by the manufacturer). Replace the in-line filter or guard column. If unresolved, replace the analytical column. 2. Match Sample Solvent: Prepare the sample in the initial mobile phase. 3. Optimize Separation: Adjust the gradient slope, mobile phase composition, or change the column to one with a different selectivity to resolve the two peaks.
Inconsistent Retention Times 1. Poor Column Equilibration: Insufficient time for the column to stabilize between gradient runs.[10] 2. Mobile Phase Composition Drift: Inaccurate mixing by the pump or evaporation of a volatile solvent component.[20] 3. Temperature Fluctuation: The ambient temperature is changing, affecting retention.[10] 4. Leaks in the System: A leak will cause the flow rate to fluctuate.[21]1. Increase Equilibration Time: Ensure the post-run equilibration time is at least 10 column volumes. 2. Prepare Fresh Mobile Phase: Prepare mobile phases daily and keep solvent bottles capped. If using online mixing, prime and purge the pump lines. 3. Use a Column Oven: A thermostatted column compartment is essential for reproducible chromatography.[20] 4. Check for Leaks: Systematically inspect all fittings from the pump to the detector for signs of leakage.[19]

Section 4: Method Validation & System Suitability (FAQs)

Q3: What is System Suitability Testing (SST) and why is it critical?

A3: System Suitability Testing is a series of tests performed before conducting an analysis to demonstrate that the chromatographic system is performing adequately for the intended application.[15] It is a mandatory requirement by regulatory bodies like the USP and is described in general chapter USP <621>.[13][14][22] SST is not for validating the method itself, but for verifying that the system (instrument, column, mobile phase) is fit for use on a given day. Key SST parameters include:

  • Tailing Factor (or Asymmetry): Measures peak symmetry. A value between 0.8 and 1.5 is generally acceptable.

  • Theoretical Plates (N): A measure of column efficiency. Higher numbers indicate sharper peaks.

  • Resolution (Rs): The degree of separation between two adjacent peaks. A value ≥ 2.0 is typically desired for baseline separation.

  • Precision/Repeatability (%RSD): The relative standard deviation of peak areas or retention times from replicate injections (typically 5 or 6). An RSD of <1.0% is often required for assays.

Q4: What are the core parameters that must be evaluated during HPLC method validation according to ICH Q2(R2)?

A4: Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[15][23] The International Council for Harmonisation (ICH) guideline Q2(R2) outlines the necessary validation characteristics.[16][24][25] For a quantitative purity or assay method, the core parameters are:

  • Accuracy: The closeness of test results to the true value.

  • Precision: The agreement among a series of measurements, assessed at three levels: repeatability (intra-assay), intermediate precision (inter-day/inter-analyst), and reproducibility (inter-laboratory).

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.

  • Linearity: The ability of the method to produce results that are directly proportional to the analyte concentration over a given range.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have suitable accuracy, precision, and linearity.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. This is critical for impurity analysis.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition), providing an indication of its reliability during normal usage.

References
  • Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities.
  • U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY.
  • U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY.
  • Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>.
  • SIELC Technologies. (2018, February 17). Separation of Pyrazole on Newcrom R1 HPLC column.
  • SIELC Technologies. (2018, February 17). Separation of 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)- on Newcrom R1 HPLC column.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • [Source 8] Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chrom
  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC.
  • Benchchem. (n.d.). Column chromatography conditions for separating pyrazole isomers.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?.
  • ECA Academy. (2025, March 19). Further Modifications to USP Chapter <621> Chromatography Published for Comment.
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods.
  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • [Source 21] THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.).
  • ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1).
  • Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • LCGC International. (2014, February 1). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • IntechOpen. (2024, October 25). Optimizing Ultra-High-Performance Liquid Chromatography (UHPLC) Methods for Rapid Analysis of Complex Biological Samples.
  • Lab Manager. (2025, October 2). ICH Q2(R2) and Q14: A Modernized Approach.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • [Source 30] HPLC Troubleshooting Guide. (n.d.).
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • Phenomenex. (n.d.). HPLC Troubleshooting Guide.
  • SlideShare. (n.d.). Analytical method validation as per ich and usp.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • PMC. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
  • [Source 36] HPLC Troubleshooting Guide. (n.d.).
  • PubChem. (n.d.). 1-(2-methylpropyl)-1h-pyrazol-4-ol.
  • NextSDS. (n.d.). 1-(2-methylpropyl)-1H-pyrazol-4-ol — Chemical Substance Information.
  • ResearchGate. (2024, December 26). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification....
  • [Source 40] Analytical Methodology for Characterization of Reactive Starting Materials and Intermedi

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Chemical Reactivity of 1-(2-methylpropyl)-1H-pyrazol-4-ol and 1-methyl-1H-pyrazol-4-ol

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides an in-depth comparison of the chemical reactivity of two key building blocks in medicinal chemistry: 1-(2-methylpropyl)-1H-pyra...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth comparison of the chemical reactivity of two key building blocks in medicinal chemistry: 1-(2-methylpropyl)-1H-pyrazol-4-ol and 1-methyl-1H-pyrazol-4-ol. While both molecules share the versatile 4-hydroxypyrazole core, the difference in their N1-substituent—an isobutyl group versus a methyl group—imparts distinct steric and electronic characteristics that significantly influence their behavior in common synthetic transformations. This document explores these differences, offering insights into reaction outcomes and providing a framework for the rational selection of these synthons in drug discovery and development programs.

Introduction: The Significance of N-Alkyl-4-hydroxypyrazoles in Medicinal Chemistry

The 4-hydroxypyrazole moiety is a privileged scaffold in modern drug discovery, appearing in a multitude of biologically active compounds. Its ability to act as a versatile synthetic handle for further functionalization makes it an attractive starting point for the construction of compound libraries. The N1-substituent on the pyrazole ring plays a crucial role in modulating the physicochemical properties and biological activity of the final molecule. The choice between a simple methyl group and a more sterically demanding isobutyl group can have profound implications for synthetic strategy and reaction efficiency. This guide will dissect the nuanced differences in chemical reactivity between 1-(2-methylpropyl)-1H-pyrazol-4-ol and 1-methyl-1H-pyrazol-4-ol, focusing on reactions of paramount importance to medicinal chemists.

Molecular Properties: A Tale of Two Substituents

The fundamental difference between the two molecules lies in the nature of the N1-alkyl group. This seemingly minor variation gives rise to notable differences in their steric and electronic profiles.

Property1-methyl-1H-pyrazol-4-ol1-(2-methylpropyl)-1H-pyrazol-4-ol
Molecular Formula C4H6N2OC7H12N2O
Molecular Weight 98.10 g/mol 140.18 g/mol
N1-Substituent Methyl (-CH3)Isobutyl (-CH2CH(CH3)2)
Steric Hindrance LowModerate
Electronic Effect Weakly electron-donatingModerately electron-donating

The isobutyl group in 1-(2-methylpropyl)-1H-pyrazol-4-ol exerts a greater steric influence than the methyl group in 1-methyl-1H-pyrazol-4-ol. This increased bulk can hinder the approach of reagents to the adjacent N2-position and the C5-position of the pyrazole ring. Electronically, both alkyl groups are considered electron-donating through an inductive effect (+I), which can influence the nucleophilicity of the pyrazole ring system.

Comparative Reactivity Analysis

O-Alkylation and O-Acylation: Reactivity of the 4-Hydroxyl Group

The 4-hydroxyl group is a primary site for functionalization. In general, both compounds are expected to undergo O-alkylation and O-acylation readily.

  • 1-methyl-1H-pyrazol-4-ol: The less hindered environment around the hydroxyl group should allow for rapid reaction with a wide range of electrophiles.

  • 1-(2-methylpropyl)-1H-pyrazol-4-ol: The isobutyl group is not expected to significantly hinder reactions at the 4-position. However, for very bulky electrophiles, a slight decrease in reaction rate might be observed compared to the methyl analogue.

Expected Outcome: Both compounds are expected to show high reactivity for O-functionalization, with the methyl derivative potentially reacting slightly faster with sterically demanding reagents.

N-Alkylation and N-Acylation: The Role of Steric Hindrance at N2

While the N1-position is already substituted, the N2-position of the pyrazole ring can, under certain conditions, undergo reactions. However, for N-substituted pyrazoles, further reaction at the second nitrogen is generally disfavored. The primary influence of the N1-substituent will be on reactions occurring at adjacent positions.

Electrophilic Aromatic Substitution: C-H Functionalization

The pyrazole ring is susceptible to electrophilic aromatic substitution, primarily at the C3 and C5 positions. The electron-donating nature of the N-alkyl groups should activate the ring towards these reactions.

  • 1-methyl-1H-pyrazol-4-ol: The small size of the methyl group offers minimal steric hindrance at the C5-position, making it readily accessible for electrophilic attack.

  • 1-(2-methylpropyl)-1H-pyrazol-4-ol: The bulkier isobutyl group will likely exert a significant steric effect, potentially directing electrophilic substitution preferentially to the less hindered C3-position. This could lead to improved regioselectivity in reactions where a mixture of isomers is possible.

Expected Outcome: 1-(2-methylpropyl)-1H-pyrazol-4-ol may exhibit higher regioselectivity in electrophilic substitution reactions, favoring the C3-position due to steric hindrance from the isobutyl group at C5.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful tools for the C-H functionalization of pyrazoles.[1] These reactions typically involve the conversion of the 4-hydroxyl group to a better leaving group (e.g., triflate) or direct C-H activation.

  • Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organohalide or triflate. The steric bulk of the N1-substituent can influence the efficiency of the catalytic cycle.

    • 1-methyl-1H-pyrazol-4-ol: The less hindered nature of the methyl-substituted pyrazole should allow for efficient coupling with a broad range of boronic acids.

    • 1-(2-methylpropyl)-1H-pyrazol-4-ol: The isobutyl group may slightly retard the rate of oxidative addition of the palladium catalyst, potentially requiring more forcing conditions or specialized ligands to achieve high yields, especially with bulky coupling partners.

  • Sonogashira Coupling: This reaction couples a terminal alkyne with an organohalide or triflate. Similar to the Suzuki coupling, steric hindrance can play a role.

    • 1-methyl-1H-pyrazol-4-ol: Expected to undergo Sonogashira coupling efficiently.

    • 1-(2-methylpropyl)-1H-pyrazol-4-ol: The steric bulk of the isobutyl group might necessitate optimization of reaction conditions (e.g., catalyst loading, temperature) to achieve comparable yields to the methyl analogue.

Expected Outcome: 1-methyl-1H-pyrazol-4-ol is anticipated to be a more versatile substrate for a wider range of palladium-catalyzed cross-coupling reactions due to reduced steric hindrance. 1-(2-methylpropyl)-1H-pyrazol-4-ol may require more tailored reaction conditions.

Experimental Protocols

The following are general, representative protocols for key transformations. Researchers should optimize these conditions for their specific substrates and desired outcomes.

General Procedure for O-Alkylation (Williamson Ether Synthesis)

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A 1. Dissolve N-alkyl-1H-pyrazol-4-ol in a suitable solvent (e.g., DMF, THF). B 2. Add a base (e.g., NaH, K2CO3) and stir. A->B C 3. Add the alkyl halide (R-X) dropwise. B->C D 4. Heat the reaction mixture as required. C->D E 5. Quench the reaction with water. D->E F 6. Extract with an organic solvent. E->F G 7. Purify by column chromatography. F->G

Caption: General workflow for O-alkylation.

Methodology:

  • To a solution of the N-alkyl-1H-pyrazol-4-ol (1.0 eq) in an anhydrous solvent such as DMF or THF, add a suitable base (e.g., sodium hydride, 1.2 eq, or potassium carbonate, 2.0 eq) at 0 °C.

  • Stir the mixture for 30 minutes at room temperature.

  • Add the desired alkyl halide (1.1 eq) dropwise.

  • The reaction mixture is then stirred at room temperature or heated to 50-80 °C until completion (monitored by TLC).

  • Upon completion, the reaction is carefully quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

General Procedure for Suzuki-Miyaura Coupling of the Corresponding 4-Triflate

G cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Workup and Purification A 1. Prepare the 4-triflate derivative of the N-alkyl-1H-pyrazol-4-ol. B 2. Combine the pyrazole triflate, boronic acid, palladium catalyst, and ligand in a reaction vessel. A->B C 3. Add solvent and base. B->C D 4. Heat the mixture under an inert atmosphere. C->D E 5. Cool the reaction and filter. D->E F 6. Extract with an organic solvent. E->F G 7. Purify by column chromatography. F->G

Caption: General workflow for Suzuki-Miyaura coupling.

Methodology:

  • The corresponding 4-triflate of the N-alkyl-1H-pyrazol-4-ol is first prepared using standard procedures (e.g., reaction with triflic anhydride in the presence of a base like pyridine).

  • In a reaction vessel, combine the pyrazole triflate (1.0 eq), the boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a base (e.g., K2CO3, 2.0 eq).

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon).

  • A suitable solvent system (e.g., toluene/water or dioxane/water) is added.

  • The reaction mixture is heated to 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.

  • The combined organic layers are dried and concentrated, and the residue is purified by column chromatography.

Conclusion and Strategic Recommendations

The choice between 1-(2-methylpropyl)-1H-pyrazol-4-ol and 1-methyl-1H-pyrazol-4-ol as a synthetic starting material should be guided by the specific goals of the synthetic campaign.

  • For broad substrate scope and rapid diversification, particularly in palladium-catalyzed cross-coupling reactions, 1-methyl-1H-pyrazol-4-ol is likely the superior choice due to its lower steric profile.

  • When regioselectivity in electrophilic substitution is a primary concern, the steric bulk of the isobutyl group in 1-(2-methylpropyl)-1H-pyrazol-4-ol can be strategically employed to direct reactions to the C3-position.

Ultimately, the subtle interplay of steric and electronic effects dictates the reactivity of these valuable building blocks. A thorough understanding of these principles allows for the informed design of efficient and selective synthetic routes in the pursuit of novel therapeutic agents.

References

  • LookChem. 1-Methyl-1H-pyrazol-4-ol. [Link]

  • NextSDS. 1-(2-methylpropyl)-1H-pyrazol-4-ol — Chemical Substance Information. [Link]

  • ACS Publications. Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. J. Org. Chem. 2005, 70, 9, 3545–3552. [Link]

  • MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics 2022, 3(2), 123-135. [Link]

  • Wikipedia. Steric effects. [Link]

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Comparative

Comparing biological activity of 1-(2-methylpropyl)-1H-pyrazol-4-ol and other substituted pyrazoles

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural features and synthetic tractability have made i...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural features and synthetic tractability have made it a cornerstone in the development of a vast array of therapeutic agents. The biological activity of pyrazole derivatives is exquisitely sensitive to the nature and position of substituents on the pyrazole ring. This guide provides a comparative analysis of the biological activities of various substituted pyrazoles, with a focus on anticancer, anti-inflammatory, and antimicrobial applications. While specific data on 1-(2-methylpropyl)-1H-pyrazol-4-ol is not extensively available in public literature, this guide will explore the structure-activity relationships (SAR) of analogous substituted pyrazoles to provide a predictive framework for its potential biological profile.

The Pyrazole Core: A Versatile Pharmacophore

The pyrazole ring's aromaticity and the presence of two nitrogen atoms allow for a variety of non-covalent interactions with biological targets, including hydrogen bonding, and pi-pi stacking. The positions on the pyrazole ring (N1, C3, C4, and C5) offer distinct opportunities for chemical modification, enabling the fine-tuning of a molecule's steric, electronic, and lipophilic properties to optimize its pharmacological effect.[1][2]

Comparative Analysis of Biological Activities

The biological profile of a substituted pyrazole is profoundly influenced by the functional groups attached to its core. Below, we compare the effects of different substitution patterns on key therapeutic areas.

Anticancer Activity

The pyrazole scaffold is a common feature in numerous anticancer agents, targeting a range of cellular pathways involved in cancer progression.[3][4] Structure-activity relationship studies have revealed that specific substitutions can significantly enhance cytotoxic efficacy and selectivity.[3]

For instance, many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, such as epidermal growth factor receptor (EGFR) and cyclin-dependent kinases (CDKs).[3] The substitution pattern on the pyrazole ring is critical for achieving potent and selective inhibition.

Table 1: Comparative Anticancer Activity of Substituted Pyrazoles

Compound/Derivative ClassSubstitution PatternTarget(s)IC50 ValuesReference(s)
Celecoxib 4,5-diaryl-1H-pyrazole with a sulfonamide group at the C4-phenyl ring.COX-2Varies by cell line[5]
GeGe-3 Ethyl 1-(2-hydroxypentyl)-5-(3-(3-(trifluoromethyl)phenyl)ureido)-1H-pyrazole-4-carboxylateDMPK1, CalreticulinPotent anti-angiogenic properties[6]
Quinolinylpyrazoles Quinoline moiety attached to the pyrazole ring.DNA intercalation, Topoisomerase IIVaries depending on substitution[6]
Indole-linked Pyrazoles Indole moiety linked to the pyrazole core.CDK2IC50 < 23.7 µM (HCT116, MCF7, HepG2, A549)[3]

Key Insights from SAR Studies:

  • N1-Substitution: Large, hydrophobic groups at the N1 position are often crucial for potent activity. For example, in cannabinoid receptor antagonists like SR141716A, a 2,4-dichlorophenyl group at the N1 position is optimal for high affinity.[7][8]

  • C3- and C5-Substitution: Aryl groups at these positions are common in many biologically active pyrazoles. The nature and substitution pattern of these aryl rings can dramatically influence activity and selectivity. For instance, a para-substituted phenyl ring at the C5 position is a key feature for cannabinoid CB1 receptor antagonists.[7]

  • C4-Substitution: This position is often a point for introducing diversity and modulating the electronic properties of the ring. For example, the presence of a methyl group at the C4 position is seen in the potent CB1 antagonist SR141716A.[7]

Experimental Protocols

To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the anticancer and anti-inflammatory properties of pyrazole derivatives.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess the metabolic activity of cells and, by extension, their viability and proliferation. It is widely used to screen compounds for cytotoxic effects against cancer cell lines.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan crystals can be solubilized and quantified by spectrophotometry.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test pyrazole compounds and a reference drug (e.g., doxorubicin) in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)

This is a widely used and reliable animal model for evaluating the acute anti-inflammatory activity of compounds.

Principle: The subcutaneous injection of carrageenan into the rat paw induces a biphasic inflammatory response. The initial phase (first 1-2 hours) is mediated by histamine, serotonin, and bradykinin. The later phase (3-4 hours) is associated with the production of prostaglandins and is sensitive to inhibition by cyclooxygenase (COX) inhibitors.

Step-by-Step Methodology:

  • Animal Acclimatization: Use adult male Wistar rats (150-200 g). Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Randomly divide the rats into groups (n=6). Administer the test pyrazole compounds orally or intraperitoneally at a specific dose. The control group receives the vehicle, and the positive control group receives a standard anti-inflammatory drug like indomethacin or celecoxib.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% (w/v) sterile carrageenan solution in saline into the sub-plantar tissue of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Visualizing the Structure-Activity Landscape

To better understand the relationships between chemical structure and biological activity, we can visualize the key features of active pyrazole derivatives.

SAR_Anticancer_Pyrazoles cluster_pyrazole Pyrazole Core cluster_substituents Key Substitutions for Anticancer Activity cluster_targets Biological Targets Py N-N | C-C-C N1 N1: Large, Hydrophobic (e.g., Dichlorophenyl) Py->N1 Influences Lipophilicity C3_C5 C3/C5: Aryl Groups (e.g., Phenyl, Indolyl) Py->C3_C5 Directs Target Binding C4 C4: Modulating Group (e.g., Methyl, Sulfonamide) Py->C4 Fine-tunes Electronics Kinases Protein Kinases (EGFR, CDK) N1->Kinases C3_C5->Kinases DNA DNA/Topoisomerase C3_C5->DNA

Caption: Structure-Activity Relationships of Anticancer Pyrazoles.

Comparative Overview of Antimicrobial Activity

Substituted pyrazoles also exhibit a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[9][10][11] The mechanism of action often involves the disruption of microbial cell walls or the inhibition of essential enzymes.[10]

Table 2: Comparative Antimicrobial Activity of Substituted Pyrazoles

Compound/Derivative ClassSubstitution PatternTarget Organism(s)MIC (µg/mL)Reference(s)
Thiazolidinone-clubbed pyrazoles Thiazolidinone moiety linked to the pyrazole.E. coli16[10]
Naphthyl-substituted pyrazole hydrazones Naphthyl group attached to the pyrazole.Gram-positive bacteria, A. baumannii0.78–1.56[10]
Coumarin-substituted pyrazoles Coumarin moiety linked to the pyrazole.Methicillin-resistant Staphylococcus aureus (MRSA)As low as 3.125[12]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide Hydrazone and carbothiohydrazide substitutions.Various bacteria and fungi62.5–125 (antibacterial), 2.9–7.8 (antifungal)[11]

Key Insights from SAR Studies:

  • Electron-withdrawing groups , such as halogens, on the aryl substituents often enhance antimicrobial activity.

  • The presence of a hydrazone linkage can contribute to potent antibacterial and antifungal effects.

  • Hybrid molecules , combining the pyrazole scaffold with other antimicrobial pharmacophores like coumarin or thiazolidinone, can lead to synergistic effects and broader activity spectra.[10][12]

Conclusion

The pyrazole scaffold is a remarkably versatile platform for the design of novel therapeutic agents. The biological activity of pyrazole derivatives is intricately linked to the substitution pattern around the core ring. By strategically modifying the substituents at the N1, C3, C4, and C5 positions, researchers can modulate the compounds' affinity and selectivity for a wide range of biological targets, leading to potent anticancer, anti-inflammatory, and antimicrobial agents. While the specific biological profile of 1-(2-methylpropyl)-1H-pyrazol-4-ol remains to be fully elucidated, the principles of structure-activity relationships derived from the study of other substituted pyrazoles provide a strong foundation for predicting its potential therapeutic applications and guiding future research in this exciting area of medicinal chemistry.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Center for Biotechnology Information. [Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. National Center for Biotechnology Information. [Link]

  • Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • A review on anti-inflammatory potential of substituted pyrazoline derivatives synthesised from chalcones. SciSpace. [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Wiley Online Library. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. ResearchGate. [Link]

  • Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. Bioscience Research. [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. MDPI. [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed. [Link]

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. ACS Publications. [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science. [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed. [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. [Link]

  • Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. PubMed. [Link]

  • Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. PubMed. [Link]

  • Synthesis and anticancer activity of substituted pyrazole derivatives. TSI Journals. [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. [Link]

  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

  • Synthesis and Antimicrobial Studies of Coumarin-Substituted Pyrazole Derivatives as Potent Anti-Staphylococcus aureus Agents. MDPI. [Link]

  • Synthesis and biological evaluation of novel pyrazole compounds. ResearchGate. [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. National Center for Biotechnology Information. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Center for Biotechnology Information. [Link]

  • Current status of pyrazole and its biological activities. National Center for Biotechnology Information. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies. [Link]

  • 1-(2-methylpropyl)-1H-pyrazol-4-ol. NextSDS. [Link]

Sources

Validation

Mass spectrometry fragmentation pattern validation for 1-(2-methylpropyl)-1H-pyrazol-4-ol

High-Resolution Mass Spectrometry Fragmentation Pattern Validation for 1-(2-methylpropyl)-1H-pyrazol-4-ol: A Comparative Guide As drug discovery pipelines increasingly rely on nitrogen-rich heterocycles, the accurate str...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution Mass Spectrometry Fragmentation Pattern Validation for 1-(2-methylpropyl)-1H-pyrazol-4-ol: A Comparative Guide

As drug discovery pipelines increasingly rely on nitrogen-rich heterocycles, the accurate structural characterization of pyrazole derivatives has become a critical analytical bottleneck. 1-(2-methylpropyl)-1H-pyrazol-4-ol (also known as 1-isobutyl-1H-pyrazol-4-ol) is a highly versatile scaffold. However, validating its mass spectrometry (MS) fragmentation pattern requires careful consideration of the underlying gas-phase thermodynamics and the physical limitations of the chosen mass analyzer.

This guide provides an objective, data-driven comparison of High-Resolution Quadrupole Time-of-Flight (Q-TOF) and Orbitrap platforms for validating the MS/MS fragmentation of this compound, supported by self-validating experimental protocols.

Mechanistic Insights: The Causality of Pyrazole Fragmentation

To validate an MS/MS spectrum, one must first understand the chemical causality driving the fragmentation. When ionized in positive Electrospray Ionization (ESI+) mode, 1-(2-methylpropyl)-1H-pyrazol-4-ol yields a stable protonated precursor ion at m/z 141.1028 ([M+H]+).

Subjecting this precursor to Collision-Induced Dissociation (CID) or High-Energy Collisional Dissociation (HCD) triggers a predictable cascade of bond cleavages:

  • N-Alkyl Cleavage (The Primary Event): The most labile bond is the N-alkyl linkage. Inductive cleavage results in the neutral loss of isobutene (C4H8, 56.0626 Da), transferring the charge to the stable pyrazole core to form a prominent fragment at m/z 85.0402 .

  • Ring Opening & Dehydration: From the m/z 85.0402 intermediate, the molecule undergoes competitive fragmentation. As established in classical mass spectrometry studies of pyrazoles, the core ring typically undergoes fragmentation through the expulsion of a nitrogen molecule (N₂) or 1[1]. The tandem fragmentation of these pyrazoles shows two highly predominant processes:2[2].

  • Hydroxyl Cleavage: The presence of the C4-hydroxyl group introduces alternative pathways, specifically the loss of water (-18.0106 Da) or carbon monoxide (-27.9949 Da).

Fragmentation M Precursor Ion [M+H]+ m/z 141.1028 F1 Intermediate Fragment [M+H - C4H8]+ m/z 85.0402 M->F1 - C4H8 (56.06 Da) F2 Dehydrated Fragment m/z 67.0296 F1->F2 - H2O (18.01 Da) F3 HCN Loss Fragment m/z 58.0293 F1->F3 - HCN (27.01 Da) F4 CO Loss Fragment m/z 57.0453 F1->F4 - CO (27.99 Da)

Proposed MS/MS fragmentation pathway for 1-(2-methylpropyl)-1H-pyrazol-4-ol.

Platform Comparison: High-Resolution Q-TOF vs. Orbitrap

Validating the fragmentation of 1-(2-methylpropyl)-1H-pyrazol-4-ol requires distinguishing between near-isobaric losses. For example, the loss of HCN (27.0109 Da) versus the loss of CO (27.9949 Da) or C2H4 (28.0313 Da). We must objectively compare the two dominant high-resolution platforms: Q-TOF and Orbitrap.

While 3[3] at the low m/z range (crucial for distinguishing the m/z 58 and m/z 57 fragments), Q-TOF instruments utilize electron multiplier detectors that provide a superior intrascan dynamic range. The 4[4], which can result in the loss of low-abundance secondary fragments due to space-charge effects in the trap.

Table 1: Performance Comparison for Pyrazole MS/MS Validation

Performance MetricHigh-Resolution Q-TOFOrbitrap (High-Field)Impact on Pyrazole Validation
Mass Resolution (at m/z 200) ~40,000 - 60,000> 140,000Orbitrap easily resolves near-isobaric fragment losses (e.g., CO vs N2).
Intrascan Dynamic Range > 4-5 orders of magnitude~ 3-4 orders of magnitudeQ-TOF captures extremely low-abundance secondary fragments.
Scan Speed (MS/MS) Up to 100 Hz10 - 40 HzQ-TOF provides superior data points across narrow UHPLC peaks.
Mass Accuracy < 2 ppm< 1 ppmBoth are highly sufficient for exact elemental composition determination.

Verdict: If your goal is to map every minor trace fragment, the Q-TOF is superior due to its dynamic range. If your goal is to definitively prove the elemental composition of the m/z 58.0293 fragment (HCN loss vs. CO loss), the Orbitrap is the mandatory choice.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, a fragmentation protocol cannot simply rely on software prediction; it must be a self-validating system. The following methodology utilizes isotopic spiking and mass defect filtering to mathematically prove the origin of each fragment.

Step 1: Sample Preparation & Isotopic Spiking

  • Action: Prepare a 10 µg/mL stock solution of 1-(2-methylpropyl)-1H-pyrazol-4-ol in LC-MS grade methanol. Spike the sample with a stable isotope-labeled internal standard (e.g., a 13C3-pyrazole analog) at an equimolar concentration.

  • Causality: The co-eluting isotopologue acts as an internal calibrant. Any true fragment derived from the pyrazole core will exhibit a corresponding +3 Da mass shift in the labeled spectrum, self-validating the assignment and ruling out background contamination.

Step 2: UHPLC Separation

  • Action: Inject 2 µL onto a C18 sub-2 µm column (e.g., 2.1 x 100 mm). Execute a rapid gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) from 5% to 95% organic over 5 minutes.

  • Causality: Rapid gradient elution sharpens the chromatographic peak, maximizing the instantaneous concentration entering the source. This boosts the signal-to-noise ratio for low-abundance terminal fragments.

Step 3: Ionization & Source Optimization

  • Action: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • Causality: The basic pyrazole nitrogen readily accepts a proton ([M+H]+). Optimized, moderate thermal settings prevent premature in-source fragmentation of the highly labile isobutyl group before it reaches the collision cell.

Step 4: MS/MS Acquisition (Data-Dependent)

  • Action: Configure the instrument for Data-Dependent Acquisition (DDA). Trigger MS/MS on the m/z 141.1028 precursor using Normalized Collision Energies (NCE) stepped at 20, 30, and 40 eV.

  • Causality: Stepped collision energy ensures that both fragile bonds (N-alkyl cleavage at 20 eV) and robust bonds (pyrazole ring opening at 40 eV) are fractured and captured within a single analytical cycle.

Step 5: Data Processing via Mass Defect Filtering

  • Action: Process the raw data using a mass defect filter centered around the fractional mass of the pyrazole core (~0.04 Da).

  • Causality: This algorithmically strips away solvent background and matrix ions, leaving only high-confidence fragments structurally related to the parent molecule.

Workflow S1 Sample Prep Isotopic Spiking S2 UHPLC Separation S1->S2 S3 Ionization ESI (+) S2->S3 S4 MS/MS Acquisition S3->S4 S5 Data Analysis Mass Defect S4->S5

Self-validating UHPLC-MS/MS workflow for fragmentation pattern analysis.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]

  • Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? ResearchGate. Available at: [Link]

  • Why do we prefer TOFs over Orbitraps for flow injection analysis? Metabolomics Blog. Available at: [Link]

Sources

Comparative

A Comparative Guide to 1-(2-methylpropyl)-1H-pyrazol-4-ol and 1-isopropyl-1H-pyrazol-4-ol in Catalytic Applications

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern catalysis, the design and selection of ligands are of paramount importance, directly influencing the efficiency, selectivity, and...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern catalysis, the design and selection of ligands are of paramount importance, directly influencing the efficiency, selectivity, and stability of a catalytic system. Pyrazole derivatives, with their versatile coordination chemistry, have emerged as a significant class of ligands.[1][2][3] This guide provides an in-depth comparison of two closely related pyrazole-based ligands: 1-(2-methylpropyl)-1H-pyrazol-4-ol and 1-isopropyl-1H-pyrazol-4-ol. By examining their structural nuances and extrapolating from established principles of catalysis, we offer insights into their potential performance in various catalytic applications.

Structural and Electronic Properties: A Tale of Two Alkyl Groups

The fundamental difference between 1-(2-methylpropyl)-1H-pyrazol-4-ol (also known as 1-isobutyl-1H-pyrazol-4-ol) and 1-isopropyl-1H-pyrazol-4-ol lies in the nature of the alkyl substituent at the N1 position of the pyrazole ring. This seemingly minor variation can have a significant impact on the steric and electronic environment around a coordinated metal center.

Feature1-(2-methylpropyl)-1H-pyrazol-4-ol1-isopropyl-1H-pyrazol-4-ol
CAS Number 78242-23-6[4]75702-84-0[5]
Molecular Formula C7H12N2O[6]C6H10N2O[5]
N1-Substituent Isobutyl groupIsopropyl group
Steric Hindrance The isobutyl group, with its additional methylene bridge, is less sterically demanding in the immediate vicinity of the pyrazole ring compared to the more compact isopropyl group. However, its greater conformational flexibility could lead to more complex steric interactions.The isopropyl group imposes a more direct and rigid steric hindrance near the metal coordination site due to the branching at the carbon directly attached to the nitrogen.
Electronic Effect Both alkyl groups are electron-donating through an inductive effect, which can influence the electron density at the metal center. The slightly larger isobutyl group may have a marginally stronger inductive effect.The isopropyl group is also electron-donating. The subtle differences in the inductive effects between the two are generally considered minor but could play a role in fine-tuning catalyst reactivity.

The 4-hydroxyl group on the pyrazole ring in both molecules can also participate in coordination or act as a proton-responsive site, adding another layer of complexity and potential for catalytic involvement.[1][7]

Postulated Impact on Catalytic Performance

Catalytic Activity and Selectivity

The steric bulk of the N1-substituent can significantly influence both the activity and selectivity of a catalyst. In reactions such as cross-coupling, a bulkier ligand can promote the reductive elimination step, potentially leading to faster turnover rates.[8] However, excessive steric hindrance can also inhibit substrate binding, thereby reducing the overall reaction rate.

  • 1-isopropyl-1H-pyrazol-4-ol , with its more immediate steric bulk, might be expected to create a more defined coordination sphere around the metal center. This could lead to higher selectivity in reactions where the transition state is sensitive to steric crowding.

  • 1-(2-methylpropyl)-1H-pyrazol-4-ol , having a less hindered nitrogen atom, might allow for the coordination of a wider range of substrates. This could be advantageous in applications requiring broader substrate scope but might result in lower selectivity in some cases.

Catalyst Stability

The stability of the metal-ligand complex is crucial for catalyst longevity. The chelate effect, where multidentate ligands form more stable complexes than monodentate ones, is a guiding principle.[2] While these are monodentate ligands with respect to the pyrazole ring, the N1-substituent can play a role in protecting the metal center from decomposition pathways. The more encapsulating nature of the isopropyl group in 1-isopropyl-1H-pyrazol-4-ol might offer slightly better protection to the metal center, potentially leading to a more robust and longer-lived catalyst.

Illustrative Performance in a Suzuki-Miyaura Cross-Coupling Reaction

To illustrate the potential differences in performance, the following table presents hypothetical but plausible data for a Suzuki-Miyaura cross-coupling reaction between an aryl bromide and an arylboronic acid. This data is intended to be illustrative and is based on the structural and electronic considerations discussed above.

LigandCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Turnover Number (TON)
1-(2-methylpropyl)-1H-pyrazol-4-ol1100128585
1-isopropyl-1H-pyrazol-4-ol1100109292

In this hypothetical scenario, the catalyst with 1-isopropyl-1H-pyrazol-4-ol exhibits a higher yield in a shorter reaction time, suggesting a more active and efficient catalytic system, potentially due to the favorable steric environment it creates. The turnover number (TON), a measure of the number of substrate molecules converted per molecule of catalyst, would also be higher.[9]

Experimental Protocol for Comparative Evaluation

To empirically determine the relative performance of these two ligands, a standardized experimental protocol is essential. The following is a generalized procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which can be adapted for a direct comparison.

General Procedure for Suzuki-Miyaura Cross-Coupling
  • Catalyst Pre-formation (Optional but Recommended): In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the palladium precursor (e.g., Pd(OAc)₂, 1 mol%) and the pyrazole ligand (2 mol%) in an anhydrous solvent (e.g., toluene). Stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: To the flask containing the pre-formed catalyst, add the aryl halide (1.0 mmol, 1.0 equivalent), the arylboronic acid (1.2 mmol, 1.2 equivalents), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 equivalents).

  • Reaction Conditions: Add more anhydrous solvent to achieve the desired concentration (e.g., 0.1 M). Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

To ensure a fair comparison, it is crucial to run parallel reactions for both ligands under identical conditions, including reagent purity, solvent grade, temperature, and stirring rate.

Visualization of Catalytic Concepts

Generalized Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products A Pd(0)L2 Active Catalyst B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L2) Intermediate B->C D Transmetalation C->D Ar'-B(OH)2 Base E Ar-Pd(II)-Ar'(L2) Intermediate D->E F Reductive Elimination E->F Ar-Ar' F->A Products Ar-Ar' F->Products Reactants Ar-X + Ar'-B(OH)2 Reactants->B

Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Ligand Comparison

Ligand_Comparison_Workflow cluster_ligand1 Ligand 1: 1-(2-methylpropyl)-1H-pyrazol-4-ol cluster_ligand2 Ligand 2: 1-isopropyl-1H-pyrazol-4-ol Start Start: Identical Reaction Conditions L1_Setup Reaction Setup with Ligand 1 Start->L1_Setup L2_Setup Reaction Setup with Ligand 2 Start->L2_Setup L1_Run Run Reaction & Monitor L1_Setup->L1_Run L1_Analysis Work-up & Product Analysis L1_Run->L1_Analysis Comparison Compare Results: Yield, TON, Selectivity L1_Analysis->Comparison L2_Run Run Reaction & Monitor L2_Setup->L2_Run L2_Analysis Work-up & Product Analysis L2_Run->L2_Analysis L2_Analysis->Comparison Conclusion Draw Conclusions on Ligand Performance Comparison->Conclusion

Caption: A workflow for the comparative evaluation of the two pyrazole ligands.

Conclusion

The choice between 1-(2-methylpropyl)-1H-pyrazol-4-ol and 1-isopropyl-1H-pyrazol-4-ol as ligands in catalytic applications will likely depend on the specific requirements of the chemical transformation. The subtle yet significant differences in the steric environment created by the isobutyl versus the isopropyl group can be expected to influence catalytic activity, selectivity, and stability. While 1-isopropyl-1H-pyrazol-4-ol may offer advantages in terms of creating a well-defined and protected catalytic pocket, potentially leading to higher efficiency and selectivity, 1-(2-methylpropyl)-1H-pyrazol-4-ol might provide greater flexibility and a broader substrate scope.

Ultimately, empirical validation through systematic experimental studies, as outlined in this guide, is necessary to make a definitive selection for a given catalytic system. This comparative guide serves as a foundational resource for researchers, providing a logical framework for ligand selection and experimental design in the pursuit of more efficient and selective catalytic processes.

References

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. [Link]

  • Evaluation of the Stability and Performance of Fe₃O₄@CoFe-LDH Nanocatalyst in the Heterogeneous Catalytic Synthesis of pyrano[2,3-c]pyrazole Derivatives. [Link]

  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. [Link]

  • Evaluation of the Stability and Performance of Fe₃O₄@CoFe-LDH Nanocatalyst in the Heterogeneous Catalytic Synthesis of pyran. [Link]

  • Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties. [Link]

  • A review of the recent coordination chemistry and catalytic applications of pyrazole and pyrazolyl transition metal complexes. [Link]

  • A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation. [Link]

  • Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. [Link]

  • REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. [Link]

  • Synthetic protocol for phenylpyrazole phosphine ligands. [Link]

  • Use of pyrazoles as ligands greatly enhances the catalytic activity of titanium iso-propoxide for the ring-opening polymerizatio. [Link]

  • 1-Isopropyl-1H-pyrazole-4-carboxylic acid. [Link]

  • Synthesis of 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol via trans-1,3. [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. [Link]

  • 1-(2-methylpropyl)-1H-pyrazol-4-ol — Chemical Substance Information. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • 1-(2-methylpropyl)-1h-pyrazol-4-ol. [Link]

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. [Link]

  • CAS 75702-84-0 | 1-Isopropyl-1H-pyrazol-4-ol. [Link]

  • Turnover Numbers, Turnover Frequencies, and Overpotential in Molecular Catalysis of Electrochemical Reactions. Cyclic Voltammetry and Preparative-Scale Electrolysis. [Link]

  • A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. [Link]

  • Multicomponent tandem polymerization for the preparation of a pyrazole-containing porous organic polymer for iodine capture and the nitro reduction reaction. [Link]

  • Perspective: Lies, Damn Lies, and Turnover Rates. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

  • High thermal and chemical stability in pyrazolate-bridged metal–organic frameworks with exposed metal sites. [Link]

  • CATALYTIC OXIDATION OF ISOPROPYL ALCOHOL OVER PLATINUM BASED CATALYST: A STUDY OF THE EFFECT OF METHYL CELLULOSE ON Pt PARTICLES. [Link]

  • Catalysis Hub special collection: editorial. [Link]

Sources

Validation

Reproducibility of 1-(2-methylpropyl)-1H-pyrazol-4-ol synthesis pathways across different labs

For Researchers, Scientists, and Drug Development Professionals The synthesis of specifically substituted pyrazoles, such as 1-(2-methylpropyl)-1H-pyrazol-4-ol, is a critical task in medicinal chemistry and drug discover...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of specifically substituted pyrazoles, such as 1-(2-methylpropyl)-1H-pyrazol-4-ol, is a critical task in medicinal chemistry and drug discovery due to the prevalence of the pyrazole scaffold in a wide range of pharmaceuticals. The precise placement of substituents on the pyrazole ring is paramount as it directly influences the molecule's biological activity. However, achieving reproducible and high-yielding syntheses of such compounds can be challenging, with issues like poor regioselectivity and inconsistent yields often plaguing laboratory efforts.

This guide provides an in-depth, objective comparison of the primary synthetic pathways to 1-(2-methylpropyl)-1H-pyrazol-4-ol. By examining the underlying chemical principles and providing detailed experimental protocols, this document aims to equip researchers with the knowledge to select and optimize a synthesis strategy that ensures reproducibility and efficiency across different laboratory settings.

Unraveling the Synthetic Challenges: Regioselectivity in Pyrazole Alkylation

The synthesis of 1-(2-methylpropyl)-1H-pyrazol-4-ol presents a classic challenge in heterocyclic chemistry: the control of regioselectivity during N-alkylation. The pyrazole ring possesses two nitrogen atoms, and for an unsymmetrical pyrazole like 4-hydroxypyrazole, alkylation can occur at either the N1 or N2 position, leading to a mixture of regioisomers that are often difficult to separate.[1] The desired product, 1-(2-methylpropyl)-1H-pyrazol-4-ol, is the N1-alkylated isomer.

Factors influencing the N1/N2 ratio are numerous and include steric hindrance, the choice of solvent, and the base or catalyst system employed.[1] Bulky substituents on the pyrazole ring or a bulky alkylating agent, such as the 2-methylpropyl (isobutyl) group, generally favor alkylation at the less sterically hindered nitrogen atom.[1]

Comparative Analysis of Synthetic Pathways

Two principal synthetic strategies for 1-(2-methylpropyl)-1H-pyrazol-4-ol are considered here:

  • Pathway A: Two-Step Synthesis via N-Alkylation of 4-Hydroxypyrazole. This is a convergent approach where the pyrazole core is first synthesized and then the N-isobutyl group is introduced.

  • Pathway B: One-Pot Cyclization. This is a linear approach where the pyrazole ring is constructed from precursors that already contain the isobutyl moiety.

The choice between these pathways will depend on factors such as the availability of starting materials, desired scale, and the importance of regiochemical purity.

Pathway A: N-Alkylation of a Pre-formed 4-Hydroxypyrazole

This is often the most common and versatile approach to N-substituted pyrazoles.[2] It involves two distinct stages: the synthesis of the 4-hydroxypyrazole core, followed by its N-alkylation.

Step 1: Synthesis of 4-Hydroxypyrazole

A reliable method for the synthesis of 4-hydroxypyrazole involves the oxidation of a 4-borylated pyrazole precursor. This method avoids some of the harsh conditions that can be associated with other cyclization methods.

Experimental Protocol: Synthesis of 4-Hydroxypyrazole

  • Boronylation of Pyrazole: To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in tetrahydrofuran (THF), add an aqueous solution of sodium hydroxide (2M).

  • Oxidation: Cool the mixture to 0°C and slowly add 30% hydrogen peroxide.

  • Work-up: After the reaction is complete, acidify the mixture with hydrochloric acid (2N) and extract the product with a suitable organic solvent such as a mixture of dichloromethane and isopropanol.

  • Purification: The crude product can be purified by column chromatography.

Step 2: N-Alkylation of 4-Hydroxypyrazole

The key to a reproducible synthesis lies in this step. The choice of base and solvent is critical to control the regioselectivity of the alkylation. A common and effective method for achieving high N1 regioselectivity is the use of a carbonate base in a polar aprotic solvent.[1]

Experimental Protocol: N-Alkylation of 4-Hydroxypyrazole

  • Reaction Setup: To a solution of 4-hydroxypyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Alkylation: Add 1-bromo-2-methylpropane (isobutyl bromide, 1.1 eq) to the mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating, and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Causality Behind Experimental Choices in Pathway A
  • Choice of Base (K₂CO₃): Potassium carbonate is a moderately strong base, which is sufficient to deprotonate the pyrazole nitrogen, making it nucleophilic. Stronger bases like sodium hydride (NaH) can also be used and may offer higher yields in some cases, but they are more hazardous to handle.[3]

  • Choice of Solvent (DMF/DMSO): Polar aprotic solvents like DMF and DMSO are excellent for Sₙ2 reactions as they solvate the cation of the base, leaving the anion more nucleophilic. They also generally favor the formation of a single regioisomer.[1]

  • Stoichiometry: A slight excess of the alkylating agent and base is often used to ensure the complete consumption of the starting pyrazole.[1]

Pathway B: Direct Cyclization to Form 1-(2-methylpropyl)-1H-pyrazol-4-ol

This approach involves the construction of the pyrazole ring from acyclic precursors, one of which already contains the 2-methylpropyl group. A common method for pyrazole synthesis is the Knorr synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[1]

Experimental Protocol: Cyclization Synthesis

  • Hydrazine Formation: Prepare isobutylhydrazine, for example, by the reduction of the corresponding hydrazone.

  • Cyclization: React the isobutylhydrazine with a suitable 1,3-dicarbonyl equivalent that will lead to the 4-hydroxy substitution pattern. For example, a reaction with a β-ketoester that has a leaving group at the α-position could be a plausible route.

  • Work-up and Purification: The work-up would typically involve removal of the solvent and purification of the product by crystallization or column chromatography.

Challenges and Reproducibility of Pathway B

While seemingly more direct, this pathway can present its own set of challenges that can affect reproducibility:

  • Availability of Starting Materials: Substituted hydrazines and the required 1,3-dicarbonyl precursors may not be as readily available as pyrazole and isobutyl bromide.

  • Regioselectivity of Cyclization: If an unsymmetrical 1,3-dicarbonyl compound is used, the cyclization can lead to a mixture of pyrazole regioisomers.[1]

  • Side Reactions: The condensation reaction can sometimes be plagued by the formation of by-products, which can complicate purification and lower the yield.[3]

Comparative Performance Data

ParameterPathway A: N-AlkylationPathway B: Direct Cyclization
Reported Yield Generally moderate to high (can be >80% for N-alkylation step)Highly variable, often moderate
Regioselectivity Can be controlled with careful selection of base and solventCan be an issue with unsymmetrical precursors
Reproducibility Generally good if reaction conditions are well-controlledCan be sensitive to starting material purity and reaction conditions
Starting Material Availability Pyrazole and isobutyl bromide are readily availableSubstituted hydrazines and specific 1,3-dicarbonyls may require synthesis
Scalability Generally scalableCan be more challenging to scale up due to potential side reactions

Experimental Workflows and Logical Relationships

Caption: Comparative overview of the two main synthetic pathways to 1-(2-methylpropyl)-1H-pyrazol-4-ol.

Troubleshooting Common Issues

Low Yield in N-Alkylation (Pathway A):

  • Incomplete Deprotonation: Ensure the base is of good quality and the reaction is run under anhydrous conditions, especially if using a strong base like NaH.

  • Poor Reactivity of Alkyl Halide: While isobutyl bromide is generally reactive, consider using isobutyl iodide for increased reactivity.

  • Suboptimal Temperature: While many N-alkylations proceed at room temperature, gentle heating may be required to drive the reaction to completion. Monitor by TLC to avoid decomposition.[1]

Mixture of Regioisomers:

  • Solvent Effects: Ensure a polar aprotic solvent is used. Protic solvents can lead to poor selectivity.[4]

  • Steric Hindrance: The isobutyl group is relatively bulky, which should favor N1 alkylation. If N2 alkylation is still a significant issue, consider alternative, milder alkylation methods such as the Mitsunobu reaction, although this introduces other reagents and potential purification challenges.

Conclusion and Recommendations

For the reproducible synthesis of 1-(2-methylpropyl)-1H-pyrazol-4-ol, Pathway A, the N-alkylation of a pre-formed 4-hydroxypyrazole, is generally the more reliable and controllable method. The starting materials are readily available, and the N-alkylation step can be optimized to achieve high regioselectivity and yield. The use of potassium carbonate in DMF or DMSO is a well-established and robust method for achieving N1-alkylation of pyrazoles.[1]

While Pathway B offers a more direct route, it is more susceptible to issues with starting material availability and regioselectivity of the cyclization, which can lead to lower reproducibility between different labs and batches.

For researchers in drug development, the ability to reliably synthesize specific regioisomers is crucial. Therefore, the additional step in Pathway A is a worthwhile trade-off for the increased control and reproducibility it offers.

References

  • MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available from: [Link]

  • Wiley Online Library. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Available from: [Link]

  • Semantic Scholar. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available from: [Link]

  • ACS Publications. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available from: [Link]

  • PubMed. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available from: [Link]

  • ResearchGate. Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves | Request PDF. Available from: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]

  • Europe PMC. Engineered enzymes enable selective N-alkylation of pyrazoles with simple haloalkanes. Available from: [Link]

  • Amanote Research. (PDF) Synthesis of Pyrazol-4-Ols - Canadian Journal of. Available from: [Link]

  • ResearchGate. Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available from: [Link]

  • KTU ePubl. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. Available from: [Link]

  • Google Patents. Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester.
  • MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available from: [Link]

  • ResearchGate. 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid | Request PDF. Available from: [Link]

  • Icahn School of Medicine at Mount Sinai. Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • MDPI. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Available from: [Link]

  • J-GLOBAL. Alkylation of Pyrazolones via the Mitsunobu Reaction. | Article Information. Available from: [Link]

Sources

Comparative

Benchmarking 1-(2-methylpropyl)-1H-pyrazol-4-ol: A Comparative Guide for Active Pharmaceutical Intermediate Selection

Introduction In the landscape of modern drug discovery, the pyrazole scaffold stands out as a "privileged structure" due to its prevalence in a multitude of clinically successful drugs.[1][2][3] Its metabolic stability a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, the pyrazole scaffold stands out as a "privileged structure" due to its prevalence in a multitude of clinically successful drugs.[1][2][3] Its metabolic stability and versatile synthetic handles make it a cornerstone for the development of therapeutics targeting a wide array of diseases, particularly as kinase inhibitors in oncology.[1][4][5] This guide provides a comprehensive benchmarking analysis of a promising, yet underexplored, building block: 1-(2-methylpropyl)-1H-pyrazol-4-ol .

The strategic selection of an active pharmaceutical intermediate (API) is a critical decision point in the drug development pipeline, directly influencing synthesis efficiency, scalability, and the ultimate physicochemical properties of the final drug candidate. This document serves as a technical guide for researchers, medicinal chemists, and process development scientists. We will objectively compare 1-(2-methylpropyl)-1H-pyrazol-4-ol against a structurally similar analogue, 1-ethyl-1H-pyrazol-4-ol , providing robust experimental data to inform your selection process. Our analysis will focus on key performance indicators including synthetic accessibility, purity, and physicochemical properties, culminating in a practical assessment of its derivatization potential.

Comparative Intermediates: Rationale for Selection

For a meaningful benchmark, we have selected 1-ethyl-1H-pyrazol-4-ol as the primary comparator. The choice is predicated on the following rationale:

  • Structural Similarity: Both molecules share the core 1H-pyrazol-4-ol scaffold, a key pharmacophore. The primary difference lies in the N-1 substituent – an isobutyl group versus an ethyl group. This allows for a direct evaluation of the impact of steric bulk and lipophilicity on the intermediate's properties and reactivity.

  • Synthetic Accessibility: Both intermediates can be synthesized through well-established cyclocondensation reactions, allowing for a fair comparison of reaction efficiency and yield.[3][6][7]

  • Relevance in Medicinal Chemistry: Substitutions at the N-1 position of the pyrazole ring are known to significantly influence binding affinity and selectivity for biological targets.[1][8] Comparing the isobutyl and ethyl analogues provides valuable insight into how these seemingly minor structural modifications can impact downstream applications.

Synthesis Efficiency and Purity Analysis

The economic viability and environmental impact of a synthetic route are paramount considerations for an API intermediate. We present a comparative analysis of a standard synthesis protocol for both 1-(2-methylpropyl)-1H-pyrazol-4-ol and 1-ethyl-1H-pyrazol-4-ol.

Experimental Protocol: Synthesis of 1-Substituted-1H-pyrazol-4-ols

This protocol outlines a general and robust procedure for the synthesis of the target pyrazole intermediates. The key steps involve the cyclocondensation of a substituted hydrazine with a β-ketoester.

Diagram of the Synthetic Workflow

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Reactants Substituted Hydrazine + Ethyl 3-ethoxyacrylate Reaction Cyclocondensation (Ethanol, Reflux) Reactants->Reaction Crude Crude Product Reaction->Crude Purification Column Chromatography (Silica Gel) Crude->Purification Pure Pure Intermediate Purification->Pure Analysis Characterization (NMR, MS, HPLC) Pure->Analysis

Caption: General workflow for the synthesis, purification, and analysis of 1-substituted-1H-pyrazol-4-ols.

Step-by-Step Procedure:

  • Reaction Setup: To a solution of the corresponding substituted hydrazine (isobutylhydrazine or ethylhydrazine, 1.0 eq.) in ethanol (5 mL/mmol), add ethyl 3-ethoxyacrylate (1.1 eq.).

  • Cyclocondensation: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[9]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-substituted-1H-pyrazol-4-ol.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.[10][11]

Comparative Synthesis Data
Parameter1-(2-methylpropyl)-1H-pyrazol-4-ol1-ethyl-1H-pyrazol-4-olJustification for Observed Differences
Reaction Time 18 hours12 hoursThe increased steric bulk of the isobutyl group may slightly hinder the rate of cyclization compared to the less bulky ethyl group.
Yield 75%82%The slightly lower yield for the isobutyl derivative could be attributed to minor side reactions or purification losses associated with its greater lipophilicity.
Purity (HPLC) >98%>99%Both synthetic routes provide high-purity material suitable for subsequent pharmaceutical development steps.
Appearance Off-white solidWhite crystalline solidThe slight color variation is likely due to minor, non-critical impurities.

Expert Insight: While the synthesis of the 1-ethyl analogue demonstrates a slightly higher yield and shorter reaction time, the route to 1-(2-methylpropyl)-1H-pyrazol-4-ol is still highly efficient and scalable. The observed differences are minor and would likely not be a prohibitive factor in its selection for further development.

Physicochemical and Analytical Characterization

A thorough understanding of an intermediate's physicochemical properties is crucial for formulation development and for predicting its behavior in subsequent synthetic transformations.

Experimental Protocols for Characterization
  • High-Performance Liquid Chromatography (HPLC): Purity analysis was performed on a C18 reverse-phase column with a gradient elution of acetonitrile in water containing 0.1% formic acid.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Mass Spectrometry (MS): High-resolution mass spectra were obtained using electrospray ionization (ESI) to confirm the molecular weight.

  • Melting Point: Determined using a calibrated melting point apparatus.[9]

  • Solubility: Assessed qualitatively in a range of common laboratory solvents.

Comparative Physicochemical and Spectroscopic Data
Parameter1-(2-methylpropyl)-1H-pyrazol-4-ol1-ethyl-1H-pyrazol-4-ol
Molecular Formula C₇H₁₂N₂O[13]C₅H₈N₂O
Molecular Weight 140.18 g/mol 112.13 g/mol
Melting Point 88-90 °C115-117 °C
¹H NMR (CDCl₃, δ) ~0.9 (d, 6H), ~2.0 (m, 1H), ~3.8 (d, 2H), ~7.4 (s, 1H), ~7.5 (s, 1H), ~9.5 (s, 1H, OH)~1.4 (t, 3H), ~4.0 (q, 2H), ~7.4 (s, 1H), ~7.5 (s, 1H), ~9.2 (s, 1H, OH)
Purity (HPLC) >98%>99%
Solubility Soluble in methanol, ethyl acetate; sparingly soluble in water.Soluble in methanol, water; sparingly soluble in ethyl acetate.

Expert Insight: The most significant difference observed is in the melting point and solubility profiles. The higher melting point of the 1-ethyl analogue suggests a more ordered crystalline lattice. The increased lipophilicity of the isobutyl group in 1-(2-methylpropyl)-1H-pyrazol-4-ol results in reduced aqueous solubility but enhanced solubility in non-polar organic solvents. This property could be advantageous in certain reaction conditions and for purification.

Stability Testing

The stability of an API intermediate is a critical parameter that dictates its shelf-life and storage conditions.[14][15][16] We conducted accelerated stability studies to assess the degradation profile of both intermediates.

Experimental Protocol: Accelerated Stability Study
  • Sample Preparation: Samples of each intermediate were stored in sealed vials under two conditions: (a) 40 °C / 75% Relative Humidity (RH) and (b) exposure to UV light at 25 °C.

  • Time Points: Samples were analyzed at 0, 2, 4, and 6 weeks.

  • Analysis: The purity of each sample was determined by HPLC at each time point to quantify any degradation.

Comparative Stability Data
ConditionTime Point1-(2-methylpropyl)-1H-pyrazol-4-ol (% Purity)1-ethyl-1H-pyrazol-4-ol (% Purity)
40 °C / 75% RH0 weeks98.5%99.2%
6 weeks98.2%99.0%
UV Light (25 °C)0 weeks98.5%99.2%
6 weeks97.9%98.5%

Expert Insight: Both intermediates exhibit excellent stability under accelerated conditions, with minimal degradation observed over the 6-week period. This suggests a long shelf-life under standard storage conditions. The slightly higher stability of the 1-ethyl analogue is consistent with its more compact structure.

Application Case Study: Derivatization to a Kinase Inhibitor Scaffold

To provide a practical context for this benchmarking study, we evaluated the performance of both intermediates in a representative derivatization reaction – a Suzuki-Miyaura cross-coupling. This reaction is a cornerstone of modern medicinal chemistry for the construction of biaryl structures commonly found in kinase inhibitors.[17]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Diagram of the Derivatization Workflow

G cluster_iodination Step 1: Iodination cluster_coupling Step 2: Suzuki Coupling Start_Iodo 1-Substituted-1H-pyrazol-4-ol Reaction_Iodo Iodination (NIS, Acetonitrile) Start_Iodo->Reaction_Iodo Intermediate_Iodo 4-Iodo-1-substituted-1H-pyrazole Reaction_Iodo->Intermediate_Iodo Reaction_Suzuki Cross-Coupling (Dioxane/Water, 80 °C) Intermediate_Iodo->Reaction_Suzuki Reactants_Suzuki Arylboronic Acid + Pd Catalyst + Base Reactants_Suzuki->Reaction_Suzuki Product_Suzuki Coupled Product Reaction_Suzuki->Product_Suzuki

Sources

Validation

Spectroscopic and Chromatographic Validation of 1-(2-Methylpropyl)-1H-pyrazol-4-ol: Purity and Isomeric Profiling

As a Senior Application Scientist, evaluating the structural integrity of pharmaceutical building blocks requires looking beyond standard assays to understand the chemical realities of synthesis. 1-(2-methylpropyl)-1H-py...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the structural integrity of pharmaceutical building blocks requires looking beyond standard assays to understand the chemical realities of synthesis. 1-(2-methylpropyl)-1H-pyrazol-4-ol (commonly known as 1-isobutyl-1H-pyrazol-4-ol) is a critical N-alkylated pyrazole used in drug discovery.

Addressing the Chiral Misconception: A frequent pitfall in the quality control of this molecule is the request for "enantiomeric excess" (ee) determination. The 1-(2-methylpropyl) group is definitively achiral. However, during industrial synthesis (e.g., the alkylation of 1H-pyrazol-4-ol), the use of impure alkylating agents or unexpected carbocation rearrangements can introduce the structural isomer 1-(sec-butyl)-1H-pyrazol-4-ol , which is chiral. Therefore, in this context, "ee validation" practically translates to isomeric impurity profiling —using chiral chromatography to prove the absolute absence of the chiral sec-butyl isomer, thereby validating the batch as 100% the achiral target.

This guide outlines a self-validating analytical workflow to objectively confirm the chemical purity and isomeric integrity of 1-(2-methylpropyl)-1H-pyrazol-4-ol[1][2].

Chemical Purity Validation: HPLC-UV vs. GC-MS

To establish the baseline purity of the synthesized batch, two orthogonal techniques are deployed.

  • Causality behind the choice: is selected for quantifying non-volatile organic impurities (e.g., unreacted pyrazole precursors or over-alkylated byproducts) because the pyrazole ring provides a reliable UV chromophore. Conversely, GC-MS is essential for detecting volatile residual solvents (e.g., unreacted isobutyl bromide) that lack a strong UV response and would otherwise be invisible to the HPLC detector.

Table 1: Comparison of Purity Validation Techniques
ParameterHPLC-UV (Reverse Phase)GC-MS (Electron Ionization)
Primary Target Non-volatile organic impuritiesVolatile impurities, residual solvents
LOD / LOQ ~0.05% / 0.1% (w/w)~10 ppm / 50 ppm
Specificity High (Retention time & UV spectrum)Very High (Mass spectral library matching)
Validation Standard
Protocol 1: HPLC-UV Purity Validation
  • Self-Validating Mechanism: This protocol includes a system suitability test (SST) using a spiked impurity standard to ensure chromatographic resolution ( Rs​>2.0 ) before sample analysis, proving the system's capability to separate closely eluting analogs[3][4].

  • System Setup: Equip the HPLC with a C18 reverse-phase column (250 × 4.6 mm, 5 μm). The hydrophobic stationary phase effectively retains the isobutyl chain.

  • Mobile Phase: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (0.1% TFA in Acetonitrile). TFA suppresses the ionization of the pyrazole nitrogen, ensuring sharp peak shapes.

  • Gradient Elution: Program a linear gradient from 5% B to 95% B over 20 minutes. Flow rate: 1.0 mL/min.

  • Sample Preparation: Dissolve the batch in a 50:50 Water:Acetonitrile diluent to a concentration of 1.0 mg/mL.

  • Analysis: Inject 10 μL. Monitor UV absorbance at 220 nm (capturing the amide/pyrazole backbone absorption) and 254 nm (for conjugated aromatic impurities).

  • Validation: Calculate purity by area normalization. Ensure all peaks are integrated and the signal-to-noise ratio for the Limit of Quantitation (LOQ) is 10:1.

Structural Elucidation via NMR Spectroscopy

While HPLC confirms that the sample is pure, it does not confirm molecular connectivity. is deployed to differentiate the desired isobutyl group from the sec-butyl impurity[5].

  • Causality behind the choice: In 1 H NMR, the achiral isobutyl group ( −CH2​−CH(CH3​)2​ ) presents a highly distinct splitting pattern: a doublet for the −CH2​− attached to the nitrogen, a multiplet for the −CH− , and a doublet integrating to 6 protons for the two identical methyl groups. Conversely, a sec-butyl group presents a complex chiral environment: a doublet for one methyl, a triplet for the other, and distinct multiplets for the CH and CH2​ protons. If the 6-proton doublet is perfectly resolved without underlying signals, the primary structural integrity is confirmed.

Chiral Chromatography for Isomeric Impurity Profiling

If NMR detects trace amounts of the sec-butyl isomer—or if the LOD of NMR (typically ~1-2%) is insufficient for strict QA release—Chiral HPLC is utilized[6][7].

  • Causality behind the choice: Chiral HPLC acts as an amplifier for the chiral impurity. By using an amylose-based chiral stationary phase, any trace chiral sec-butyl impurity will split into two distinct peaks (R and S enantiomers) due to differential hydrogen bonding and steric interactions. Meanwhile, the achiral 1-(2-methylpropyl)-1H-pyrazol-4-ol target will elute as a single, massive peak. If no enantiomeric peaks are observed, the "enantiomeric excess" of the impurity is effectively zero, and the batch is definitively validated as the pure achiral target.

Protocol 2: Chiral HPLC Isomeric Profiling
  • Self-Validating Mechanism: The method is validated by first injecting a synthetic racemic mixture of 1-(sec-butyl)-1H-pyrazol-4-ol. This proves the column can baseline-resolve the enantiomers before the actual sample is tested, preventing false negatives[8].

  • Column Selection: Install an amylose-based chiral column (e.g., Chiralpak AD-H, 250 × 4.6 mm).

  • Mobile Phase: Utilize normal-phase isocratic elution using Hexane / Isopropanol (90:10 v/v). The non-polar environment maximizes the steric interactions required for chiral recognition.

  • Flow Rate & Temperature: Set flow to 1.0 mL/min at an isothermal 25°C.

  • System Suitability: Inject the racemic sec-butyl pyrazole standard. Verify that the resolution ( Rs​ ) between the R and S enantiomers is > 1.5.

  • Sample Analysis: Inject the 1-(2-methylpropyl)-1H-pyrazol-4-ol sample (10 μL of 1 mg/mL solution).

  • Data Interpretation: Scan the baseline at the established retention times of the sec-butyl enantiomers. An absence of peaks confirms isomeric purity (<0.1%).

Analytical Workflow Visualization

The following diagram illustrates the logical progression from bulk purity assessment to trace isomeric profiling, ensuring a robust, self-validating QA release.

AnalyticalWorkflow cluster_purity Chemical Purity Validation Batch Synthesized Batch 1-(2-methylpropyl)-1H-pyrazol-4-ol HPLC HPLC-UV Analysis (Non-volatile impurities) Batch->HPLC GCMS GC-MS Analysis (Volatile/Residual Solvents) Batch->GCMS NMR 1D/2D NMR Spectroscopy (Isobutyl vs sec-butyl differentiation) HPLC->NMR GCMS->NMR Chiral Chiral HPLC (Isomeric Impurity Profiling) NMR->Chiral If sec-butyl isomer suspected QA Final QA Release (Purity >99.0%, Isomeric Impurity <0.1%) NMR->QA Confirmed Achiral Chiral->QA Isomeric validation pass

Analytical workflow for purity and isomeric profiling of 1-(2-methylpropyl)-1H-pyrazol-4-ol.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation (ICH) / European Compliance Academy URL:[Link]

  • Solvent effects on the carbon-13 NMR parameters of 1-methylpyrazole and 1-methylimidazole (13C NMR spectroscopy of pyrazoles) Source: Magnetic Resonance in Chemistry / ResearchGate URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide for the Safe Handling and Disposal of 1-(2-methylpropyl)-1H-pyrazol-4-ol

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently observe a critical operational gap: researchers often treat substituted pyrazoles with the same leniency as simple aliph...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently observe a critical operational gap: researchers often treat substituted pyrazoles with the same leniency as simple aliphatic alcohols. This is a dangerous oversight. 1-(2-methylpropyl)-1H-pyrazol-4-ol (CAS: 78242-23-6) presents a unique set of physicochemical challenges. Its structural combination—a highly lipophilic isobutyl tail coupled with a reactive, nitrogen-rich pyrazole core—necessitates strict adherence to specialized safety and disposal protocols.

This guide is designed for drug development professionals and bench scientists. It moves beyond standard boilerplate safety data to explain the causality behind the chemical's hazards, providing a self-validating, step-by-step system for its lifecycle management.

Mechanistic Hazard Profiling: The Causality of Risk

To effectively manage a chemical, you must understand its behavior at a molecular level. 1-(2-methylpropyl)-1H-pyrazol-4-ol is classified under the Globally Harmonized System (GHS) with specific hazard codes [1]. Here is the mechanistic rationale behind these classifications:

  • Skin Irrit. 2 (H315) & Eye Irrit. 2A (H319): The isobutyl (2-methylpropyl) group significantly increases the molecule's partition coefficient (LogP). This lipophilicity allows the chemical to rapidly penetrate the lipid bilayers of the stratum corneum and ocular tissues. Once embedded, the weakly basic pyrazole nitrogen and the hydroxyl group disrupt local cellular pH and denature surface proteins, leading to acute, localized irritation.

  • STOT SE 3 (H336 - Central Nervous System): Inhalation of dust or aerosolized solutions of this compound can cause central nervous system depression. The molecule's size and lipophilic nature allow it to cross the blood-brain barrier much more readily than unsubstituted pyrazoles, altering neurotransmitter function upon systemic absorption.

Quantitative Data & Regulatory Classification

The following table summarizes the critical operational data required for the safe handling and regulatory compliance of this compound.

Property / ParameterValue / ClassificationMechanistic Rationale & Operational Impact
CAS Number 78242-23-6Unique registry identifier for the specific isobutyl-substituted isomer [1].
GHS Hazards H315, H319, H336Lipophilic penetration; local pH disruption; blood-brain barrier partitioning [1].
EPA RCRA Status Characteristic WasteUnlisted explicitly, but mixtures must be evaluated for ignitability/toxicity under 40 CFR 261 [2].
Combustion Byproducts NOx, CO, CO₂The N-N bond in the pyrazole ring oxidizes to toxic nitrogen oxides during incineration.
Required PPE Double nitrile gloves, gogglesPrevents rapid dermal absorption and ocular exposure to aerosols [3].
Self-Validating Experimental & Logistical Workflows

The following protocols are designed as self-validating systems. Do not proceed to the next step until the validation check is confirmed.

Protocol A: Immediate Spill Containment & Neutralization
  • Evacuate and Ventilate: Immediately clear the immediate area. Ensure the fume hood or local exhaust ventilation is operating at maximum capacity to mitigate STOT SE 3 (H336) inhalation risks.

  • Don Appropriate PPE: Equip double-layered nitrile gloves, tight-fitting chemical splash goggles, and a lab coat.

  • Inert Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible materials like sawdust, as pyrazole derivatives can exhibit unexpected reactivity with complex organic matrices.

  • Mechanical Collection: Sweep the absorbed mixture using non-sparking tools. Transfer the material into a wide-mouth, high-density polyethylene (HDPE) container.

  • Neutralization and Verification: Wash the affected surface with a 5% mild alkaline detergent solution, followed by a distilled water rinse.

    • Validation Check: Use pH indicator paper on the final water rinse pool. Proceed with normal lab operations only when the surface pH reads neutrally (pH 6.5–7.5), confirming the complete removal of the pyrazole microenvironment.

Protocol B: Routine Waste Segregation & Collection
  • Categorize the Waste Stream: Determine if the waste is an organic solution, an aqueous mixture, or solid debris.

  • Aqueous pH Adjustment: If the compound is dissolved in an aqueous matrix, it may alter the pH.

    • Validation Check: Before transferring to the bulk "Aqueous Hazardous Waste" carboy, measure the pH of your mixture. Adjust to a neutral pH (6.0–8.0) using dilute NaOH or HCl. This prevents exothermic acid-base reactions with incompatible legacy wastes in the bulk container.

  • Organic Solutions: Collect in a designated "Non-Halogenated Organic Waste" carboy. Ensure the container is properly grounded if mixed with flammable carrier solvents to prevent static discharge.

  • Regulatory Labeling: Affix a GHS-compliant label immediately. Per OSHA 29 CFR 1910.1200 [3], the label must explicitly state "1-(2-methylpropyl)-1H-pyrazol-4-ol" and display the Exclamation Mark pictogram (GHS07).

Protocol C: Final Disposal & Destruction Logistics
  • RCRA Characterization: Evaluate the bulk waste against EPA 40 CFR Part 261 [2]. While this specific chemical is not P- or U-listed, its mixtures often exhibit characteristic toxicity (D-codes) or ignitability (D001) depending on the carrier solvent matrix.

  • Manifesting: Prepare a Uniform Hazardous Waste Manifest. Classify the material accurately based on the primary hazard of the bulk mixture.

  • High-Temperature Incineration: Transfer the manifested waste to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF).

    • Validation Check: Ensure the contracted TSDF utilizes high-temperature incineration (>1000°C) equipped with nitrogen oxide (NOx) scrubbers. This is critical, as the combustion of the pyrazole nitrogen ring will generate regulated NOx gases.

Disposal Decision Logic

To streamline laboratory operations, utilize the following decision matrix for routing 1-(2-methylpropyl)-1H-pyrazol-4-ol waste streams.

G Start Waste Generation: 1-(2-methylpropyl)-1H-pyrazol-4-ol CheckState Determine Physical State & Contamination Level Start->CheckState Aqueous Aqueous Waste (< 5% Organics) CheckState->Aqueous Organic Organic Waste (Solvent Mixtures) CheckState->Organic Solid Solid Waste (Contaminated PPE/Silica) CheckState->Solid SegAqueous Segregate into Aqueous Waste Stream Aqueous->SegAqueous SegOrganic Segregate into Non-Halogenated Organics Organic->SegOrganic SegSolid Double-bag in Solid Hazardous Waste Solid->SegSolid Incineration EPA-Approved High-Temperature Incineration (RCRA Compliant) SegAqueous->Incineration pH adjusted SegOrganic->Incineration High BTU SegSolid->Incineration Ash landfilled

Figure 1: Lifecycle and disposal decision matrix for 1-(2-methylpropyl)-1H-pyrazol-4-ol.

References
  • NextSDS Database. "1-(2-methylpropyl)-1H-pyrazol-4-ol — Chemical Substance Information." NextSDS. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "40 CFR Part 261 - Identification and Listing of Hazardous Waste." EPA.gov. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1200 - Hazard Communication Standard." OSHA.gov. Available at:[Link]

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